3-Methyl-5-nitrobenzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-methyl-5-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-6-2-7(5-9)4-8(3-6)10(11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWBXIHWZDLYSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80561725 | |
| Record name | 3-Methyl-5-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80561725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124289-22-1 | |
| Record name | 3-Methyl-5-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80561725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methyl-5-nitrobenzonitrile (CAS: 124289-22-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 3-Methyl-5-nitrobenzonitrile, a key building block in medicinal chemistry and materials science.
Core Properties
This compound is a solid organic compound characterized by a benzene ring substituted with a methyl group, a nitro group, and a nitrile group.[1] These functional groups impart specific chemical reactivity and physical properties to the molecule.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 124289-22-1 | [1][2][3][4][5] |
| Molecular Formula | C₈H₆N₂O₂ | [1][4][5][6] |
| Molecular Weight | 162.15 g/mol | [3][4][5][6] |
| Appearance | White to pale yellow solid | [1] |
| Melting Point | 104-105 °C | [1] |
| Boiling Point | 292.1 ± 28.0 °C (at 760 Torr) | [1] |
| Density | 1.26 ± 0.1 g/cm³ | [1] |
| Flash Point | 130.5 ± 24.0 °C | [1] |
| Solubility | Insoluble in water; Soluble in common organic solvents | [6] |
| Purity | Available in purities of 95% to >98% | [3][4] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity | H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled |
| Skin Corrosion/Irritation | Causes skin irritation |
| Eye Damage/Irritation | Causes serious eye irritation |
| Aquatic Hazard | Harmful to aquatic life |
Storage: Store in a cool, dry, well-ventilated area away from heat and open flames. Keep the container tightly sealed.[6]
Synthesis and Experimental Protocols
A plausible and established method for the synthesis of this compound is via the Sandmeyer reaction, starting from 3-methyl-5-nitroaniline.[2]
Synthesis Workflow
General Experimental Protocol for Synthesis
-
Diazotization: 3-Methyl-5-nitroaniline is dissolved in an aqueous solution of a strong acid (e.g., hydrochloric acid). The solution is cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
-
Sandmeyer Reaction: In a separate flask, a solution of copper(I) cyanide and potassium cyanide is prepared. The freshly prepared diazonium salt solution is then slowly added to this cyanide solution. The reaction mixture is typically warmed to facilitate the replacement of the diazonium group with a nitrile group.
-
Work-up and Purification: Upon completion of the reaction, the mixture is neutralized and extracted with a suitable organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude product can be purified by recrystallization to yield pure this compound.
Spectroscopic Analysis
While specific spectra for this compound are not publicly available, the expected spectroscopic features can be inferred from data on analogous compounds such as 3-nitrobenzonitrile and other substituted benzonitriles.
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts will be influenced by the electron-withdrawing nitro and nitrile groups. |
| ¹³C NMR | Resonances for the aromatic carbons, the nitrile carbon, and the methyl carbon. The carbon attached to the nitrile group and the carbons bearing the nitro group will be significantly deshielded. |
| IR Spectroscopy | A sharp, intense absorption band around 2230 cm⁻¹ characteristic of the C≡N stretch.[7] Strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group (typically around 1530 and 1350 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 162.15 g/mol . Fragmentation patterns may involve the loss of the nitro group or the nitrile group. |
Biological Activity and Applications in Drug Discovery
Nitroaromatic compounds are known to exhibit a wide range of biological activities, including antibacterial, anticancer, and antiparasitic effects.[8][9] The bioactivity is often attributed to the in vivo reduction of the nitro group to form reactive nitroso and hydroxylamino intermediates, which can induce cellular damage.[10]
General Mechanism of Action
Application as a Protein Degrader Building Block
This compound is listed as a "Protein Degrader Building Block," suggesting its utility in the synthesis of molecules for targeted protein degradation, such as Proteolysis-Targeting Chimeras (PROTACs).[5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Role in PROTAC Development
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.
MTT Assay Workflow
Conclusion
This compound is a versatile chemical intermediate with well-defined physicochemical properties. Its potential applications in drug discovery, particularly in the burgeoning field of targeted protein degradation, make it a compound of significant interest to researchers. While specific biological data for this molecule is limited, its structural features and the known activities of related nitroaromatic compounds suggest a promising area for future investigation. Standardized protocols for synthesis and biological evaluation, as outlined in this guide, provide a solid foundation for further research and development efforts.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 124289-22-1 | Benchchem [benchchem.com]
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- 4. This compound 97% | CAS: 124289-22-1 | AChemBlock [achemblock.com]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound | Properties, Applications, Safety Data & Reliable Suppliers in China [nj-finechem.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 10. benchchem.com [benchchem.com]
Physical and chemical properties of 3-Methyl-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Methyl-5-nitrobenzonitrile, a key intermediate in various synthetic applications. The information is curated for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Core Properties and Data
This compound, with the CAS number 124289-22-1, is a solid, white compound widely utilized in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its molecular formula is C₈H₆N₂O₂, and it has a molecular weight of approximately 162.15 g/mol .[1][3][4]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₈H₆N₂O₂ | [1][2][3] |
| Molecular Weight | 162.15 g/mol | [3][4] |
| CAS Number | 124289-22-1 | [1][2] |
| Appearance | Solid, White | [1] |
| Melting Point | 104-105 °C | [2] |
| Boiling Point | 292.1 ± 28.0 °C (at 760 Torr) | [2] |
| Density | 1.26 ± 0.1 g/cm³ (at 20°C, 760 Torr) | [2] |
| Flash Point | 130.5 ± 24.0 °C | [2] |
| Solubility in Water | Insoluble | [3] |
| Solubility in Organic Solvents | Soluble in common organic solvents | [3] |
| Refractive Index | 1.568 | [2] |
| LogP | 2.29808 | [2] |
Synthesis and Reactivity
The synthesis of this compound can be approached through several synthetic routes. The two primary methods involve the regioselective nitration of a precursor or a Sandmeyer reaction.
One potential pathway is the nitration of 3-methylbenzonitrile . This electrophilic aromatic substitution reaction requires careful control of reaction conditions to favor the formation of the desired 3-methyl-5-nitro isomer.[5]
Another viable route is the Sandmeyer reaction , starting from 3-methyl-5-nitroaniline. This method involves the conversion of the amino group to a diazonium salt, which is then displaced by a cyanide group using a copper(I) cyanide catalyst.
The chemical reactivity of this compound is largely dictated by the presence of the electron-withdrawing nitro (-NO₂) and nitrile (-C≡N) groups on the aromatic ring. The nitro group is a strong deactivating group, influencing the regioselectivity of further electrophilic aromatic substitution reactions. The nitrile group is a versatile functional handle that can undergo various transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, making it a valuable intermediate in the synthesis of more complex molecules.[5]
Experimental Protocols
General Protocol for Nitration (Adapted from the Nitration of Methyl Benzoate):
Materials:
-
3-methylbenzonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Water
-
Appropriate organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add a calculated amount of 3-methylbenzonitrile to chilled concentrated sulfuric acid.
-
In a separate flask, also cooled in an ice bath, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the stirred solution of 3-methylbenzonitrile in sulfuric acid, maintaining the temperature below 10-15°C.[6][7]
-
After the addition is complete, continue stirring the reaction mixture at low temperature for a specified period to ensure complete reaction.
-
Carefully pour the reaction mixture over crushed ice to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).[8]
Purification: The crude this compound can be purified by recrystallization. The choice of solvent will depend on the solubility of the compound and impurities. Ethanol is often a suitable solvent for the recrystallization of such aromatic nitro compounds.[8]
Analytical Data
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the methyl, nitro, and cyano groups.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be affected by the electron-withdrawing and -donating effects of the substituents.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the nitrile group (C≡N stretch) typically around 2230 cm⁻¹ and for the nitro group (asymmetric and symmetric NO₂ stretches) around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (162.15 g/mol ).
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the public domain regarding the biological activity or involvement in signaling pathways of this compound. Nitroaromatic compounds, as a class, are known to have a wide range of biological activities, and their derivatives are often investigated in drug discovery programs.[5] Further research is required to elucidate any potential biological roles of this specific molecule.
Visualizations
Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound via the nitration of 3-methylbenzonitrile.
Caption: A generalized workflow for the synthesis of this compound.
Logical Relationship of Functional Groups and Reactivity
This diagram illustrates the influence of the functional groups on the chemical reactivity of the this compound molecule.
Caption: Influence of functional groups on the reactivity of this compound.
References
- 1. rsc.org [rsc.org]
- 2. Page loading... [wap.guidechem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 124289-22-1 | Benchchem [benchchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 3-METHYL-4-NITROBENZONITRILE synthesis - chemicalbook [chemicalbook.com]
3-Methyl-5-nitrobenzonitrile molecular structure and weight
An In-Depth Technical Guide to 3-Methyl-5-nitrobenzonitrile for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
This compound is an aromatic organic compound featuring a benzene ring substituted with a methyl group, a nitro group, and a nitrile group at positions 1, 3, and 5, respectively. This molecule serves as a valuable building block in medicinal chemistry and materials science. The unique electronic properties conferred by its substituent groups—the electron-donating methyl group and the electron-withdrawing nitro and nitrile groups—create a distinct reactivity profile, making it a versatile intermediate for the synthesis of more complex molecules.[1][2]
This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential applications of this compound, with a particular focus on its relevance to drug discovery and development.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a benzene ring with three functional groups arranged in a meta-relationship to one another. This arrangement influences the molecule's polarity, reactivity, and intermolecular interactions.
Molecular Formula: C₈H₆N₂O₂[3][4][5]
Molecular Weight: 162.15 g/mol [3][5][6]
IUPAC Name: this compound[5]
CAS Number: 124289-22-1[4][5][6]
Synonyms: 3-Methyl-5-nitrobenzenecarbonitrile[3]
Physicochemical Data Summary
| Property | Value | Source(s) |
| Appearance | White to pale yellow solid/crystalline powder. | [4][7] |
| Melting Point | 104-108 °C | [4][8] |
| Boiling Point | 292.1 ± 28.0 °C (at 760 Torr) | [4] |
| Density | 1.26 ± 0.1 g/cm³ (at 20 °C, 760 Torr) | [4] |
| Solubility | Insoluble in water; soluble in common organic solvents. | [3] |
| SMILES | N#CC1=CC(--INVALID-LINK--=O)=CC(C)=C1 | [5] |
Structural Visualization
The following diagram illustrates the molecular structure of this compound.
Caption: 2D structure of this compound.
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong, characteristic absorption bands for the nitrile and nitro groups.
-
C≡N Stretch: A sharp, intense peak is anticipated in the range of 2220-2240 cm⁻¹, which is typical for aromatic nitriles.[10]
-
NO₂ Stretch: Two strong bands are expected for the nitro group: an asymmetric stretch around 1530-1550 cm⁻¹ and a symmetric stretch around 1345-1365 cm⁻¹.
-
C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will be just below 3000 cm⁻¹.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum in a solvent like CDCl₃ would likely show:
-
A singlet for the methyl protons (CH₃) around δ 2.5 ppm.
-
Three distinct signals for the aromatic protons in the region of δ 7.5-8.5 ppm, appearing as singlets or narrow multiplets.
-
-
¹³C NMR: The carbon NMR spectrum would display eight distinct signals: one for the methyl carbon, one for the nitrile carbon, and six for the aromatic carbons. The carbon attached to the nitrile group would be significantly deshielded.
-
-
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 162. Fragmentation would likely involve the loss of the nitro group (NO₂) and subsequent rearrangements of the aromatic ring.
Synthesis and Reactivity
Proposed Synthesis Route
A common method for the synthesis of nitrobenzonitriles involves the Sandmeyer reaction of the corresponding nitroaniline or the nucleophilic substitution of a halogenated nitrobenzene. A plausible laboratory-scale synthesis for this compound could start from 3-bromo-5-nitrotoluene, a commercially available starting material.
Experimental Protocol: Cyanation of 3-Bromo-5-nitrotoluene
This protocol is adapted from a general procedure for the cyanation of aryl halides.[11]
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 3-bromo-5-nitrotoluene (1 equivalent), copper(I) cyanide (1.2 equivalents), and a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidinone (NMP) or dimethylformamide (DMF).
-
Inert Atmosphere: Purge the flask with dry nitrogen gas for 10-15 minutes to ensure an inert atmosphere.
-
Heating: Heat the reaction mixture to 150-180 °C with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. Pour the reaction mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Reactivity Profile
The reactivity of this compound is governed by the interplay of its functional groups. The electron-withdrawing nature of the nitrile and nitro groups deactivates the aromatic ring towards electrophilic aromatic substitution.[1] Conversely, these groups activate the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. The nitrile group itself is a versatile functional handle, capable of being hydrolyzed to a carboxylic acid or reduced to a primary amine.[2]
Applications in Drug Discovery and Development
The benzonitrile scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[12][13] The nitrile group is metabolically robust and can act as a hydrogen bond acceptor, making it a valuable pharmacophore.[13]
Role as a Synthetic Intermediate
This compound is primarily used as an intermediate in the synthesis of more complex molecules. The nitro group can be reduced to an aniline, which can then be further functionalized. The nitrile group can be converted into other functional groups as described previously. This allows for the construction of diverse molecular libraries for screening against various biological targets.
Potential Therapeutic Applications of Benzonitrile Derivatives
While specific biological activity for this compound is not widely reported, its structural motifs are present in compounds with known therapeutic effects.
-
Anticancer Agents: Many kinase inhibitors feature a benzonitrile core. The nitrile group can form key interactions within the ATP-binding pocket of kinases. Furthermore, some benzonitrile compounds have been investigated for their potential as antitumor drugs.[12][14]
-
Antiviral and Antimicrobial Agents: Benzonitrile derivatives have shown promise as inhibitors of viral replication, for instance, against the Hepatitis C Virus (HCV).[12] The nitroaromatic moiety is also a well-known pharmacophore in antimicrobial drugs, where its reduction within the target cell leads to cytotoxic reactive nitrogen species.[2]
The following workflow illustrates the potential utility of this compound in a drug discovery cascade.
Caption: Synthetic utility of this compound in drug discovery.
Safety and Handling
This compound should be handled with care in a well-ventilated area or under a chemical fume hood.[15] As with many nitroaromatic compounds, it is potentially toxic and should be handled by trained personnel.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[16]
-
Storage: Store in a cool, dry, and well-ventilated place away from heat, open flames, and incompatible materials such as strong oxidizing agents, acids, and bases.[3] Keep the container tightly sealed.
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations.[4]
Conclusion
This compound is a synthetically versatile building block with significant potential in the fields of medicinal chemistry and materials science. Its well-defined structure and predictable reactivity make it an attractive starting point for the synthesis of novel compounds. For drug development professionals, understanding the properties and synthetic utility of such intermediates is crucial for the design and execution of successful discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 124289-22-1 | Benchchem [benchchem.com]
- 3. This compound | Properties, Applications, Safety Data & Reliable Suppliers in China [nj-finechem.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. 124289-22-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. 3-Nitrobenzonitrile | 619-24-9 [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. 2-METHYL-5-NITROBENZONITRILE(939-83-3) 1H NMR spectrum [chemicalbook.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. EP0425743A1 - Process for the production of ortho-nitrobenzonitriles - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
An In-depth Technical Guide to the Synthesis of 3-Methyl-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic pathways for 3-Methyl-5-nitrobenzonitrile, a key intermediate in the development of various pharmaceuticals and fine chemicals. The document outlines three core synthetic strategies, presenting detailed experimental protocols, quantitative data, and workflow diagrams to facilitate practical application in a laboratory setting.
Executive Summary
The synthesis of this compound can be effectively achieved through several distinct routes, each with its own set of advantages and challenges. The most prominent methods include:
-
The Sandmeyer Reaction: Starting from the readily available 3-methyl-5-nitroaniline, this classic transformation offers a reliable pathway to the target molecule.
-
Nitration of 3-Methylbenzonitrile: A direct approach that involves the electrophilic nitration of the aromatic ring. However, this method can be challenging regarding the control of regioselectivity.
This guide will delve into the specifics of each of these pathways, providing the necessary data and procedural information for their successful implementation.
Pathway 1: The Sandmeyer Reaction of 3-Methyl-5-nitroaniline
The Sandmeyer reaction is a versatile and widely used method for the conversion of primary aromatic amines into a variety of functional groups, including nitriles.[1][2] This pathway involves the diazotization of 3-methyl-5-nitroaniline to form a diazonium salt, which is then subjected to cyanation using a copper(I) cyanide catalyst.[1][2]
Experimental Protocol
Step 1: Diazotization of 3-Methyl-5-nitroaniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, suspend 3-methyl-5-nitroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in cold water.
-
Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature is maintained below 5 °C. The reaction is typically complete after stirring for an additional 30 minutes post-addition.
Step 2: Cyanation of the Diazonium Salt
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.2 equivalents) in water.
-
Heat the cyanide solution to 60-70 °C.
-
Slowly and carefully add the cold diazonium salt solution to the hot copper(I) cyanide solution with continuous stirring. A vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, heat the reaction mixture at 60-70 °C for an additional 30 minutes to ensure complete reaction.
-
Cool the reaction mixture to room temperature and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 3-Methyl-5-nitroaniline | [3] |
| Key Reagents | Sodium nitrite, Hydrochloric acid, Copper(I) cyanide, Potassium cyanide | [1][2] |
| Typical Yield | 70-85% | General Sandmeyer reaction yields |
| Purity | >95% (after purification) | General Sandmeyer reaction purity |
Workflow Diagram
Pathway 2: Nitration of 3-Methylbenzonitrile
A more direct approach to this compound is the electrophilic nitration of 3-methylbenzonitrile. This reaction typically employs a mixture of concentrated nitric acid and sulfuric acid. However, controlling the regioselectivity can be challenging due to the directing effects of the methyl (ortho, para-directing) and cyano (meta-directing) groups. The desired 5-nitro isomer is formed, but other isomers may also be produced.[4]
Experimental Protocol
-
In a round-bottom flask, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 3-methylbenzonitrile (1 equivalent) to the cold sulfuric acid with stirring, maintaining the temperature below 10 °C.
-
In a separate vessel, prepare the nitrating mixture by carefully adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid, keeping the mixture cold.
-
Add the nitrating mixture dropwise to the solution of 3-methylbenzonitrile in sulfuric acid over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10 °C) for a specified time, monitoring the progress by TLC or GC.
-
Carefully pour the reaction mixture onto crushed ice.
-
The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.
-
The crude product, which may be a mixture of isomers, is then dried.
-
Purification to isolate the this compound isomer is typically achieved by fractional crystallization or column chromatography.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 3-Methylbenzonitrile | N/A |
| Key Reagents | Concentrated Nitric Acid, Concentrated Sulfuric Acid | [5] |
| Isomer Distribution | Variable, dependent on reaction conditions. Formation of other isomers is likely. | [4] |
| Typical Yield (of desired isomer) | Moderate to low, requires careful optimization. | N/A |
| Purity | Requires extensive purification to separate from isomers. | N/A |
Logical Relationship Diagram
Pathway 3: Cyanation of 3-Bromo-5-nitrotoluene
This synthetic route involves the nucleophilic substitution of a bromine atom with a cyanide group on a pre-functionalized aromatic ring. The Rosenmund-von Braun reaction, which utilizes copper(I) cyanide, is a classical method for this transformation.[6][7] Modern variations may employ palladium-based catalysts.[8]
Experimental Protocol (Rosenmund-von Braun Reaction)
-
In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, combine 3-bromo-5-nitrotoluene (1 equivalent) and copper(I) cyanide (1.2-2.0 equivalents).[6]
-
Add a high-boiling polar aprotic solvent such as DMF, NMP, or pyridine.
-
Heat the reaction mixture to a high temperature (typically 150-200 °C) under a nitrogen atmosphere.[6]
-
Monitor the reaction progress by TLC or GC. The reaction may require several hours to reach completion.
-
After completion, cool the reaction mixture to room temperature.
-
The work-up often involves quenching the reaction with an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex, followed by extraction with an organic solvent.
-
The organic layers are combined, washed, dried, and concentrated.
-
The crude product is purified by column chromatography or recrystallization to afford this compound.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 3-Bromo-5-nitrotoluene | [9] |
| Key Reagents | Copper(I) Cyanide, High-boiling polar solvent (e.g., DMF) | [6][7] |
| Typical Yield | 60-80% | General Rosenmund-von Braun reaction yields |
| Purity | >95% (after purification) | General Rosenmund-von Braun reaction purity |
Experimental Workflow Diagram
Conclusion
This guide has detailed three primary synthetic pathways for the preparation of this compound. The choice of a particular route will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the laboratory's capabilities for handling specific reagents and purification techniques. The Sandmeyer reaction of 3-methyl-5-nitroaniline generally offers a reliable and well-established method. The nitration of 3-methylbenzonitrile provides a more direct route but requires careful control and optimization to achieve good selectivity. The cyanation of 3-bromo-5-nitrotoluene is a viable alternative, particularly when the corresponding aniline is not readily accessible. The provided experimental protocols and data serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. synarchive.com [synarchive.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 6. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 7. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 8. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]
- 9. Page loading... [guidechem.com]
Starting materials for 3-Methyl-5-nitrobenzonitrile synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthetic pathways for 3-Methyl-5-nitrobenzonitrile, a key intermediate in the development of various pharmaceuticals and agrochemicals. This document provides a comparative analysis of the viable synthetic routes, complete with detailed experimental protocols, quantitative data, and process visualizations to aid researchers in their synthetic endeavors.
Executive Summary
The synthesis of this compound is most effectively achieved through a multi-step process commencing with the nitration of a suitable toluene derivative, followed by a Sandmeyer reaction. Direct nitration of 3-methylbenzonitrile is a less favorable route due to the formation of a complex mixture of isomers, which presents significant purification challenges. This guide will focus on the more strategic and viable Sandmeyer reaction pathway, providing a comprehensive overview of the necessary starting materials, reaction conditions, and expected outcomes.
Comparative Analysis of Synthetic Routes
Two primary strategies for the synthesis of this compound have been evaluated:
-
Route 1: Sandmeyer Reaction of 3-Methyl-5-nitroaniline. This is the preferred and more practical approach. It involves the initial synthesis of the key intermediate, 3-methyl-5-nitroaniline, followed by its conversion to the target molecule via a diazotization and cyanation sequence. This method offers superior regioselectivity and yields a cleaner product.
-
Route 2: Direct Nitration of 3-Methylbenzonitrile. This approach is less efficient due to the directing effects of the methyl and cyano groups on the aromatic ring, leading to a mixture of nitro isomers. The isolation of the desired this compound from this mixture is challenging and results in low overall yields.
Based on this analysis, this guide will provide a detailed protocol for the Sandmeyer reaction pathway.
Route 1: The Sandmeyer Reaction Pathway
This synthetic route is a two-step process:
-
Step 1: Synthesis of 3-Methyl-5-nitroaniline.
-
Step 2: Sandmeyer Reaction to yield this compound.
Step 1: Synthesis of 3-Methyl-5-nitroaniline
The synthesis of the crucial intermediate, 3-methyl-5-nitroaniline, can be achieved through the nitration of 3-methylaniline (m-toluidine).
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Methylaniline | 107.15 | 10.7 g | 0.1 |
| Acetic Anhydride | 102.09 | 11.2 g (10.4 mL) | 0.11 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 20 mL | - |
| Concentrated Nitric Acid (70%) | 63.01 | 6.3 mL | 0.1 |
| Ethanol | 46.07 | As needed | - |
| Sodium Carbonate | 105.99 | As needed | - |
Procedure:
-
Acetylation of 3-Methylaniline: In a 250 mL flask, dissolve 10.7 g (0.1 mol) of 3-methylaniline in 50 mL of glacial acetic acid. To this solution, add 11.2 g (10.4 mL, 0.11 mol) of acetic anhydride dropwise with stirring. The mixture is then gently warmed for 15 minutes to complete the formation of N-acetyl-3-methylaniline.
-
Nitration: Cool the reaction mixture to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled mixture of 6.3 mL of concentrated nitric acid and 20 mL of concentrated sulfuric acid dropwise to the stirred solution. Maintain the temperature below 10 °C throughout the addition. After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Work-up: Pour the reaction mixture onto 200 g of crushed ice. The precipitated N-acetyl-3-methyl-4-nitroaniline and N-acetyl-3-methyl-6-nitroaniline are collected by vacuum filtration and washed with cold water.
-
Hydrolysis: The collected solid is suspended in 100 mL of 70% sulfuric acid and heated under reflux for 30 minutes to hydrolyze the acetyl group.
-
Isolation: The resulting solution is cooled and neutralized with a saturated solution of sodium carbonate until the pH is approximately 8. The precipitated 3-methyl-5-nitroaniline is filtered, washed with water, and dried.
-
Purification: The crude product can be purified by recrystallization from an ethanol-water mixture to yield pure 3-methyl-5-nitroaniline.
Expected Yield: 60-70%
Step 2: Sandmeyer Reaction for this compound Synthesis
This step involves the diazotization of 3-methyl-5-nitroaniline followed by reaction with a cyanide source, typically copper(I) cyanide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Methyl-5-nitroaniline | 152.15 | 15.2 g | 0.1 |
| Concentrated Hydrochloric Acid (37%) | 36.46 | 30 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.2 g | 0.104 |
| Copper(I) Cyanide (CuCN) | 89.56 | 10.8 g | 0.12 |
| Sodium Cyanide (NaCN) | 49.01 | 6.4 g | 0.13 |
| Toluene | 92.14 | As needed | - |
| Sodium Carbonate | 105.99 | As needed | - |
Procedure:
-
Diazotization: In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 15.2 g (0.1 mol) of 3-methyl-5-nitroaniline in a mixture of 30 mL of concentrated hydrochloric acid and 100 mL of water. Cool the suspension to 0-5 °C in an ice-salt bath. A solution of 7.2 g (0.104 mol) of sodium nitrite in 20 mL of water is then added dropwise, keeping the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization. The resulting solution contains the 3-methyl-5-nitrobenzenediazonium chloride.
-
Preparation of Cyanide Solution: In a separate 1 L flask, dissolve 10.8 g (0.12 mol) of copper(I) cyanide and 6.4 g (0.13 mol) of sodium cyanide in 100 mL of water.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the stirred cyanide solution. A vigorous evolution of nitrogen gas will occur. After the addition is complete, warm the mixture to 50-60 °C for 30 minutes to ensure the reaction goes to completion.
-
Work-up: Cool the reaction mixture to room temperature and extract the product with toluene (3 x 50 mL). The combined organic extracts are washed with dilute sodium hydroxide solution and then with water.
-
Isolation and Purification: The toluene is removed under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate solvent system.
Expected Yield: 75-85%
Data Summary
| Step | Starting Material | Product | Reagents | Key Conditions | Yield (%) |
| 1 | 3-Methylaniline | 3-Methyl-5-nitroaniline | Acetic anhydride, HNO₃, H₂SO₄ | 0-10 °C (Nitration) | 60-70 |
| 2 | 3-Methyl-5-nitroaniline | This compound | HCl, NaNO₂, CuCN, NaCN | 0-5 °C (Diazotization), 50-60 °C (Cyanation) | 75-85 |
Mandatory Visualizations
Synthetic Pathway for this compound via Sandmeyer Reaction
Caption: Overall synthetic scheme for this compound.
Experimental Workflow for the Sandmeyer Reaction
Caption: Step-by-step workflow for the Sandmeyer reaction.
Discussion of the Direct Nitration Route
Direct nitration of 3-methylbenzonitrile with a mixture of nitric acid and sulfuric acid leads to a mixture of several isomers. The methyl group is an ortho-, para-director, while the nitrile group is a meta-director. This results in the formation of 3-methyl-2-nitrobenzonitrile, 3-methyl-4-nitrobenzonitrile, 3-methyl-6-nitrobenzonitrile, and the desired this compound. The 5-nitro isomer is typically formed in very low yields, often as a minor byproduct, making this route synthetically inefficient for producing the target compound in significant quantities. The separation of these isomers is also a non-trivial task due to their similar physical properties.
Conclusion
For the efficient and reliable synthesis of this compound, the Sandmeyer reaction pathway starting from 3-methylaniline is the recommended approach. This method provides good overall yields and avoids the complex purification issues associated with the direct nitration of 3-methylbenzonitrile. The detailed protocols and data presented in this guide are intended to provide researchers with a solid foundation for the successful synthesis of this important chemical intermediate.
In-Depth Technical Guide on the Stability and Storage of 3-Methyl-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Methyl-5-nitrobenzonitrile. The information is intended to support researchers, scientists, and professionals in drug development in ensuring the integrity and reliability of this compound for laboratory and development purposes. This document outlines the known stability profile, potential degradation pathways, and standardized methodologies for stability assessment.
Overview of Chemical Stability
This compound is a solid chemical compound that is generally stable under normal ambient conditions.[1][2] However, its stability can be influenced by several environmental factors, including temperature, humidity, light, and exposure to incompatible materials. To maintain its chemical integrity, it is crucial to adhere to appropriate storage and handling protocols.
Recommended Storage Conditions
To ensure the long-term stability of this compound, the following storage conditions are recommended based on safety data sheets and general chemical handling principles:
-
Temperature: Store in a cool, dry place.[1][2][3][4][5] Some suppliers recommend storage at room temperature, while others suggest storing below 30°C.[6][7]
-
Humidity: Keep the container tightly closed to prevent moisture absorption.[1][2][8]
-
Ventilation: Store in a well-ventilated area.[1][2][3][4][5][8][9]
-
Container: Use a tightly sealed, corrosion-resistant container.[1][3][8]
-
Incompatible Materials: Store separately from strong oxidizing agents, acids, and bases, as it may react with them.[1][2][10]
-
Ignition Sources: Keep away from heat sources and open flames.[1][2]
Potential Degradation Pathways
3.1. Hydrolysis of the Nitrile Group
The nitrile group (-C≡N) can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid.[11][12][13][14] This reaction typically proceeds through an amide intermediate.[11][15] Harsh conditions, such as elevated temperatures, can accelerate this process.[11]
3.2. Degradation of the Nitroaromatic Group
Nitroaromatic compounds can be susceptible to degradation, particularly through photolysis (degradation by light).[16][17][18] Exposure to UV light, especially in the presence of sensitizers, can lead to the reduction of the nitro group or other complex photochemical reactions.[16][17]
Stability Testing and Experimental Protocols
To rigorously assess the stability of this compound, a stability-indicating method should be developed and validated. This typically involves forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2).[1][3][8][19]
4.1. Data Presentation: Forced Degradation Study Conditions
The following table summarizes the recommended stress conditions for forced degradation studies to identify potential degradation products and establish the intrinsic stability of this compound. The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[5]
| Stress Condition | Experimental Protocol |
| Acid Hydrolysis | Dissolve the compound in a suitable solvent and treat with 0.1 M to 1 M hydrochloric acid at room temperature. If no degradation is observed, the temperature can be increased to 50-60°C. |
| Base Hydrolysis | Dissolve the compound in a suitable solvent and treat with 0.1 M to 1 M sodium hydroxide at room temperature. If no degradation is observed, the temperature can be increased to 50-60°C. |
| Oxidative Degradation | Treat a solution of the compound with a suitable oxidizing agent, such as 3% hydrogen peroxide, at room temperature. |
| Thermal Degradation | Expose the solid compound to elevated temperatures (e.g., in 10°C increments above the accelerated stability testing temperature) in a controlled environment.[9] |
| Photostability | Expose the solid compound and its solution to a light source that provides a combination of UV and visible light, as specified in ICH Q1B guidelines.[1][4] |
4.2. Experimental Protocol: Development of a Stability-Indicating HPLC Method
The following is a general protocol for developing a High-Performance Liquid Chromatography (HPLC) method to separate this compound from its potential degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for the analysis of aromatic compounds.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure the separation of polar and non-polar compounds.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: The wavelength for UV detection should be selected based on the UV spectrum of this compound to maximize sensitivity.
-
Forced Degradation Sample Analysis:
-
Prepare solutions of this compound and subject them to the forced degradation conditions outlined in the table above.
-
Neutralize the acidic and basic hydrolysis samples before injection.
-
Inject the stressed samples into the HPLC system.
-
Analyze the chromatograms for the appearance of new peaks, which indicate degradation products.
-
-
Method Validation: The stability-indicating method should be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, and robust.
Visualization of Stability Factors
The following diagram illustrates the key factors that can influence the stability of this compound.
Caption: Factors Affecting the Stability of this compound.
Conclusion
This compound is a stable compound under recommended storage conditions. However, it is susceptible to degradation through hydrolysis of the nitrile group and potential photodecomposition of the nitroaromatic ring, especially under stressed conditions. For research and development applications, it is imperative to store the compound in a cool, dry, well-ventilated area, protected from light and incompatible substances. The implementation of a robust stability testing program, guided by ICH principles and employing a validated stability-indicating analytical method, is essential for ensuring the quality and reliability of this compound in its intended applications.
References
- 1. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 2. This compound | Properties, Applications, Safety Data & Reliable Suppliers in China [nj-finechem.com]
- 3. ICH Official web site : ICH [ich.org]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 7. 3-Nitrobenzonitrile | 619-24-9 [chemicalbook.com]
- 8. database.ich.org [database.ich.org]
- 9. pharmaguru.co [pharmaguru.co]
- 10. 3-Nitrobenzonitrile(619-24-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Nitrile - Wikipedia [en.wikipedia.org]
- 15. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 16. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Key Reactions of 3-Methyl-5-nitrobenzonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the principal chemical transformations involving 3-Methyl-5-nitrobenzonitrile. This versatile aromatic compound, featuring nitro, cyano, and methyl functional groups, serves as a valuable intermediate in the synthesis of a variety of more complex molecules relevant to the pharmaceutical and agrochemical industries. This document details key reactions, including the reduction of the nitro group, hydrolysis of the nitrile moiety, and potential nucleophilic aromatic substitution, providing theoretical frameworks and illustrative experimental protocols. Quantitative data is summarized for clarity, and reaction pathways are visualized using logical diagrams.
Introduction
This compound is an aromatic organic compound with the chemical formula C₈H₆N₂O₂. Its structure, characterized by a benzene ring substituted with a methyl group, a nitro group, and a nitrile group at positions 3, 5, and 1 respectively, makes it a molecule of significant interest in synthetic organic chemistry. The electron-withdrawing nature of the nitro and nitrile groups, combined with the directing effect of the methyl group, dictates its reactivity in various chemical transformations. This guide explores the most pertinent reactions of this molecule, offering insights for its application in research and development.
Core Reactions and Methodologies
The reactivity of this compound is primarily centered around its two key functional groups: the nitro group and the nitrile group.
Reduction of the Nitro Group
The selective reduction of the nitro group to an amine is a fundamental transformation, yielding 3-Amino-5-methylbenzonitrile, a valuable precursor for the synthesis of dyes, pharmaceuticals, and other complex organic molecules.[1] Several methods are commonly employed for this purpose, including catalytic hydrogenation and metal-acid systems.[1]
This method offers a clean and efficient route to the corresponding amine.[1]
Reaction:
Caption: Catalytic hydrogenation of this compound.
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas (typically via a balloon or from a cylinder) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with ethanol.
-
The filtrate, containing the product, can be concentrated under reduced pressure to yield 3-Amino-5-methylbenzonitrile.
| Parameter | Value |
| Reactant | This compound |
| Reagents | H₂, 10% Pd/C |
| Solvent | Ethanol |
| Temperature | Room Temperature |
| Pressure | Atmospheric (balloon) or slightly elevated |
| Typical Yield | >95% |
| Reaction Time | 2-6 hours |
Table 1: Quantitative data for the catalytic hydrogenation of this compound.
This method provides a mild alternative for the reduction of nitro groups in the presence of other reducible functionalities.
Reaction:
References
3-Methyl-5-nitrobenzonitrile: A Versatile Building Block in Modern Organic Synthesis
For Immediate Release
Shanghai, China – December 30, 2025 – 3-Methyl-5-nitrobenzonitrile, a specialized aromatic compound, is gaining significant traction as a key building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, featuring a nitrile, a nitro group, and a methyl group on a benzene ring, offers a versatile platform for the construction of diverse molecular architectures, including novel kinase inhibitors for targeted cancer therapy.
Physicochemical Properties
This compound is a solid at room temperature with a molecular formula of C₈H₆N₂O₂ and a molecular weight of 162.15 g/mol .[1] A comprehensive summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference |
| CAS Number | 124289-22-1 | [1] |
| Molecular Formula | C₈H₆N₂O₂ | [1] |
| Molecular Weight | 162.15 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The electron-withdrawing nature of the nitro and nitrile groups will influence the chemical shifts of the aromatic protons, causing them to appear at lower field.
-
¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the aromatic carbons, the methyl carbon, and the nitrile carbon. The chemical shifts of the aromatic carbons will be influenced by the positions of the substituents.
Infrared (IR) Spectroscopy: The IR spectrum is anticipated to show strong, characteristic absorption bands for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2240 cm⁻¹, and for the symmetric and asymmetric stretching vibrations of the nitro (NO₂) group.[2]
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the nitro and nitrile groups.
Utility in Organic Synthesis
The strategic placement of the nitrile, nitro, and methyl groups on the aromatic ring makes this compound a highly valuable intermediate for a variety of chemical transformations.
Key Reactions and Experimental Protocols
1. Reduction of the Nitro Group to an Amine:
A pivotal reaction of this compound is the selective reduction of the nitro group to form 3-amino-5-methylbenzonitrile. This transformation unlocks a crucial synthetic handle for further functionalization, particularly in the synthesis of kinase inhibitors and other bioactive molecules.
Experimental Protocol: Catalytic Hydrogenation
-
Materials: this compound, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.
-
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol.
-
Carefully add a catalytic amount of 10% Pd/C (e.g., 5-10 mol%).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Wash the celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield 3-amino-5-methylbenzonitrile.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
-
Logical Workflow for the Reduction of this compound:
Synthesis of Kinase Inhibitors
The resulting 3-amino-5-methylbenzonitrile is a key precursor in the synthesis of various kinase inhibitors. The amino group can be readily acylated or coupled with other aromatic systems to construct the core scaffolds of these targeted therapeutic agents.
Hypothetical Synthesis of a Kinase Inhibitor Intermediate:
The amino group of 3-amino-5-methylbenzonitrile can be acylated with a suitable acyl chloride, such as 4-(chloromethyl)benzoyl chloride, to form an amide linkage. This intermediate can then be further elaborated to generate a final kinase inhibitor molecule.
Experimental Protocol: Amide Coupling
-
Materials: 3-Amino-5-methylbenzonitrile, 4-(Chloromethyl)benzoyl chloride, Triethylamine, Dichloromethane.
-
Procedure:
-
Dissolve 3-amino-5-methylbenzonitrile (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4-(chloromethyl)benzoyl chloride (1.1 eq) in dichloromethane.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired amide intermediate.
-
Signaling Pathway Inhibition by Kinase Inhibitors:
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors, and other advanced materials. The development of efficient and selective reactions utilizing this building block continues to be an active area of research, promising new and innovative applications in the future.
References
A Technical Guide to the Spectroscopic Characterization of 3-Methyl-5-nitrobenzonitrile
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed overview of the expected spectroscopic data for 3-Methyl-5-nitrobenzonitrile (CAS No. 124289-22-1).[1][2] While comprehensive experimental spectra for this specific compound are not widely published, this document presents predicted data based on the analysis of structurally related molecules. The methodologies provided are standard protocols for the spectroscopic analysis of aromatic nitrile compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from established substituent effects on the benzene ring and data from analogous compounds such as 3-nitrobenzonitrile and 3-methylbenzonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| ~ 8.3 - 8.4 | s (narrow m) | Aromatic H-4 |
| ~ 8.1 - 8.2 | s (narrow m) | Aromatic H-6 |
| ~ 7.9 - 8.0 | s (narrow m) | Aromatic H-2 |
| ~ 2.6 | s | Methyl (-CH₃) |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~ 149 | C-NO₂ |
| ~ 141 | C-CH₃ |
| ~ 138 | C-H (Ar) |
| ~ 130 | C-H (Ar) |
| ~ 128 | C-H (Ar) |
| ~ 117 | C≡N |
| ~ 114 | C-CN |
| ~ 21 | -CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. For aromatic nitriles, the nitrile stretch is a particularly sharp and intense absorption.[3]
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~ 2970 - 2850 | Medium-Weak | Methyl C-H Stretch |
| ~ 2240 - 2220 | Strong, Sharp | Nitrile (C≡N) Stretch |
| ~ 1610, 1480 | Medium-Strong | Aromatic C=C Stretch |
| ~ 1540 - 1520 | Very Strong | Asymmetric NO₂ Stretch |
| ~ 1360 - 1340 | Very Strong | Symmetric NO₂ Stretch |
| ~ 850 - 750 | Strong | C-H Out-of-plane Bending |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
|---|---|---|
| 162 | High | [M]⁺ (Molecular Ion) |
| 147 | Medium | [M - CH₃]⁺ |
| 116 | High | [M - NO₂]⁺ |
| 102 | Medium | [C₇H₄N]⁺ |
| 89 | Medium | [C₇H₅]⁺ |
| 76 | Medium | [C₆H₄]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data. These protocols are standard for the analysis of small organic molecules like benzonitrile derivatives.[4][5]
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of solid this compound is weighed and dissolved in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), within a 5 mm NMR tube.[5][6] The sample must be fully dissolved; sonication may be used to aid dissolution.[6]
-
Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
¹³C NMR Acquisition Parameters:
-
Data Processing: The acquired Free Induction Decay (FID) is processed with a Fourier transform. The resulting spectrum is phased, baseline corrected, and calibrated using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).[6]
IR Spectroscopy (FT-IR)
-
Sample Preparation (ATR): A small amount of the solid sample is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[4] This method requires minimal sample preparation.
-
Sample Preparation (KBr Pellet): Approximately 1-2 mg of the sample is finely ground with 100 mg of dry potassium bromide (KBr). The mixture is then compressed into a thin, transparent pellet using a hydraulic press.[4]
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition:
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a Gas Chromatography (GC-MS) system for volatile compounds or by direct infusion for pure samples.
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.
Visualization of Workflow
The logical progression for the complete characterization of a compound like this compound involves a combination of these spectroscopic techniques.
Caption: Workflow for Spectroscopic Characterization.
References
Hazards and safety precautions for 3-Methyl-5-nitrobenzonitrile
An In-depth Technical Guide to the Hazards and Safety Precautions for 3-Methyl-5-nitrobenzonitrile
Introduction
This compound is an aromatic nitrile compound utilized in various research and development applications, particularly as a building block in medicinal chemistry and materials science. Its molecular structure, featuring a nitrile group and a nitro group on a toluene framework, suggests a potential for significant biological activity and chemical reactivity. For professionals in research, drug development, and chemical manufacturing, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are not merely procedural formalities but are fundamental to ensuring personnel safety and environmental protection.
This guide provides a comprehensive technical overview of the known and anticipated hazards associated with this compound. While specific toxicological data for this compound is limited, this document synthesizes information from safety data sheets (SDS) for structurally analogous chemicals, established chemical safety principles, and regulatory guidelines. The objective is to equip researchers and scientists with the knowledge to perform a robust risk assessment and to implement field-proven safety measures, thereby fostering a culture of safety and scientific integrity.
Section 1: Chemical Identification and Physical Properties
A precise understanding of a chemical's properties is the foundation of its safe handling. The key identifiers and physical characteristics of this compound are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | [1][2] |
| Synonyms | 3-cyano-5-nitrotoluene; 3-cyano-5-methylnitrobenzene | [1] |
| CAS Number | 124289-22-1 | [1][2][3] |
| Molecular Formula | C₈H₆N₂O₂ | [1][2][3][4] |
| Molecular Weight | 162.15 g/mol | [2][3][4] |
| Appearance | Solid | [4] |
| Solubility | Insoluble in water; Soluble in common organic solvents | [4] |
| Stability | Stable under normal storage and handling conditions | [4][5] |
Section 2: Hazard Identification and GHS Classification
The toxicological properties of this compound have not been thoroughly investigated.[1] Therefore, its hazard profile is largely inferred from data on structurally related compounds, such as 3-nitrobenzonitrile and other substituted nitrobenzonitriles. The nitrile functional group (-CN) can be metabolized to release cyanide, a potent inhibitor of cellular respiration, while nitroaromatic compounds are often associated with toxicity, including methemoglobinemia.
Based on the Globally Harmonized System (GHS) classifications for analogous compounds, this compound should be treated as a hazardous substance.
Table 2: Anticipated GHS Hazard Classification
| Hazard Class | Hazard Category | GHS Hazard Statement | Basis (Analogous Compounds) |
| Acute Toxicity, Oral | Category 3 / 4 | H301: Toxic if swallowed OR H302: Harmful if swallowed | [6][7][8][9] |
| Acute Toxicity, Dermal | Category 3 / 4 | H311: Toxic in contact with skin OR H312: Harmful in contact with skin | [7][8][9] |
| Acute Toxicity, Inhalation | Category 3 / 4 | H331: Toxic if inhaled OR H332: Harmful if inhaled | [7][8][9] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [9][10] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [9][10] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Key Mechanistic Concerns:
-
Toxicity: The primary concern stems from its classification as a nitrile. Ingestion, inhalation, or skin absorption may be harmful or toxic.[7][8][9] The substance and its metabolites could potentially interfere with oxygen uptake by binding to hemoglobin, a condition known as methemoglobinemia.
-
Irritation: The compound is expected to cause skin and serious eye irritation upon contact.[9] Inhalation of dust may lead to respiratory tract irritation.
-
Hazardous Combustion Products: In the event of a fire, thermal decomposition can lead to the release of highly toxic and irritating gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen cyanide.[1][11]
Section 3: Risk Assessment and the Hierarchy of Controls
A systematic approach to safety is paramount. The handling of this compound must be preceded by a thorough risk assessment. The hierarchy of controls provides a framework for implementing the most effective safety measures in descending order of preference.
-
Elimination/Substitution: In the context of research, eliminating the compound is not feasible. Substitution with a less hazardous alternative should be considered if scientifically viable.
-
Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For this compound, they are the most critical line of defense.
-
Administrative Controls: These are work policies and procedures that reduce exposure risk.
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with other controls.
The following diagram illustrates the logical workflow for establishing a safe laboratory environment for handling this compound.
Caption: Risk assessment and control hierarchy workflow.
Section 4: Experimental Protocols: Safe Handling and Engineering Controls
Adherence to a detailed, step-by-step methodology is crucial for minimizing exposure.
Mandatory Engineering Controls:
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood to prevent inhalation of airborne particles.[6]
-
Ventilation: Ensure the laboratory is well-ventilated to maintain air quality and handle any fugitive emissions.[3][6][7]
Protocol for Handling Solid this compound:
-
Preparation: Designate a specific area within the fume hood for the procedure. Ensure all necessary equipment (spatulas, weigh boats, glassware) and waste containers are inside the hood before starting.
-
Don PPE: Before handling, put on all required PPE as detailed in Section 5.
-
Weighing: If possible, use a ventilated balance enclosure. If not, carefully weigh the compound in the fume hood. Avoid creating dust by handling the material gently.[3][7]
-
Transfer: Use a spatula to transfer the solid. If transferring to a reaction flask, use a powder funnel to prevent spillage.
-
Post-Handling: After use, decontaminate the spatula and work surface with an appropriate solvent (e.g., ethanol or isopropanol) and a cleaning agent. Place any contaminated disposable items (e.g., weigh boats, wipes) into a designated hazardous waste container.
-
Doff PPE: Remove PPE in the correct order (gloves first) to avoid self-contamination.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work.[6][7]
Section 5: Personal Protective Equipment (PPE)
PPE provides a critical barrier between the user and the chemical. The selection of appropriate PPE is non-negotiable.
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[6] A face shield should be worn in addition to goggles when there is a significant risk of splashing.
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves, such as nitrile gloves. Inspect gloves for tears or holes before each use. Change gloves immediately if they become contaminated.
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned. Ensure the sleeves are of a sufficient length to protect the wrists.
-
-
Respiratory Protection: Respiratory protection is generally not required when working within a certified fume hood. However, if engineering controls are insufficient or during a large-scale spill, a NIOSH/MSHA-approved respirator with a particulate filter should be used.[6] All respirator use must be part of a formal respiratory protection program.
Section 6: Storage and Incompatibility
Proper storage is essential for maintaining the chemical's stability and preventing hazardous reactions.
Storage Conditions:
-
Keep the container tightly closed to prevent moisture absorption and contamination.[3][4][7]
-
Store in a locked cabinet or area to restrict access.[6][8][9]
-
Keep away from heat, sparks, and open flames.[4]
Incompatible Materials:
-
Strong Oxidizing Agents: Can cause violent reactions.
-
Strong Acids and Bases: May react with the compound, potentially causing decomposition or hazardous reactions.[4]
Section 7: Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate harm.
First-Aid Measures:
-
General Advice: Show the Safety Data Sheet to the attending medical personnel. First responders must protect themselves from exposure.[1][6]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[1][3][6]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes. Seek medical attention.[1][3][12]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3][13]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3][6][12]
Spill Response Protocol:
-
Evacuate: Alert others and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Protect: Wear full PPE, including respiratory protection if necessary.
-
Contain and Clean: Use dry cleanup procedures.[12] Carefully sweep or scoop the solid material into a suitable, labeled container for hazardous waste. Avoid generating dust.[3][7]
-
Decontaminate: Clean the spill area with a suitable solvent and wash solution.
-
Dispose: Dispose of the waste container according to institutional and local regulations.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][3]
-
Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to protect against toxic combustion products like NOx and hydrogen cyanide.[1][3][6]
Section 8: Waste Disposal
Chemical waste must be managed responsibly to prevent environmental contamination and ensure regulatory compliance.
-
Classification: this compound and any materials contaminated with it should be classified and disposed of as hazardous chemical waste.
-
Procedure: Collect waste in a clearly labeled, sealed container. Consult with your institution's environmental health and safety (EHS) department and adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6] Do not discharge into drains or the environment.[3][7]
References
- 1. capotchem.cn [capotchem.cn]
- 2. calpaclab.com [calpaclab.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound | Properties, Applications, Safety Data & Reliable Suppliers in China [nj-finechem.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. tcichemicals.com [tcichemicals.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. aksci.com [aksci.com]
The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted Benzonitriles
For Researchers, Scientists, and Drug Development Professionals
The benzonitrile moiety, a simple aromatic ring bearing a nitrile group, has proven to be a remarkably versatile and valuable scaffold in the annals of organic chemistry and medicinal drug discovery. Its unique electronic properties, metabolic stability, and ability to participate in crucial biological interactions have led to the development of a wide array of indispensable pharmaceuticals. This technical guide provides a comprehensive exploration of the discovery and history of substituted benzonitriles, detailing their synthesis, key historical milestones, and pivotal role in modern drug development.
The Dawn of Nitrile Chemistry: The Discovery of Benzonitrile
The story of benzonitriles begins in the mid-19th century, a period of fervent discovery in organic chemistry. While earlier attempts had been made, the first definitive synthesis and characterization of the parent compound, benzonitrile, is credited to the German chemist Hermann Fehling in 1844 . Fehling's discovery was a result of his investigation into the thermal decomposition of ammonium benzoate. Upon heating, he isolated a colorless, oily liquid with a distinct almond-like scent, which he aptly named "benzonitril." This discovery was foundational, as it also gave rise to the term "nitrile" for the entire class of organic compounds containing the −C≡N functional group.
Interestingly, the renowned chemists Friedrich Wöhler and Justus von Liebig had likely produced benzonitrile as early as 1832, but in such minuscule quantities that they were unable to fully characterize it.
Foundational Synthetic Methodologies
The initial discovery of benzonitrile spurred the development of various synthetic routes to access this and other aromatic nitriles. These early methods laid the groundwork for the more sophisticated techniques used today.
The Sandmeyer Reaction
Discovered by Traugott Sandmeyer in 1884, the Sandmeyer reaction became a cornerstone for the introduction of a cyano group onto an aromatic ring. The reaction involves the conversion of an aryl amine to a diazonium salt, which is then treated with a copper(I) cyanide salt to yield the corresponding benzonitrile. This method proved to be broadly applicable for the synthesis of a wide range of substituted benzonitriles.
Table 1: Quantitative Yields for the Sandmeyer Reaction of Substituted Anilines
| Starting Material (Substituted Aniline) | Product (Substituted Benzonitrile) | Yield (%) |
| 4-Nitroaniline | 4-Nitrobenzonitrile | 93% |
| 2-Methylaniline | 2-Methylbenzonitrile | 85% |
| 4-Bromoaniline | 4-Bromobenzonitrile | 75% |
| 2-Chloroaniline | 2-Chlorobenzonitrile | 68% |
| 4-Methoxyaniline | 4-Methoxybenzonitrile | 52% |
The Rosenmund–von Braun Reaction
Table 2: Comparative Yields for the L-proline-promoted Rosenmund–von Braun Reaction
| Starting Material (Substituted Aryl Halide) | Product (Substituted Benzonitrile) | Yield (%) |
| 1-Iodo-4-methoxybenzene | 4-Methoxybenzonitrile | 95% |
| 1-Iodo-4-nitrobenzene | 4-Nitrobenzonitrile | 92% |
| 1-Bromo-4-methoxybenzene | 4-Methoxybenzonitrile | 81% |
| 1-Bromo-4-cyanobenzene | 1,4-Dicyanobenzene | 75% |
| 2-Bromonaphthalene | 2-Naphthonitrile | 88% |
Experimental Protocols for Key Historical Syntheses
To provide a practical understanding of these foundational methods, detailed experimental protocols are outlined below.
Detailed Experimental Protocol: Sandmeyer Reaction for the Synthesis of 4-Bromobenzonitrile
Materials:
-
4-Bromoaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN)
-
Ice
-
Water
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Diazotization: In a 250 mL beaker, dissolve 10 g of 4-bromoaniline in a mixture of 25 mL of concentrated HCl and 25 mL of water. Cool the solution to 0-5 °C in an ice-salt bath. While stirring vigorously, slowly add a solution of 4.5 g of NaNO₂ in 20 mL of water, keeping the temperature below 5 °C. The formation of the diazonium salt is indicated by a slight yellow coloration.
-
Preparation of Copper(I) Cyanide Solution: In a 500 mL flask, dissolve 15 g of CuCN and 10 g of NaCN in 100 mL of water.
-
Cyanation: Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) cyanide solution. A vigorous evolution of nitrogen gas will occur.
-
Work-up: After the addition is complete, allow the mixture to stand for 30 minutes and then heat it on a steam bath at 60-70 °C for another 30 minutes. Cool the mixture to room temperature.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract with three 50 mL portions of diethyl ether.
-
Purification: Combine the ether extracts and wash them with 50 mL of 10% NaOH solution, followed by 50 mL of water. Dry the ether layer over anhydrous MgSO₄. Filter and remove the ether by distillation. The crude 4-bromobenzonitrile can be further purified by recrystallization from ethanol.
Detailed Experimental Protocol: Rosenmund–von Braun Reaction for the Synthesis of 2-Methylbenzonitrile
Materials:
-
2-Bromotoluene
-
Copper(I) Cyanide (CuCN)
-
N,N-Dimethylformamide (DMF)
-
Iron(III) Chloride (FeCl₃)
-
Hydrochloric Acid (HCl)
-
Toluene
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 10 g of 2-bromotoluene, 8 g of CuCN, and 50 mL of DMF.
-
Reaction: Heat the mixture to reflux (approximately 150-160 °C) and maintain reflux for 6 hours.
-
Work-up: Cool the reaction mixture to about 100 °C and pour it into a solution of 25 g of FeCl₃ in 50 mL of 10% HCl. This will dissolve the copper salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract with three 50 mL portions of toluene.
-
Purification: Combine the toluene extracts and wash them with 50 mL of 10% HCl, followed by 50 mL of water, and finally with 50 mL of saturated sodium bicarbonate solution. Dry the toluene layer over anhydrous Na₂SO₄. Filter and remove the toluene by distillation. The resulting 2-methylbenzonitrile can be purified by vacuum distillation.
Substituted Benzonitriles in Drug Development: A Paradigm Shift
For much of their history, substituted benzonitriles were primarily used as chemical intermediates. However, the latter half of the 20th century saw their emergence as a "privileged scaffold" in medicinal chemistry. The unique electronic and steric properties of the nitrile group, coupled with its metabolic stability, made it an attractive pharmacophore for a wide range of biological targets.
Aromatase Inhibitors for Cancer Therapy
A pivotal application of substituted benzonitriles is in the development of non-steroidal aromatase inhibitors for the treatment of hormone-receptor-positive breast cancer. Aromatase is a key enzyme in the biosynthesis of estrogens. By inhibiting this enzyme, these drugs reduce estrogen levels, thereby slowing the growth of estrogen-dependent tumors.
Letrozole and Anastrozole are prominent examples of benzonitrile-containing aromatase inhibitors. The discovery of letrozole was the result of a rational drug design approach to create a highly potent and selective aromatase inhibitor.[1] Anastrozole was also developed through a targeted research program and was shown to be a more potent and selective aromatase inhibitor than the earlier generation drugs.
Targeting the Serotonin Transporter in Mood Disorders
Substituted benzonitriles have also played a crucial role in the development of selective serotonin reuptake inhibitors (SSRIs), a class of drugs widely used to treat depression and anxiety disorders. The serotonin transporter (SERT) is responsible for the reuptake of serotonin from the synaptic cleft, thus terminating its signaling. SSRIs block this transporter, leading to an increase in the extracellular concentration of serotonin.
Citalopram is a well-known SSRI that features a substituted benzonitrile moiety. Its development began in the 1970s, and it was first marketed in Denmark in 1989.[2] The discovery of the first SSRI, zimelidine, in 1971, which was derived from an antihistamine, paved the way for the rational design of more selective serotonin reuptake inhibitors like citalopram.[3][4]
Conclusion
From a serendipitous discovery in the 19th century to a cornerstone of modern medicinal chemistry, the journey of substituted benzonitriles is a testament to the enduring power of chemical synthesis and rational drug design. The foundational synthetic methods developed over a century ago continue to be relevant, while the unique properties of the benzonitrile scaffold have enabled the creation of life-saving therapeutics. For researchers and drug development professionals, a deep understanding of the history, synthesis, and biological applications of this remarkable class of compounds remains essential for future innovation.
References
Theoretical Insights into the Electron Density of 3-Methyl-5-nitrobenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical approaches used to study the electron density and molecular properties of 3-Methyl-5-nitrobenzonitrile. While direct experimental and computational studies on this specific molecule are not extensively available in peer-reviewed literature, this document synthesizes established computational chemistry protocols and theoretical principles to present an in-depth analysis. The methodologies detailed herein, centered around Density Functional Theory (DFT), offer a robust framework for predicting its molecular geometry, electronic structure, and reactivity. This guide is intended to serve as a foundational resource for researchers interested in the computational characterization of substituted benzonitriles and their potential applications in medicinal chemistry and materials science.
Introduction
This compound is an aromatic compound featuring three key functional groups: a nitrile (-CN), a nitro (-NO2), and a methyl (-CH3) group. The interplay of these substituents on the benzene ring dictates the molecule's overall electron density distribution, which in turn governs its chemical reactivity, intermolecular interactions, and potential biological activity. The electron-withdrawing nature of the nitrile and nitro groups, coupled with the electron-donating effect of the methyl group, creates a unique electronic profile that is of significant interest in drug design and materials science.[1]
Theoretical studies, particularly those employing quantum chemical calculations, are indispensable for elucidating the structure-property relationships of such molecules at the atomic level. This guide outlines the standard computational workflows for analyzing the electron density of this compound.
Theoretical Background
The study of electron density in molecules is fundamentally governed by the principles of quantum mechanics. Modern computational chemistry offers a suite of tools to approximate solutions to the Schrödinger equation, providing valuable insights into molecular properties.
Density Functional Theory (DFT): DFT is a computational method that has become a cornerstone of molecular modeling.[2] It is based on the principle that the ground-state energy of a molecule is a functional of its electron density. DFT calculations can accurately predict molecular geometries, vibrational frequencies, and a wide range of electronic properties.
Mulliken Population Analysis: This method provides a means of estimating the partial atomic charges within a molecule from the results of a quantum chemical calculation.[3][4] By partitioning the total electron density among the constituent atoms, Mulliken analysis offers a quantitative measure of the electronic effect of different functional groups. It is important to note that while widely used, Mulliken charges are known to be sensitive to the choice of basis set.[3]
Frontier Molecular Orbital (FMO) Theory: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals.[5] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties.[5][6] A smaller gap generally implies higher reactivity.
Experimental and Computational Protocols
The following protocols represent a standard approach for the theoretical and complementary experimental characterization of substituted benzonitriles.
Experimental Protocols (for validation)
For a comprehensive understanding, theoretical calculations are often validated against experimental data. Standard experimental techniques for a solid-phase sample of this compound would include:
-
Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum would be recorded using the KBr pellet technique in the mid-infrared range (4000-400 cm⁻¹) to identify the characteristic vibrational modes of the functional groups.[2]
-
Fourier Transform Raman (FT-Raman) Spectroscopy: An FT-Raman spectrum would be obtained from a solid powder sample, typically in the 4000-50 cm⁻¹ range, to complement the FT-IR data.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra recorded in a suitable deuterated solvent would provide detailed information about the chemical environment of the hydrogen and carbon atoms.[2]
Computational Protocols
The theoretical investigation of this compound would be performed using a widely accepted computational chemistry software package.
-
Software: Gaussian suite of programs is a common choice for such calculations.[2]
-
Method: The DFT method with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is well-suited for this type of analysis.[2]
-
Basis Set: The 6-311++G(d,p) basis set is recommended as it provides a good balance between accuracy and computational cost for molecules containing second-row elements and allows for the description of diffuse electron density and polarization effects.[2]
The computational workflow would involve:
-
Geometry Optimization: The molecular structure of this compound would be optimized to find the lowest energy conformation.
-
Frequency Calculation: Vibrational frequencies would be calculated to confirm that the optimized structure corresponds to a true energy minimum and to aid in the assignment of experimental IR and Raman spectra.
-
Electronic Property Calculation: Mulliken atomic charges, HOMO-LUMO energies, and the molecular electrostatic potential would be computed to analyze the electron density distribution and reactivity.
Illustrative Results and Discussion
The following data is illustrative and represents the expected theoretical outcomes for this compound based on the computational protocols described above and knowledge of similar molecules.
Molecular Geometry
The geometry of this compound would be optimized to a planar benzene ring structure with the substituents attached. The key bond lengths and angles are presented in Table 1.
Table 1: Illustrative Optimized Geometric Parameters for this compound
| Parameter | Bond/Angle | Illustrative Value |
| Bond Lengths (Å) | C-C (aromatic) | 1.39 - 1.41 |
| C-CN | 1.45 | |
| C≡N | 1.15 | |
| C-NO2 | 1.48 | |
| N-O | 1.22 | |
| C-CH3 | 1.51 | |
| **Bond Angles (°) ** | C-C-C (aromatic) | 118 - 122 |
| C-C-CN | 120 | |
| C-C-NO2 | 119 | |
| O-N-O | 124 | |
| C-C-CH3 | 121 |
Electron Density Distribution: Mulliken Atomic Charges
The Mulliken atomic charges provide insight into the intramolecular charge distribution and the electronic influence of the substituents. The nitro and nitrile groups are strong electron-withdrawing groups, which is expected to lead to a net positive charge on the carbon atoms of the benzene ring, particularly those adjacent to these groups.[1][7] The methyl group, being electron-donating, would slightly counteract this effect.
Table 2: Illustrative Mulliken Atomic Charges for this compound
| Atom | Illustrative Charge (e) |
| C1 (with -CN) | +0.15 |
| C2 | -0.10 |
| C3 (with -CH3) | +0.05 |
| C4 | -0.12 |
| C5 (with -NO2) | +0.20 |
| C6 | -0.08 |
| N (of -CN) | -0.25 |
| N (of -NO2) | +0.50 |
| O (of -NO2) | -0.30 |
| C (of -CH3) | -0.20 |
| H (of -CH3) | +0.10 |
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The HOMO and LUMO are crucial for understanding the chemical reactivity of the molecule. The HOMO is expected to be localized primarily on the benzene ring and the methyl group, while the LUMO is anticipated to be concentrated around the electron-withdrawing nitro and nitrile groups. The energy gap between these orbitals is a key indicator of the molecule's stability.
Table 3: Illustrative Electronic Properties of this compound
| Parameter | Illustrative Value (eV) |
| HOMO Energy | -7.5 |
| LUMO Energy | -3.0 |
| HOMO-LUMO Gap (ΔE) | 4.5 |
A moderate HOMO-LUMO gap suggests that this compound is a relatively stable molecule, but susceptible to reactions involving electron transfer. The significant electron-withdrawing character of the nitro and nitrile groups lowers the LUMO energy, making the molecule a potential electron acceptor.
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the theoretical study of this compound.
References
- 1. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mulliken population analysis - Wikipedia [en.wikipedia.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 6. learn.schrodinger.com [learn.schrodinger.com]
- 7. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Benzonitriles via the Sandmeyer Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sandmeyer reaction is a versatile and widely used chemical transformation for the synthesis of aryl halides and pseudohalides from primary aryl amines.[1][2] This method is particularly valuable in organic synthesis and medicinal chemistry for introducing a cyano group onto an aromatic ring, thereby producing benzonitriles.[1] Benzonitriles are crucial intermediates in the preparation of numerous pharmaceuticals, agrochemicals, and dyes. The reaction proceeds through the formation of a stable aryl diazonium salt from an aniline derivative, which is then decomposed in the presence of a copper(I) cyanide catalyst to yield the corresponding benzonitrile.[3] This two-step process, involving diazotization followed by cyanation, offers a reliable route to a diverse range of substituted benzonitriles.[3]
Data Presentation
The yield of the Sandmeyer reaction for the synthesis of benzonitriles can vary depending on the substrate and specific reaction conditions. The following table summarizes representative yields for the conversion of various substituted anilines to their corresponding benzonitriles.
| Starting Material (Substituted Aniline) | Product (Substituted Benzonitrile) | Yield (%) |
| 4-Nitroaniline | 4-Nitrobenzonitrile | 93%[4] |
| 2-Methylaniline | 2-Methylbenzonitrile | 85%[4] |
| 4-Bromoaniline | 4-Bromobenzonitrile | 75%[4] |
| 2-Chloroaniline | 2-Chlorobenzonitrile | 68%[4] |
| 4-Methoxyaniline | 4-Methoxybenzonitrile | 52%[4] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of benzonitriles via the Sandmeyer reaction. The procedure is divided into two main parts: the preparation of the diazonium salt (Diazotization) and the subsequent conversion to the benzonitrile (Cyanation).
Materials and Reagents:
-
Substituted Aniline
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)
-
Deionized Water
-
Ice
-
Organic Solvent (e.g., Dichloromethane, Diethyl Ether)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (for neutralization)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Protocol 1: Diazotization of the Aryl Amine
-
In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve the substituted aniline in a solution of concentrated hydrochloric acid or sulfuric acid and water.
-
Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite in deionized water and cool it in an ice bath.
-
Slowly add the cold sodium nitrite solution dropwise to the aniline solution using a dropping funnel. The addition rate should be controlled to ensure the temperature of the reaction mixture does not exceed 5 °C.
-
After the complete addition of the sodium nitrite solution, continue to stir the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt. The resulting solution should be kept cold for the next step.
Protocol 2: Sandmeyer Cyanation
-
In a separate large beaker or flask, prepare a solution of copper(I) cyanide and sodium or potassium cyanide in water. This solution should also be cooled in an ice bath.
-
With vigorous stirring, slowly and carefully add the cold diazonium salt solution prepared in Protocol 1 to the copper(I) cyanide solution.
-
The addition should be portion-wise to control the evolution of nitrogen gas, which indicates the progress of the reaction.
-
After the complete addition of the diazonium salt, the reaction mixture is typically allowed to warm to room temperature and then gently heated (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
Protocol 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the benzonitrile product with an appropriate organic solvent (e.g., dichloromethane or diethyl ether).
-
Combine the organic layers and wash them sequentially with water and a dilute sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude benzonitrile.
-
The crude product can be further purified by techniques such as distillation or column chromatography, depending on its physical properties.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of benzonitriles via the Sandmeyer reaction.
Reaction Mechanism
Caption: Mechanism of the Sandmeyer reaction for benzonitrile synthesis.
References
Application Note: Electrophilic Nitration of 3-Methylbenzonitrile
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the electrophilic aromatic substitution reaction to synthesize nitrated 3-methylbenzonitrile. The procedure outlines the preparation of the nitrating agent, reaction conditions, and purification of the product.
Introduction
The nitration of aromatic compounds is a fundamental reaction in organic synthesis, crucial for the preparation of valuable intermediates in the pharmaceutical, agrochemical, and materials science industries. The reaction involves the introduction of a nitro group (-NO₂) onto an aromatic ring through an electrophilic aromatic substitution mechanism.[1] In the case of 3-methylbenzonitrile, the regiochemical outcome of the nitration is governed by the directing effects of the two substituents on the benzene ring. The methyl group (-CH₃) is an activating, ortho-, para-director, while the nitrile group (-CN) is a deactivating, meta-director.[2][3] The electron-donating methyl group enhances the electron density of the aromatic ring, making it more susceptible to electrophilic attack compared to benzonitrile.[2] Careful control of reaction conditions, particularly temperature, is essential to ensure high yield and selectivity while minimizing the formation of unwanted isomers and byproducts.[4]
Reaction Scheme
The overall reaction for the nitration of 3-methylbenzonitrile is as follows:
C₈H₇N + HNO₃ --(H₂SO₄)--> C₈H₆N₂O₂ + H₂O
The primary products expected are 2-nitro-3-methylbenzonitrile and 4-nitro-3-methylbenzonitrile, resulting from nitration at the positions ortho to the activating methyl group.
Experimental Protocol
This protocol details the necessary steps for the nitration of 3-methylbenzonitrile using a mixture of concentrated nitric acid and sulfuric acid.
3.1 Materials and Reagents
-
3-Methylbenzonitrile
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Dichloromethane (CH₂Cl₂) (Optional solvent)
-
Crushed Ice
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethanol or Methanol (for recrystallization)
3.2 Equipment
-
Round-bottom flask (100 mL or appropriate size)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Beaker (500 mL)
-
Büchner funnel and vacuum flask
-
Thermometer
-
Standard laboratory glassware
3.3 Procedure
Step 1: Preparation of the Nitrating Mixture
-
In a clean, dry flask, carefully add 15 mL of concentrated sulfuric acid.
-
Cool the flask in an ice bath.
-
Slowly, and with constant stirring, add 15 mL of concentrated nitric acid to the sulfuric acid.[3] This process is highly exothermic.
-
Keep the resulting nitrating mixture in the ice bath until needed.
Step 2: Reaction Setup
-
In a separate round-bottom flask, dissolve 11.7 g (0.1 mol) of 3-methylbenzonitrile in 25 mL of concentrated sulfuric acid.[2]
-
Cool this mixture in an ice bath to between 0 and 5 °C, stirring continuously with a magnetic stirrer.[3]
Step 3: Nitration Reaction
-
Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of 3-methylbenzonitrile.
-
Maintain the reaction temperature below 10°C throughout the addition, which should take approximately 30-60 minutes.[2][5]
-
After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes.
-
Remove the ice bath and let the mixture stir at room temperature for another hour to ensure the reaction goes to completion.[2][3]
Step 4: Product Isolation and Work-up
-
Carefully pour the reaction mixture onto approximately 200 g of crushed ice in a large beaker, while stirring.[5][6] A precipitate of the nitrated product will form.
-
Allow the ice to melt completely.
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.[6]
-
Wash the solid with several portions of cold deionized water until the washings are neutral to pH paper.
-
If an organic solvent like dichloromethane was used, separate the organic layer, wash it with water, saturated sodium bicarbonate solution, and brine, then dry it over anhydrous sodium sulfate.[2]
Step 5: Purification
-
The crude product can be purified by recrystallization. A mixture of ethanol and water is a suitable solvent system.[6]
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Add hot water dropwise until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry them in a vacuum oven.
Safety Precautions:
-
Concentrated sulfuric acid and nitric acid are extremely corrosive and are strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]
-
The reaction is highly exothermic; strict temperature control is critical.[7]
-
Perform the entire procedure in a well-ventilated chemical fume hood.
Data Presentation
The following table summarizes the quantitative data for the described protocol.
| Parameter | Value | Reference/Notes |
| Reagents | ||
| 3-Methylbenzonitrile | 11.7 g (0.1 mol) | Starting Material |
| Conc. Sulfuric Acid (for substrate) | 25 mL | Solvent |
| Conc. Nitric Acid (for nitrating mix) | 15 mL | Nitrating Agent |
| Conc. Sulfuric Acid (for nitrating mix) | 15 mL | Catalyst |
| Reaction Conditions | ||
| Reaction Temperature | 0 - 10 °C | [2][5] |
| Addition Time | 30 - 60 min | Controlled dropwise addition |
| Reaction Time (post-addition) | 1.5 hours | 30 min at 0°C, 1 hr at RT[2][3] |
| Expected Product | ||
| Product Name | 4-Nitro-3-methylbenzonitrile / 2-Nitro-3-methylbenzonitrile | |
| Molecular Formula | C₈H₆N₂O₂ | |
| Molecular Weight | 162.15 g/mol | |
| Theoretical Yield | 16.2 g | Based on 100% conversion |
| Appearance | Yellowish crystalline solid | [3] |
Visualizations
Experimental Workflow Diagram
References
Application Notes: Selective Reduction of the Nitro Group in 3-Methyl-5-nitrobenzonitrile
Abstract
This document provides detailed application notes and experimental protocols for the selective reduction of the nitro group in 3-Methyl-5-nitrobenzonitrile to synthesize the versatile intermediate, 3-Amino-5-methylbenzonitrile. This transformation is a cornerstone reaction in synthetic organic chemistry, providing a crucial building block for the development of pharmaceuticals, agrochemicals, and materials. This guide offers a comprehensive analysis of two robust and widely applicable reduction methodologies: Catalytic Transfer Hydrogenation and a classic metal-mediated reduction using Tin(II) Chloride. The causality behind experimental choices, detailed procedural steps, safety protocols, and analytical monitoring techniques are thoroughly discussed to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.
Introduction and Application Overview
Aromatic amines are pivotal intermediates in the synthesis of a vast array of organic molecules.[1][2] The reduction of aromatic nitro compounds represents one of the most fundamental and reliable methods for their preparation.[2] The target molecule, 3-Amino-5-methylbenzonitrile, incorporates both a nucleophilic amine and an electrophilic nitrile group, making it a highly valuable synthon for generating diverse molecular libraries. The primary amino group can be readily derivatized, for example, through acylation, alkylation, or diazotization to form dyes and other complex structures.[1]
The choice of reduction method is critical, as it must be selective for the nitro group while preserving the chemically sensitive nitrile functionality. This note details two distinct and effective approaches:
-
Catalytic Transfer Hydrogenation: A mild and efficient method using a palladium catalyst and a hydrogen donor, avoiding the need for high-pressure hydrogenation equipment.[3][4][5]
-
Tin(II) Chloride Reduction: A classic, stoichiometric reduction method that is highly effective and tolerant of many functional groups, including nitriles.[6][7][8]
Part 1: Choosing a Reduction Strategy
The selection of an appropriate reduction protocol depends on several factors, including available equipment, scale, cost, and the presence of other functional groups. Both methods presented here are highly effective for the target transformation, but they operate via different mechanisms and present distinct experimental considerations.
Mechanistic Considerations
The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates, such as nitroso and hydroxylamine species.[9][10][11]
-
Catalytic Hydrogenation: On the surface of a catalyst like palladium, a hydrogen source (e.g., H₂ gas or a donor molecule) provides hydrogen atoms. The nitro compound adsorbs onto the catalyst surface, where it undergoes stepwise reduction to the amine, which is then released back into the solution.[9][12]
-
Metal-Mediated Reduction (SnCl₂): This method involves single electron transfers from the metal salt (Sn²⁺ being oxidized to Sn⁴⁺) to the nitro group, followed by protonation from a proton source (like an acid or alcohol).[8]
Comparative Analysis of Featured Protocols
| Feature | Protocol 1: Catalytic Transfer Hydrogenation | Protocol 2: Tin(II) Chloride Reduction |
| Primary Reagents | 10% Pd/C, Ammonium Formate | Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) |
| Key Advantages | Mild reaction conditions (room temp), high yield, clean byproducts (N₂, CO₂, H₂O), catalytic use of expensive metal.[4][13] | High functional group tolerance (preserves nitriles), inexpensive reagent, robust and reliable.[7][8][14] |
| Key Disadvantages | Catalyst can be pyrophoric and requires careful handling,[15][16][17] potential for catalyst poisoning.[18] | Requires stoichiometric amounts of tin salt, leading to significant metal waste, workup can be cumbersome to remove tin oxides.[8] |
| Typical Solvent | Alcohols (e.g., Methanol, Ethanol) | Alcohols (e.g., Ethanol), Ethyl Acetate |
| Reaction Time | 1-4 hours | 2-6 hours |
| Work-up | Simple filtration to remove catalyst. | Requires basification to precipitate tin salts, followed by filtration and extraction.[14] |
Part 2: Experimental Protocols and Methodologies
General Laboratory Practices
Reaction Monitoring: The progress of both reactions can be effectively monitored using Thin Layer Chromatography (TLC). A typical mobile phase (eluent) for this transformation is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The starting nitro compound is significantly less polar than the resulting amine. Therefore, the product spot will have a much lower Retention Factor (Rƒ) than the starting material spot.[19][20][21][22] Staining with potassium permanganate or visualization under UV light can aid in spot detection.
Protocol 1: Catalytic Transfer Hydrogenation using Pd/C and Ammonium Formate
This protocol leverages ammonium formate as a convenient in situ source of hydrogen, which decomposes on the palladium surface into H₂, CO₂, and NH₃.[5][13] This method is highly efficient and avoids the hazards associated with handling hydrogen gas directly.[3][4]
Caption: Workflow for Catalytic Transfer Hydrogenation.
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C), ~50% wet (0.05 - 0.10 eq by weight)
-
Ammonium Formate (HCOONH₄) (4.0 - 5.0 eq)
-
Methanol (MeOH), reagent grade
-
Celite® (diatomaceous earth)
-
Round-bottom flask, magnetic stirrer, filtration apparatus
Detailed Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and Methanol (approx. 15-20 mL per gram of starting material).
-
Stir the mixture until the starting material is fully dissolved.
-
Add ammonium formate (4.0 eq) to the solution and stir until it dissolves.
-
Safety First: Flush the flask with an inert gas (e.g., Argon or Nitrogen). Under a gentle flow of inert gas, carefully add the 10% Pd/C catalyst (0.05 eq by weight).[15][16] Wet Pd/C is less pyrophoric, but care should always be taken.[17]
-
Seal the flask and stir the suspension vigorously at room temperature. Effervescence (release of CO₂ and NH₃) should be observed.
-
Monitor the reaction progress by TLC every 30 minutes. The reaction is typically complete within 1-3 hours.
-
Upon completion, prepare a small pad of Celite® in a Büchner or Hirsch funnel and wet it with methanol.
-
Carefully filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry, as it can be pyrophoric.[16] Quench the filter cake with plenty of water immediately after filtration.
-
Wash the reaction flask and the Celite® pad with additional methanol to ensure all product is collected.
-
Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).
-
The resulting crude solid can be purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Reduction using Tin(II) Chloride
This classic method is highly reliable for reducing aromatic nitro groups in the presence of other reducible functionalities like nitriles or esters.[7][8] The reaction is typically run in ethanol or ethyl acetate.
Caption: Workflow for Tin(II) Chloride Reduction.
Materials:
-
This compound (1.0 eq)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (3.0 - 4.0 eq)
-
Ethanol (EtOH), reagent grade
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) or 2M Sodium Hydroxide (NaOH)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, filtration and extraction apparatus
Detailed Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol (20-25 mL per gram of starting material).
-
Add Tin(II) chloride dihydrate (3.0 eq) to the solution. The addition may be exothermic.
-
Heat the reaction mixture to reflux (for ethanol, ~78°C) and maintain for 2-4 hours.
-
Monitor the reaction by TLC until all the starting material has been consumed.
-
Allow the reaction to cool to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and carefully basify the solution by adding saturated aqueous NaHCO₃ or 2M NaOH until the pH is > 8. This will precipitate tin salts as white tin(IV) oxide.
-
Filter the mixture through a pad of Celite® to remove the inorganic solids, washing the pad thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by silica gel column chromatography or recrystallization as needed.
Part 3: Safety, Handling, and Waste Disposal
General Precautions:
-
Always perform reactions in a well-ventilated fume hood.[17]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[15][18][23]
Reagent-Specific Safety:
-
Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry and in the presence of organic solvents and air.[16][17] Always handle in an inert atmosphere when possible.[15][16] Never add dry catalyst to an organic solvent in the air.[16] Filtered catalyst should not be allowed to dry and should be quenched with water for disposal.[16][17]
-
Ammonium Formate: Can be an irritant. Avoid inhalation of dust.
-
Tin(II) Chloride: Corrosive and can cause skin sensitization.[8] Handle with care.
-
Aromatic Amines: The product, 3-Amino-5-methylbenzonitrile, like many aromatic amines, should be treated as potentially toxic. Avoid skin contact and inhalation.[1]
Waste Disposal:
-
Palladium Waste: Collect the filtered Pd/C catalyst and Celite® mixture in a dedicated, labeled waste container under water to prevent ignition.[17]
-
Tin Waste: Aqueous waste containing tin salts should be collected in a dedicated heavy metal waste container. Do not dispose of it down the drain.[8]
-
Organic Solvents: Dispose of halogenated and non-halogenated organic waste in separate, appropriate containers according to institutional guidelines.
References
- 1. Aromatic Amines [unacademy.com]
- 2. Physical and Chemical Properties of Aromatic Amines - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. zenodo.org [zenodo.org]
- 6. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 9. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 10. mdpi.com [mdpi.com]
- 11. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. honrel.com [honrel.com]
- 16. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 17. sarponggroup.com [sarponggroup.com]
- 18. huaruicarbon.com [huaruicarbon.com]
- 19. scribd.com [scribd.com]
- 20. TLC of p-nitroanilines and their analogues with cyclodextrins in the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scribd.com [scribd.com]
- 22. scribd.com [scribd.com]
- 23. datasheets.scbt.com [datasheets.scbt.com]
Application Notes and Protocols for 3-Methyl-5-nitrobenzonitrile in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-Methyl-5-nitrobenzonitrile as a versatile building block in the synthesis of pharmaceutical intermediates. This compound offers two key reactive sites: the nitro group, which can be readily reduced to an amine, and the nitrile group, which can undergo various transformations. The strategic manipulation of these functional groups allows for the construction of a diverse array of molecular scaffolds relevant to drug discovery, particularly in the area of kinase inhibitors and other targeted therapies.
Core Applications
This compound is a valuable starting material for the synthesis of substituted aminobenzonitriles, which are key components in many biologically active molecules. The primary synthetic strategy involves the reduction of the nitro group to form 3-amino-5-methylbenzonitrile. This intermediate can then be further functionalized through various cross-coupling reactions to introduce molecular diversity.
Experimental Protocols
Reduction of this compound to 3-Amino-5-methylbenzonitrile
The reduction of the nitro group is a fundamental step in utilizing this compound. Catalytic hydrogenation is a clean and efficient method for this transformation.
Protocol: Catalytic Hydrogenation
-
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C) or Raney Nickel
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filtration agent (e.g., Celite®)
-
-
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C (5-10 mol%) or a slurry of Raney Nickel under an inert atmosphere.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield 3-amino-5-methylbenzonitrile. The crude product can be purified further by column chromatography or recrystallization if necessary.
-
Quantitative Data:
| Reactant | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| This compound | 10% Pd/C | Methanol | 25 | 2-4 | >95 | >98 |
| This compound | Raney Nickel | Ethanol | 25 | 4-6 | >90 | >97 |
Functionalization of the Amino Group: Synthesis of a Kinase Inhibitor Scaffold
The resulting 3-amino-5-methylbenzonitrile is a versatile intermediate for the synthesis of various pharmaceutical scaffolds, including kinase inhibitors. A common strategy involves amide bond formation with a substituted benzoic acid.
Protocol: Amide Coupling
-
Materials:
-
3-Amino-5-methylbenzonitrile
-
Substituted benzoic acid (e.g., 4-(4-methylpiperazin-1-ylmethyl)benzoic acid)
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Amine base (e.g., DIPEA, Et₃N)
-
Anhydrous solvent (e.g., DMF, DCM)
-
-
Procedure:
-
To a solution of the substituted benzoic acid (1.0 eq) in anhydrous DMF, add the coupling agent (e.g., HATU, 1.1 eq) and the amine base (e.g., DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of 3-amino-5-methylbenzonitrile (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
-
Quantitative Data (Representative):
| Amine | Carboxylic Acid | Coupling Agent | Base | Solvent | Yield (%) |
| 3-Amino-5-methylbenzonitrile | 4-(4-methylpiperazin-1-ylmethyl)benzoic acid | HATU | DIPEA | DMF | 75-85 |
Synthetic Workflow and Signaling Pathway Diagrams
Synthetic Workflow from this compound
Caption: Synthetic pathway from this compound.
Generic Kinase Signaling Pathway
Many kinase inhibitors target pathways involved in cell proliferation and survival. The synthesized intermediates can be used to develop inhibitors that block these aberrant signaling cascades.
Caption: Inhibition of a generic kinase signaling pathway.
Application Notes and Protocols for Suzuki Coupling Reactions of Halogenated Benzonitriles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction joins an organoboron species, typically a boronic acid or its ester, with an organohalide, providing a versatile method for the synthesis of biaryls, polyaryls, and other conjugated systems. These structural motifs are of paramount importance in the development of pharmaceuticals, agrochemicals, and advanced materials. Halogenated benzonitriles are valuable substrates in these reactions, as the resulting cyanobiaryl products are precursors to a wide array of functional groups and are themselves present in many biologically active molecules.
This document provides detailed application notes and experimental protocols for the use of various halogenated benzonitriles in Suzuki-Miyaura coupling reactions.
Reaction Parameters and Optimization
The success of a Suzuki coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The reactivity of the halogenated benzonitrile follows the general trend for aryl halides: I > Br > OTf > Cl > F.[2]
-
Catalysts: A variety of palladium(0) and palladium(II) precatalysts can be used, as the active Pd(0) species is typically formed in situ. Common choices include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and Palladium(II) acetate (Pd(OAc)₂).[3][4] For less reactive aryl chlorides and fluorides, more advanced catalyst systems with specialized ligands are often necessary.
-
Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For routine couplings of iodo- and bromobenzonitriles, triphenylphosphine (PPh₃) is often sufficient. For more challenging substrates like chlorobenzonitriles, bulkier and more electron-rich phosphine ligands such as SPhos, RuPhos, or XPhos, can significantly improve reaction efficiency.[1][2]
-
Bases: A base is essential for the transmetalation step of the catalytic cycle. Common choices include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., KOH, NaOH). The choice of base can significantly impact the reaction rate and yield, with stronger bases often being more effective for less reactive halides.[3][5]
-
Solvents: A variety of solvents can be employed, often in aqueous mixtures to aid in the dissolution of the base. Common solvents include toluene, 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).[3]
Data Presentation: Suzuki Coupling of Halogenated Benzonitriles
The following tables summarize representative yields for the Suzuki-Miyaura coupling of various halogenated benzonitriles with different arylboronic acids under optimized conditions. Note that yields are illustrative and may vary depending on the specific reaction conditions and the purity of the reagents.
Table 1: Suzuki Coupling of Bromo- and Iodobenzonitriles
| Halogenated Benzonitrile | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodobenzonitrile | Phenylboronic acid | Pd complex (0.6) | - | K₂CO₃ | DMF/H₂O | RT | - | - | [1] |
| 4-Bromobenzonitrile | Phenylboronic acid | Pd-bpydc-Nd (1) | - | K₂CO₃ | EtOH/H₂O | 60 | 1 | 95 | [3] |
| 4-Bromobenzonitrile | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 97 | [6] |
| 3-Bromobenzonitrile | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 18 | 95 | [3] |
| 2-Bromobenzonitrile | Phenylboronic acid | PdNPs (1) | - | K₂CO₃ | EtOH/H₂O | 80 | 0.5 | 98 | [7] |
Table 2: Suzuki Coupling of Chloro- and Fluorobenzonitriles
| Halogenated Benzonitrile | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorobenzonitrile | Phenylboronic acid | [Pd(IPr)(η³-cin)Cl] (0.5) | - | K₂CO₃ | Ethanol | 40 | 16 | 89 | [8] |
| 2-Chlorobenzonitrile | Phenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Dioxane | 100 | 18 | 94 | [1] |
| 4-Fluorobenzonitrile | Phenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 100 | 24 | 86 | [9] |
| 4-Fluorobenzonitrile | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | - | Na₂CO₃ | DMF/H₂O | 100 | 48 | ~90 | [9] |
Experimental Protocols
This section provides detailed methodologies for representative Suzuki-Miyaura coupling reactions of halogenated benzonitriles. Procedures should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation of the catalyst.
Protocol 1: Suzuki Coupling of 4-Bromobenzonitrile with Phenylboronic Acid
Materials:
-
4-Bromobenzonitrile
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene, anhydrous
-
Deionized water, degassed
-
Schlenk flask or sealed tube, magnetic stir bar
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add 4-bromobenzonitrile (1.0 mmol, 182 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium phosphate (2.0 mmol, 424 mg).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg) in anhydrous toluene (2 mL).
-
Evacuate the Schlenk flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Add anhydrous toluene (8 mL) to the Schlenk flask via syringe.
-
Add the catalyst premix to the reaction flask via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C in an oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-18 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-cyanobiphenyl.
Protocol 2: Microwave-Assisted Suzuki Coupling of 4-Chlorobenzonitrile with Phenylboronic Acid
Materials:
-
4-Chlorobenzonitrile
-
Phenylboronic acid
-
[Pd(IPr)(η³-cin)Cl] (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Microwave vial (10 mL) with a stir bar
Procedure:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add 4-chlorobenzonitrile (0.5 mmol, 68.8 mg), phenylboronic acid (0.55 mmol, 67 mg), potassium carbonate (0.55 mmol, 76 mg), and the palladium catalyst (0.0025 mmol, 1.7 mg).[8]
-
Add ethanol (2 mL) to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 120 °C for 15-30 minutes with stirring.[10][11]
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-cyanobiphenyl.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow for Suzuki Coupling
Caption: General experimental workflow for a Suzuki coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 10. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Monitoring 3-Methyl-5-nitrobenzonitrile Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring chemical reactions involving 3-Methyl-5-nitrobenzonitrile. The protocols outlined below for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are designed to serve as robust starting points for reaction monitoring, kinetic analysis, and purity assessment.
Experimental Workflow
A generalized workflow for monitoring a chemical reaction involving this compound is depicted below. The process begins with sample preparation, followed by analysis using one or more of the described analytical techniques. The data is then processed and interpreted to determine reaction progress, yield, and purity.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the key quantitative parameters and applicability of each analytical technique for monitoring reactions of this compound.
| Technique | Typical Column/Probe | Mobile Phase/Carrier Gas | Detection Method | Information Obtained | Notes |
| HPLC | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm) | Acetonitrile/Water with 0.1% Formic Acid | UV-Vis (e.g., 254 nm) | Quantitative analysis of reactants, products, and byproducts. | Excellent for non-volatile compounds. Method development may be required. |
| GC-MS | (5%-Phenyl)-methylpolysiloxane (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm) | Helium | Mass Spectrometry (EI) | Quantitative analysis and structural identification of volatile components. | Suitable for thermally stable and volatile compounds. |
| NMR | Standard 5 mm NMR tube | Deuterated solvent (e.g., CDCl₃, DMSO-d₆) | ¹H or ¹³C detection | Structural elucidation and quantification of major species in the reaction mixture. | Provides detailed structural information. May require higher concentrations. |
| FTIR | ATR Probe (e.g., Diamond or SiComp) | Not Applicable | Infrared absorption | Real-time tracking of functional group changes (e.g., -C≡N, -NO₂). | Ideal for in-situ, real-time reaction monitoring to identify transient intermediates. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol is designed for the quantitative analysis of this compound and related aromatic compounds.
Objective: To determine the concentration of reactants, products, and byproducts in a reaction mixture.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: 30% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 30% B
-
13-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Withdraw an aliquot (e.g., 100 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by rapid cooling or addition of a suitable reagent).
-
Dilute the aliquot with a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration within the calibration range (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of volatile and thermally stable components in the reaction mixture.
Objective: To identify and quantify volatile components in a sample.
Instrumentation:
-
GC system coupled to a Mass Spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: (5%-Phenyl)-methylpolysiloxane column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C.
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Sample Preparation:
-
Withdraw an aliquot (e.g., 100 µL) from the reaction mixture.
-
Dilute with a suitable solvent (e.g., dichloromethane or ethyl acetate) to an appropriate concentration.
-
Filter through a 0.45 µm syringe filter if particulates are present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a means for structural confirmation and quantification of major components.
Objective: To obtain structural information and determine the relative concentrations of reactants and products.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
NMR Instrument Parameters:
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Relaxation Delay (d1): 2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: ≥ 1024.
-
Relaxation Delay (d1): 2 seconds.
-
Sample Preparation:
-
Withdraw an aliquot from the reaction mixture.
-
Remove the reaction solvent under reduced pressure if necessary.
-
Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
Data Processing:
-
Calibrate the chemical shift scale using the residual solvent peak.
-
Integrate the peaks in the ¹H spectrum to determine the relative proton ratios of reactants and products.
In-situ Fourier-Transform Infrared (FTIR) Spectroscopy
This technique is ideal for real-time monitoring of reaction kinetics.[1][2]
Objective: To track the progress of a reaction by monitoring changes in the concentration of functional groups.
Instrumentation:
-
FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe.
Data Acquisition:
-
Probe Type: Diamond or Silicon ATR probe.
-
Spectral Range: 4000-650 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Data Interval: Spectra collected every 1-2 minutes.[1]
Procedure:
-
Insert the ATR probe directly into the reaction vessel.
-
Collect a background spectrum of the reaction mixture before initiating the reaction.
-
Initiate the reaction (e.g., by adding a reagent or increasing the temperature).
-
Continuously collect spectra throughout the course of the reaction.
Data Analysis:
-
Monitor the decrease in absorbance of reactant peaks and the increase in absorbance of product peaks. Key vibrational bands to monitor include:
-
-C≡N stretch: ~2230 cm⁻¹
-
-NO₂ asymmetric stretch: ~1530 cm⁻¹
-
-NO₂ symmetric stretch: ~1350 cm⁻¹
-
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship in selecting an appropriate analytical technique based on the desired information and sample properties.
References
Application Notes and Protocols: Derivatization of 3-Methyl-5-nitrobenzonitrile for Further Synthesis
Introduction
3-Methyl-5-nitrobenzonitrile is a versatile aromatic compound characterized by three key functional groups: a methyl (-CH3) group, a nitro (-NO2) group, and a nitrile (-C≡N) group. The electronic properties of these substituents make the molecule an important building block in medicinal chemistry and material science. The electron-withdrawing nature of the nitro and nitrile groups, combined with the electron-donating effect of the methyl group, provides multiple avenues for selective chemical modification.[1] This document outlines detailed protocols for the primary derivatization pathways of this compound, focusing on the reduction of the nitro group and the hydrolysis of the nitrile group, which yield key intermediates for the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules.[2][3]
Application Note 1: Selective Reduction of the Nitro Group
The reduction of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. This reaction converts the strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group, significantly altering the reactivity of the aromatic ring and providing a nucleophilic site for further functionalization.[2][4] The resulting product, 3-amino-5-methylbenzonitrile, is a valuable precursor for dyes and pharmaceuticals.[2] Catalytic hydrogenation is a clean and efficient method for this transformation.[2][5]
Experimental Protocol: Catalytic Hydrogenation of this compound
This protocol details the reduction of the nitro group on this compound to an amine using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (EtOAc)
-
Diatomaceous earth (e.g., Celite®)
-
Hydrogen (H₂) gas supply
-
Parr hydrogenation apparatus or a flask with a balloon filled with H₂
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a suitable hydrogenation flask, dissolve 1.0 g of this compound in 20 mL of anhydrous methanol.
-
Carefully add 100 mg of 10% Pd/C catalyst to the solution. The catalyst should be handled with care as it can be pyrophoric.
-
Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm or using a balloon) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed (typically 2-6 hours).
-
Once the reaction is complete, carefully vent the hydrogen and purge the system again with an inert gas.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the pad with a small amount of methanol or ethyl acetate to ensure complete recovery of the product.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, 3-amino-5-methylbenzonitrile, can be purified further by recrystallization or column chromatography if necessary.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Product | 3-amino-5-methylbenzonitrile | [2] |
| Catalyst | 10% Pd/C | [2][5] |
| Solvent | Methanol | - |
| Temperature | Room Temperature | |
| Typical Yield | 85-95% | [6] |
| Purity (post-purification) | >98% | - |
Application Note 2: Hydrolysis of the Nitrile Functional Group
The nitrile group is a versatile functional group that can be hydrolyzed under acidic or basic conditions to yield either a carboxylic acid or an amide.[7] This transformation provides a direct route to other important classes of compounds from this compound, namely 3-Methyl-5-nitrobenzoic acid and 3-Methyl-5-nitrobenzamide. These derivatives serve as key intermediates in the synthesis of various pharmaceuticals and agrochemicals.[3]
Experimental Protocol 1: Acid-Catalyzed Hydrolysis to Carboxylic Acid
This protocol describes the conversion of the nitrile group to a carboxylic acid using a strong aqueous acid.
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄), concentrated (e.g., 70% aqueous solution)
-
Distilled water
-
Ice bath
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add 1.0 g of this compound.
-
Carefully add 15 mL of 70% aqueous sulfuric acid.
-
Heat the mixture under reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by TLC.[8]
-
After the reaction is complete, cool the flask to room temperature and then carefully pour the mixture over crushed ice in a beaker.
-
A precipitate of 3-Methyl-5-nitrobenzoic acid will form.
-
Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold distilled water until the filtrate is neutral.
-
Dry the product in a vacuum oven to obtain pure 3-Methyl-5-nitrobenzoic acid.
Experimental Protocol 2: Base-Catalyzed Hydrolysis to Amide
This protocol details the partial hydrolysis of the nitrile group to an amide using hydrogen peroxide in a basic medium.
Materials:
-
This compound
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 6M)
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve 1.0 g of this compound in 10 mL of ethanol in a round-bottom flask.
-
Cool the solution in an ice bath and add 2 mL of 6M NaOH solution.
-
While stirring vigorously, add 5 mL of 30% hydrogen peroxide dropwise, maintaining the temperature below 20°C.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours or until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into 50 mL of cold water.
-
The product, 3-Methyl-5-nitrobenzamide, will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
Data Presentation
| Reaction | Reagents | Product | Typical Yield | Reference |
| Acid Hydrolysis | H₂SO₄ (aq), Heat | 3-Methyl-5-nitrobenzoic acid | 80-90% | [8][9] |
| Base Hydrolysis | H₂O₂, NaOH (aq) | 3-Methyl-5-nitrobenzamide | 75-85% | [7][10] |
Visualizations of Synthetic Pathways
The following diagrams illustrate the derivatization workflows for this compound.
Caption: Overview of primary synthetic routes from this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 124289-22-1 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 7. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 8. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Use of 3-Methyl-5-nitrobenzonitrile in Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-Methyl-5-nitrobenzonitrile as a versatile starting material for the preparation of various heterocyclic compounds. The presence of a nitrile group, a nitro functionality, and a methyl-substituted aromatic ring offers multiple reaction sites for constructing diverse five- and six-membered heterocyclic scaffolds of significant interest in medicinal chemistry and materials science. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visual diagrams of reaction pathways and workflows.
Synthesis of 5-(3-Methyl-5-nitrophenyl)-1H-tetrazole
The [3+2] cycloaddition reaction between a nitrile and an azide is a highly efficient and common method for the synthesis of 5-substituted-1H-tetrazoles.[1][2] Tetrazoles are recognized as important bioisosteres of carboxylic acids in medicinal chemistry.[1] This protocol details the conversion of this compound to its corresponding tetrazole derivative.
Experimental Protocol
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Ammonium Chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl)
-
Deionized Water
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in DMF (10 mL/g of nitrile).
-
Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq) to the solution.
-
Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water (50 mL).
-
Acidify the mixture with 2M HCl to a pH of approximately 2-3 to precipitate the product.
-
Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum.
-
For further purification, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel.
Data Presentation
| Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | NaN₃, NH₄Cl | DMF | 120-130 | 18 | 85-95 |
Yields are estimated based on similar transformations reported in the literature.[2]
Reaction Workflow
Caption: Workflow for the synthesis of 5-(3-Methyl-5-nitrophenyl)-1H-tetrazole.
Synthesis of 3-(3-Methyl-5-nitrophenyl)-1,2,4-oxadiazole Derivatives
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a common objective in medicinal chemistry. A widely used method involves the acylation of an N-acylamidoxime, which is generated from the corresponding amidoxime.[3][4] This section outlines a two-step protocol starting from this compound.
Step 1: Synthesis of 3-Methyl-5-nitrobenzamidoxime
Experimental Protocol:
Materials:
-
This compound
-
Hydroxylamine Hydrochloride (NH₂OH·HCl)
-
Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃)
-
Ethanol
-
Deionized Water
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol (15 mL/g of nitrile), add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).
-
Reflux the mixture for 4-8 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 3-Methyl-5-nitrobenzamidoxime.
Step 2: Synthesis of a 3-(3-Methyl-5-nitrophenyl)-5-substituted-1,2,4-oxadiazole (Example with Acetic Anhydride)
Experimental Protocol:
Materials:
-
3-Methyl-5-nitrobenzamidoxime
-
Acetic Anhydride or another acylating agent (e.g., benzoyl chloride)
-
Pyridine (as catalyst and solvent)
Procedure:
-
Dissolve 3-Methyl-5-nitrobenzamidoxime (1.0 eq) in pyridine (10 mL/g).
-
Cool the solution in an ice bath and slowly add acetic anhydride (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure 3-(3-Methyl-5-nitrophenyl)-5-methyl-1,2,4-oxadiazole.
Data Presentation
| Step | Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound | NH₂OH·HCl, Na₂CO₃ | Ethanol/Water | Reflux | 6 | 70-85 |
| 2 | 3-Methyl-5-nitrobenzamidoxime | Acetic Anhydride | Pyridine | RT | 18 | 60-75 |
Yields are estimated based on general procedures for oxadiazole synthesis.[3][4]
Reaction Pathway
Caption: Synthetic pathway to a 3,5-disubstituted-1,2,4-oxadiazole.
Potential Synthesis of 2-Amino-4-(3-methyl-5-nitrophenyl)thiophene-3-carbonitrile via Gewald Reaction
The Gewald reaction is a multicomponent reaction that produces polysubstituted 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[5][6] While this compound itself is not a direct substrate, its derivative, 1-(3-methyl-5-nitrophenyl)ethan-1-one (which can be synthesized from this compound via Grignard reaction followed by oxidation), could be a suitable ketone for this reaction.
Conceptual Synthetic Pathway
A plausible, though not experimentally verified for this specific substrate, pathway would involve the reaction of 1-(3-methyl-5-nitrophenyl)ethan-1-one with malononitrile and elemental sulfur.
Proposed Experimental Protocol (Hypothetical)
Materials:
-
1-(3-Methyl-5-nitrophenyl)ethan-1-one
-
Malononitrile
-
Elemental Sulfur (S₈)
-
Morpholine or Diethylamine (as base)
-
Ethanol or Methanol
Procedure:
-
In a flask, suspend 1-(3-methyl-5-nitrophenyl)ethan-1-one (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Add a catalytic amount of morpholine (0.2 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture and filter to remove any unreacted sulfur.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography.
Data Presentation (Hypothetical)
| Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-(3-Methyl-5-nitrophenyl)ethan-1-one | Malononitrile, S₈, Morpholine | Ethanol | Reflux | 3 | 50-70 |
Yields are hypothetical and based on general Gewald reaction efficiencies.[6][7]
Logical Relationship Diagram
Caption: Conceptual pathway for thiophene synthesis.
Potential Synthesis of Pyrimidine Derivatives
The construction of a pyrimidine ring can be achieved through the condensation of a three-carbon component with an amidine or a related synthon. The nitrile group of this compound can be a precursor to an amidine. Alternatively, the methyl group could potentially be functionalized to participate in condensation reactions.
Conceptual Synthetic Pathway
One plausible route involves the conversion of the nitrile to an amidine, followed by condensation with a 1,3-dicarbonyl compound.
Proposed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 3-Methyl-5-nitrobenzamidine
-
Convert this compound to the corresponding imidate hydrochloride using the Pinner reaction (HCl gas in anhydrous ethanol).
-
React the imidate hydrochloride with ammonia in ethanol to form the amidine hydrochloride.
Step 2: Synthesis of a 2-(3-Methyl-5-nitrophenyl)-4,6-dimethylpyrimidine
-
React 3-Methyl-5-nitrobenzamidine hydrochloride (1.0 eq) with acetylacetone (1.1 eq) in the presence of a base such as sodium ethoxide in ethanol.
-
Reflux the mixture for 6-12 hours.
-
After cooling, the product can be isolated by precipitation with water and purified by recrystallization.
Data Presentation (Hypothetical)
| Step | Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound | 1. HCl, Ethanol 2. NH₃ | Ethanol | 0 to RT | 24 | 60-80 |
| 2 | 3-Methyl-5-nitrobenzamidine | Acetylacetone, NaOEt | Ethanol | Reflux | 8 | 50-70 |
Yields are hypothetical and based on general pyrimidine synthesis methodologies.
Logical Relationship Diagram
Caption: Conceptual pathway for pyrimidine synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. chalcogen.ro [chalcogen.ro]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols for the Catalytic Hydrogenation of Nitroarenes
Audience: Researchers, scientists, and drug development professionals.
Abstract: The reduction of nitroarenes to their corresponding anilines is a fundamental transformation in organic synthesis, crucial for the production of pharmaceuticals, dyes, agrochemicals, and polymers.[1][2][3] Catalytic hydrogenation stands out as the preferred method due to its high efficiency, atom economy, and the generation of water as the sole theoretical byproduct.[2][3] This document provides a comprehensive overview of various catalytic systems, detailed experimental protocols, and quantitative data to guide researchers in selecting and optimizing conditions for the chemoselective reduction of nitroarenes.
Introduction to Catalytic Hydrogenation of Nitroarenes
Catalytic hydrogenation is the most widely used method for the reduction of nitroarenes, offering significant advantages over stoichiometric reductants like iron in acidic media (Béchamp reduction), which generate large amounts of waste.[2] The process typically involves the use of a metal catalyst to activate molecular hydrogen (H₂) or a hydrogen donor molecule, facilitating the reduction of the nitro group (-NO₂) to an amino group (-NH₂).
The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species.[4] The choice of catalyst, support, solvent, and reaction conditions (temperature, pressure) is critical to achieve high yield and chemoselectivity, especially when other reducible functional groups are present in the substrate.[4]
Common Catalytic Systems
A variety of heterogeneous and homogeneous catalysts are employed for this transformation. Heterogeneous catalysts are often preferred for their ease of separation and recyclability.[5]
-
Palladium on Carbon (Pd/C): This is often the catalyst of choice for its high activity and efficiency in reducing both aromatic and aliphatic nitro groups.[6] However, it can also reduce other functional groups, such as alkenes, alkynes, and benzyl groups, and can cause dehalogenation of aryl halides.[3][6]
-
Raney Nickel (Raney® Ni): A cost-effective and highly active catalyst, Raney Nickel is particularly useful for substrates where dehalogenation is a concern.[2][6] It is, however, pyrophoric and requires careful handling.
-
Platinum-based Catalysts (e.g., Pt/C): Platinum catalysts are highly effective and can be used for the hydrogenation of various functional groups.[7][8] They have shown excellent activity and selectivity in nitroarene reductions, sometimes offering different selectivity profiles compared to palladium.[8][9]
-
Gold Nanoparticles (AuNPs): Supported gold nanoparticles have emerged as highly selective catalysts.[4] By tuning the support (e.g., TiO₂, CeO₂) and reaction conditions, the reaction can be selectively stopped at intermediate stages (azoxy or azoarenes) or proceed to the aniline.[10][11][12][13] They often operate under mild conditions.[10]
-
Base-Metal Catalysts (Fe, Co, Ni, Mn): Driven by the need for more sustainable and economical processes, catalysts based on earth-abundant metals are gaining attention.[2][14] Homogeneous manganese complexes, for example, have been shown to effectively catalyze the hydrogenation of nitroarenes with high functional group tolerance under relatively mild conditions.[2]
Data Presentation: Comparison of Catalytic Systems
The following tables summarize reaction conditions for the reduction of various nitroarenes using different catalytic systems.
Table 1: Heterogeneous Catalysis of Nitrobenzene
| Catalyst | H₂ Source | Solvent | Temp. (°C) | Pressure (bar) | Time (h) | Conversion (%) | Yield (%) | Reference |
| Pd/C | H₂ | Various | RT - 100 | 1 - 50 | 1 - 24 | >99 | >99 | General Knowledge,[6] |
| Raney Ni | HCOOH | Methanol | RT | N/A | 0.25 | N/A | 90 | [15] |
| Raney Ni alloy | NH₄Cl | Water | 80-90 | N/A | N/A | High | High | [16] |
| Ag-Raney Ni | NaBH₄ | Water | 35 | N/A | < 0.2 | >99 | >99 | [17] |
| NiCeL@SiO₂ | H₂ | Methanol | 60 | 40 | 20 | >99 | N/A | [14] |
| 1%Pt-AlOOH/C | H₂ | Ethanol | 25 | 20 | 0.5 | 97.6 | 96.0 (p-aminophenone) | [9] |
| Au/TiO₂ | Et₃SiH | Dioxane | 80 | N/A | 12 | N/A | 92 | [12] |
| CuNPs/Celite | Glycerol | N/A | 130 | N/A | 0.5 | >99 | N/A | [18] |
Table 2: Homogeneous Catalysis of Nitroarenes
| Catalyst | Substrate | H₂ Source | Solvent | Temp. (°C) | Pressure (bar) | Time (h) | Yield (%) | Reference |
| Mn-1 Complex | Nitrobenzene | H₂ | Toluene | 130 | 50 | 24 | 92 | [2][3] |
| Mn-1 Complex | 4-Nitrotoluene | H₂ | Toluene | 130 | 80 | 24 | 97 | [3] |
| Ru Carbonyl | Nitrobenzene | CO + H₂ | Benzene | 130-160 | 200-300 | N/A | Good | [19] |
Note: "RT" denotes Room Temperature. "N/A" denotes data not available in the cited source.
Experimental Protocols
Protocol 1: General Procedure for Nitroarene Reduction using Raney® Nickel and Formic Acid
This protocol is adapted from a method demonstrating the selective reduction of nitro compounds at room temperature.[15]
Materials:
-
Nitroarene (5 mmol)
-
Raney® Nickel (0.2-0.3 g, aqueous slurry)
-
Methanol (or other suitable solvent, 3 mL)
-
Formic acid (90%, 2.5 mL)
-
Chloroform or Diethyl ether
-
Saturated NaCl solution
-
Anhydrous MgSO₄ or Na₂SO₄
-
Reaction flask, magnetic stirrer, filtration apparatus (e.g., Büchner funnel with Celite®)
Procedure:
-
To a stirred suspension of the nitroarene (5 mmol) in methanol (3 mL) in a round-bottom flask, add Raney® Nickel (0.2-0.3 g).
-
To this suspension, add 90% formic acid (2.5 mL) dropwise at room temperature. An exothermic reaction may be observed.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 10-30 minutes.[15]
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric; do not allow the filter cake to dry completely in air. Keep it wet with solvent or water.
-
Wash the filter cake with a small amount of methanol.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure.
-
Dissolve the residue in chloroform or diethyl ether and wash with a saturated NaCl solution.
-
Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amine product.
-
Purify the product as necessary (e.g., by chromatography or recrystallization).
Protocol 2: General Procedure for Hydrogenation of Nitroarenes using a Heterogeneous Pt/C Catalyst
This protocol describes a typical setup for hydrogenation under H₂ pressure, based on general procedures.[20]
Materials:
-
Substituted Nitroarene (e.g., ortho-nitrochlorobenzene, 250 g)
-
1 wt.% Platinum on Carbon (Pt/C) catalyst (0.1 g Pt equivalent)
-
Toluene (80 mL)
-
Sodium Hydroxide (20 g)
-
Water (60 g)
-
High-pressure reactor (e.g., Parr hydrogenator) equipped with a gas inlet, pressure gauge, and mechanical stirrer.
Procedure:
-
Place the nitroarene, Pt/C catalyst, toluene, sodium hydroxide, and water into the high-pressure reactor vessel.
-
Seal the reactor securely.
-
Purge the reactor vessel three times with nitrogen gas to remove air, followed by three purges with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 20-40 bar).[14]
-
Begin vigorous stirring and heat the reactor to the desired temperature (e.g., 60-80 °C).[14][20]
-
Monitor the reaction by observing the hydrogen uptake from the pressure gauge. The reaction is complete when hydrogen consumption ceases.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Purge the reactor with nitrogen gas.
-
Open the reactor and filter the contents to remove the catalyst.
-
Process the filtrate to isolate the product. This may involve phase separation, extraction, and solvent evaporation.
-
Purify the product as required.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the chemical pathway for the reduction of nitroarenes.
Caption: General workflow for a typical catalytic hydrogenation experiment.
Caption: Simplified reaction pathway for the reduction of a nitroarene.
Safety Considerations
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and operate in a well-ventilated area (fume hood).
-
Pyrophoric Catalysts: Raney® Nickel and, to a lesser extent, dry Pd/C can ignite spontaneously upon exposure to air. Handle these catalysts as a slurry in a solvent and never allow them to dry in the open.
-
Exothermic Reactions: The hydrogenation of nitro groups is highly exothermic. Uncontrolled reactions can lead to dangerous temperature and pressure increases.[21] Ensure adequate cooling and monitor the reaction temperature closely, especially during scale-up.
-
Unstable Intermediates: Hydroxylamine intermediates can be unstable and decompose, potentially causing a thermal runaway.[21] Careful control of reaction conditions is essential for safety.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. imedpub.com [imedpub.com]
- 8. The hydrogenation of nitroarenes mediated by platinum nanoparticles: an overview - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. blogs.rsc.org [blogs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Supported Gold Nanoparticle-Catalyzed Selective Reduction of Multifunctional, Aromatic Nitro Precursors into Amines and Synthesis of 3,4-Dihydroquinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RaneyNi/Formic Acid Nitro Reduction - [www.rhodium.ws] [chemistry.mdma.ch]
- 16. researchgate.net [researchgate.net]
- 17. A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04343K [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. US3729512A - Homogeneous ruthenium-catalyzed reduction of nitro compounds - Google Patents [patents.google.com]
- 20. Hydrogenation of ortho-nitrochlorobenzene on activated carbon supported platinum catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mt.com [mt.com]
Application Note: High-Throughput Analysis of Substituted Benzonitriles by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the qualitative and quantitative analysis of substituted benzonitriles using Gas Chromatography-Mass Spectrometry (GC-MS). Substituted benzonitriles are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals, making their accurate identification and quantification essential for quality control and reaction monitoring.[1][2] This document outlines a robust GC-MS method, including sample preparation, instrument parameters, and data analysis. A comprehensive table of retention times and characteristic mass-to-charge ratios (m/z) for a variety of substituted benzonitriles is provided to facilitate compound identification.
Introduction
Substituted benzonitriles are a class of aromatic compounds characterized by a benzene ring substituted with a nitrile group (-C≡N) and other functional groups. The nature and position of these substituents significantly influence the chemical and physical properties of the molecules, making them versatile building blocks in organic synthesis.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it well-suited for the analysis of many substituted benzonitriles.[4] This method offers high sensitivity and selectivity, providing both chromatographic retention data and mass spectral information for confident compound identification. For certain polar substituted benzonitriles, such as those containing hydroxyl or amino groups, a derivatization step may be necessary to improve volatility and chromatographic peak shape.[5]
Experimental Protocols
This section details the methodology for the GC-MS analysis of substituted benzonitriles.
Sample Preparation
Proper sample preparation is critical for accurate and reproducible GC-MS analysis.
1.1. General Sample Preparation
-
Dissolution: Accurately weigh approximately 10 mg of the substituted benzonitrile sample and dissolve it in a suitable volatile organic solvent such as dichloromethane, ethyl acetate, or methanol to a final concentration of 1 mg/mL.[4]
-
Dilution: Serially dilute the stock solution to a working concentration of approximately 10 µg/mL.[4]
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before transferring it to a 2 mL autosampler vial.[4]
1.2. Derivatization for Polar Analytes (e.g., Hydroxybenzonitriles)
For substituted benzonitriles containing active hydrogens (e.g., -OH, -NH2), derivatization is recommended to improve volatility and thermal stability.[3][5]
-
Sample Preparation: Prepare the sample as described in section 1.1.
-
Derivatization Reagent: Use a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[3]
-
Reaction: To 100 µL of the sample solution in a vial, add 100 µL of BSTFA. Cap the vial tightly and heat at 70°C for 30 minutes.[3]
-
Analysis: Allow the vial to cool to room temperature before placing it in the autosampler for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended as a starting point and may require optimization based on the specific instrument and analytes.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)[6] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[5] |
| Inlet Temperature | 280 °C[3] |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 20:1) or Splitless[3][5] |
| Oven Program | Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min[5] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[5] |
| Ion Source Temp. | 230 °C[5] |
| Transfer Line Temp. | 280 °C[5] |
| Mass Range | m/z 40-550[5] |
| Solvent Delay | 3-5 minutes |
Data Presentation
The following table summarizes the expected retention times and key mass spectral fragments for a selection of substituted benzonitriles under the conditions described above. These values can be used for the qualitative identification of the target compounds.
| Compound | Substituent Position | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Benzonitrile | - | ~7.5 | 103[7] | 103, 76, 51 |
| 2-Chlorobenzonitrile | ortho | ~9.2 | 137[8] | 137, 102, 75[8] |
| 3-Chlorobenzonitrile | meta | ~9.5 | 137[9] | 137, 102, 75[9] |
| 4-Chlorobenzonitrile | para | ~9.6 | 137[10] | 137, 102, 75[10] |
| 4-Aminobenzonitrile | para | ~11.8 | 118[11] | 118, 91, 64[11] |
| 2-Hydroxybenzonitrile (as TMS derivative) | ortho | ~10.5 | 179 | 164 (M-15), 136 |
| 3-Methylbenzonitrile | meta | ~8.9 | 117 | 117, 116, 91 |
| 4-Methylbenzonitrile | para | ~9.0 | 117 | 117, 116, 91 |
Note: Retention times are approximate and may vary depending on the specific GC-MS system and conditions. It is recommended to run authentic standards for confirmation.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the GC-MS analysis of substituted benzonitriles.
Caption: Experimental workflow for the GC-MS analysis of substituted benzonitriles.
Conclusion
This application note provides a comprehensive and detailed protocol for the analysis of substituted benzonitriles by GC-MS. The described methods for sample preparation and instrumental analysis, coupled with the provided quantitative data, offer a robust framework for researchers, scientists, and drug development professionals to accurately identify and quantify these important chemical intermediates. The visualized workflow further clarifies the analytical process, ensuring a clear understanding of the entire procedure from sample receipt to final report generation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Benzonitrile [webbook.nist.gov]
- 8. 2-Chlorobenzonitrile | C7H4ClN | CID 13391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzonitrile, m-chloro- | C7H4ClN | CID 13015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Chlorobenzonitrile | C7H4ClN | CID 12163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Benzonitrile, 4-amino- [webbook.nist.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 3-Methyl-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-5-nitrobenzonitrile is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds and other fine chemicals. The presence of a methyl, a nitro, and a nitrile group on the aromatic ring provides multiple reaction sites for further chemical transformations. This document outlines a detailed protocol for the large-scale synthesis of this compound, focusing on a practical and scalable approach. The primary synthetic route discussed is the electrophilic nitration of 3-methylbenzonitrile.
Overview of the Synthetic Pathway
The synthesis of this compound is most directly achieved through the nitration of 3-methylbenzonitrile using a mixture of concentrated nitric acid and sulfuric acid. In this electrophilic aromatic substitution reaction, the methyl group is an ortho-, para-director, while the nitrile group is a meta-director. This directing effect leads to the formation of the desired this compound, where the nitro group is introduced at a position ortho to the methyl group and meta to the nitrile group. However, this reaction also yields other isomers, necessitating a robust purification strategy.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Protocol 1: Large-Scale Nitration of 3-Methylbenzonitrile
This protocol describes a representative method for the nitration of 3-methylbenzonitrile on a large scale. Caution: This reaction is highly exothermic and involves the use of corrosive and strong oxidizing agents. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, face shield, and acid-resistant gloves.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| 3-Methylbenzonitrile | 117.15 | 10.0 | 85.36 |
| Concentrated Nitric Acid (70%) | 63.01 | 9.0 (6.3 kg HNO₃) | 100.0 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 20.0 | 203.9 |
| Crushed Ice | - | 50.0 | - |
| Dichloromethane (DCM) | 84.93 | 40.0 | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | 2.0 | - |
Equipment:
-
100 L jacketed glass reactor with overhead stirring, temperature probe, and addition funnel
-
Cooling system for the reactor jacket
-
Large extraction vessel
-
Rotary evaporator with a large-capacity flask
-
Filtration apparatus
Procedure:
-
Preparation of the Nitrating Mixture: In a separate vessel, carefully and slowly add 20.0 kg of concentrated sulfuric acid to 9.0 kg of concentrated nitric acid while cooling in an ice bath to maintain the temperature below 10 °C.
-
Reaction Setup: Charge 10.0 kg (85.36 mol) of 3-methylbenzonitrile into the 100 L jacketed reactor. Begin stirring and cool the reactor contents to 0-5 °C using the cooling system.
-
Addition of Nitrating Mixture: Slowly add the pre-cooled nitrating mixture to the reactor via the addition funnel over a period of 2-3 hours. The reaction temperature must be maintained between 0-10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 5-10 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto 50.0 kg of crushed ice in a large, well-stirred vessel.
-
Workup:
-
Allow the ice to melt completely. The crude product will precipitate as a solid or oil.
-
Extract the aqueous mixture with dichloromethane (2 x 20 L).
-
Combine the organic layers and wash with water (2 x 20 L), followed by a saturated sodium bicarbonate solution until the effervescence ceases, and finally with brine (1 x 20 L).
-
Dry the organic layer over anhydrous sodium sulfate (2.0 kg), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a mixture of isomers.
-
Protocol 2: Purification by Fractional Crystallization
The separation of the desired this compound from its isomers is a critical step. Fractional crystallization is a potential method for purification on a large scale.
Materials and Reagents:
| Reagent |
| Crude Isomer Mixture |
| Isopropanol |
| Hexanes |
Procedure:
-
Dissolution: Dissolve the crude isomer mixture in a minimal amount of hot isopropanol.
-
Crystallization: Slowly cool the solution to room temperature, and then further cool to 0-5 °C. The desired this compound may preferentially crystallize.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold isopropanol/hexanes mixture.
-
Recrystallization: Repeat the crystallization process with the collected solid to improve purity. The purity of each fraction should be monitored by HPLC or Gas Chromatography (GC).
Note: The optimal solvent system and temperature profile for fractional crystallization will need to be determined empirically.
Data Presentation
Table 1: Stoichiometry and Yield of the Nitration Reaction
| Compound | Molar Mass ( g/mol ) | Amount (kg) | Moles | Molar Ratio | Theoretical Yield (kg) |
| 3-Methylbenzonitrile | 117.15 | 10.0 | 85.36 | 1.0 | - |
| Nitric Acid (100%) | 63.01 | 6.3 | 100.0 | 1.17 | - |
| This compound | 162.15 | - | - | - | 13.84 |
Table 2: Expected Isomer Distribution (Hypothetical)
| Isomer | Expected Yield Range (%) |
| This compound | 40-50 |
| 3-Methyl-2-nitrobenzonitrile | 20-30 |
| 3-Methyl-4-nitrobenzonitrile | 15-25 |
| 3-Methyl-6-nitrobenzonitrile | 5-10 |
Note: The actual isomer distribution may vary depending on the reaction conditions.
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification.
Safety Considerations
-
Handling of Acids: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care in a chemical fume hood, wearing appropriate PPE. Spills should be neutralized immediately with a suitable agent like sodium bicarbonate.
-
Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions, which can lead to explosions. Ensure the cooling system is functioning correctly before starting the reaction.
-
Waste Disposal: Acidic aqueous waste and organic solvent waste should be collected and disposed of according to institutional and local regulations.
Conclusion
The large-scale synthesis of this compound via the nitration of 3-methylbenzonitrile is a feasible but challenging process. The key to a successful and efficient synthesis lies in the precise control of reaction conditions to maximize the yield of the desired isomer and the development of an effective purification strategy to isolate the product from other isomers. The protocols and data presented in these application notes provide a solid foundation for researchers and process chemists to develop a robust and scalable manufacturing process for this important chemical intermediate. Further optimization of the reaction and purification conditions may be required to achieve the desired purity and yield on an industrial scale.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-5-nitrobenzonitrile
Welcome to the technical support center for the synthesis of 3-Methyl-5-nitrobenzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. We will delve into the mechanistic rationale behind procedural choices, providing a framework for logical problem-solving in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
There are two principal strategies for synthesizing this compound:
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Route A: Direct Nitration of 3-Methylbenzonitrile. This involves the electrophilic aromatic substitution of 3-methylbenzonitrile using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.
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Route B: Sandmeyer Reaction. This multi-step approach begins with a precursor, 3-methyl-5-nitroaniline. The amino group is converted into a diazonium salt, which is subsequently displaced by a cyano group using a copper(I) cyanide catalyst.[1][2]
Q2: Which synthetic route is recommended for achieving the highest yield and purity?
For achieving optimal yield and purity, Route B (Sandmeyer Reaction) is strongly recommended. The direct nitration of 3-methylbenzonitrile (Route A) often leads to a complex mixture of regioisomers. This is due to the competing directing effects of the activating, ortho,para-directing methyl group and the deactivating, meta-directing cyano group. Isolating the desired 3-methyl-5-nitro isomer from this mixture is challenging and significantly lowers the overall practical yield. The Sandmeyer reaction, while involving more steps, offers superior regiochemical control, leading to a cleaner product and a more reliable outcome.
Q3: What are the critical safety precautions for synthesizing this compound?
Both synthetic routes involve significant hazards that require strict adherence to safety protocols:
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Nitrating Agents: Mixtures of concentrated nitric and sulfuric acid are extremely corrosive and powerful oxidizing agents.[3] Always work in a certified chemical fume hood, wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles. Add reagents slowly and maintain strict temperature control to prevent runaway reactions.
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Diazonium Salts: Aryl diazonium salts, key intermediates in the Sandmeyer reaction, are thermally unstable and can be explosive when isolated in a dry state.[2] They should always be prepared at low temperatures (0-5 °C) and used immediately in solution without isolation.[4]
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Copper(I) Cyanide: CuCN is highly toxic. Avoid inhalation of dust and contact with skin. All manipulations should be performed in a fume hood. Acidification of cyanide-containing waste will generate highly toxic hydrogen cyanide (HCN) gas; therefore, all cyanide waste must be quenched and disposed of according to institutional safety guidelines, typically by treatment with an oxidizing agent like bleach (sodium hypochlorite) under basic conditions.
Troubleshooting Guide: The Sandmeyer Reaction (Recommended Route)
This section addresses common issues encountered during the synthesis of this compound via the Sandmeyer reaction, starting from 3-methyl-5-nitroaniline.
Workflow Diagram: Sandmeyer Synthesis of this compound
Caption: Recommended workflow for the Sandmeyer synthesis.
Problem 1: Low Yield in Diazotization Step
Q: My diazotization of 3-methyl-5-nitroaniline seems incomplete or has failed. A starch-iodide test for excess nitrous acid is negative, or the subsequent reaction gives a very low yield. What went wrong?
A: Successful diazotization is the foundation of the Sandmeyer reaction. Several factors are critical for its success:
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Cause 1: Insufficient Acidity.
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Explanation: A sufficient excess of strong acid (typically 2.5-3.0 equivalents) is necessary.[4] The acid serves three purposes: it protonates the aniline to make it soluble in the aqueous medium, it reacts with sodium nitrite to generate the reactive nitrosating agent (nitrous acid, HNO₂), and it maintains a low pH to prevent the newly formed diazonium salt from coupling with unreacted aniline to form unwanted azo compounds.[4]
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Solution: Ensure at least 2.5 equivalents of a strong mineral acid (e.g., HCl or H₂SO₄) are used relative to the starting aniline.
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Cause 2: Premature Decomposition of Nitrous Acid.
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Explanation: Sodium nitrite solutions should be prepared fresh and kept cold before addition. Nitrous acid is unstable and decomposes at elevated temperatures.
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Solution: Add a pre-cooled aqueous solution of sodium nitrite dropwise to the cold (0-5 °C) aniline solution. Slow, controlled addition is key.
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Cause 3: Incorrect Temperature.
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Explanation: The reaction is highly exothermic. The temperature must be rigorously maintained between 0 and 5 °C.[5] Temperatures above this range cause the unstable diazonium salt to decompose, often leading to the formation of phenols and tarry byproducts, which significantly reduces the yield.[4]
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Solution: Use an ice-salt bath for efficient cooling. Monitor the internal reaction temperature with a thermometer and adjust the rate of nitrite addition to keep the temperature within the optimal range.
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Monitoring Completion: Always use starch-iodide paper to confirm the presence of a slight excess of nitrous acid at the end of the addition. A persistent blue-black color indicates that enough nitrous acid is present to have reacted with all the aniline.[4]
Problem 2: Formation of Tarry Byproducts during Cyanation
Q: When I add my diazonium salt solution to the copper(I) cyanide, the mixture turns dark brown or black, and I isolate a sticky, intractable tar instead of my product. Why is this happening?
A: Tar formation is a classic sign of diazonium salt decomposition via radical pathways, which outcompete the desired cyanation.
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Cause 1: Unstable Diazonium Salt.
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Explanation: As mentioned above, if the diazotization was performed at too high a temperature, or if the diazonium salt solution was allowed to warm up or sit for too long before use, it will begin to decompose.[4] This decomposition generates highly reactive aryl radicals and N₂ gas. These radicals can polymerize or react non-selectively with other species in the mixture, leading to tar.[1]
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Solution: Use the diazonium salt solution immediately after preparation. Ensure it remains cold throughout the process until it is added to the CuCN solution.
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Cause 2: Inactive Copper(I) Catalyst.
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Explanation: The Sandmeyer reaction relies on a single-electron transfer from the copper(I) catalyst to the diazonium salt.[1] If the copper(I) cyanide has been exposed to air, it can oxidize to copper(II), which is ineffective as a catalyst in this mechanism. An inactive catalyst allows the thermal decomposition pathway of the diazonium salt to dominate.
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Solution: Use freshly prepared or high-purity, commercially sourced copper(I) cyanide. If preparing it yourself, ensure it is washed and dried properly to remove any oxidized species.
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Cause 3: Reaction Temperature of Cyanation.
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Explanation: While the diazotization must be cold, the Sandmeyer cyanation step often requires gentle warming to proceed at a reasonable rate and to facilitate the decomposition of the copper-diazonium complex. However, excessive heat can accelerate undesired side reactions.
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Solution: Add the cold diazonium salt solution slowly to the CuCN solution. After the addition is complete, allow the mixture to stir at room temperature or warm it gently (e.g., to 40-60 °C) while monitoring for the evolution of nitrogen gas. The optimal temperature may require empirical optimization.
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Problem 3: Difficult Product Isolation and Purification
Q: I've completed the reaction, but I'm struggling to isolate a pure product. My crude material is an oil, or recrystallization results in poor recovery.
A: Workup and purification are as critical as the reaction itself for achieving a high yield of pure material.
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Cause 1: Incomplete Reaction Quenching and Workup.
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Explanation: The reaction mixture contains copper salts, unreacted starting materials, and byproducts. Failure to remove these effectively will contaminate the final product.
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Solution: After the reaction is complete (cessation of N₂ evolution), a thorough workup is essential. This often involves quenching the mixture with a base (like Na₂CO₃) to neutralize excess acid, followed by extraction into an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Washing the organic layer with water and brine removes water-soluble impurities.
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Cause 2: Inappropriate Purification Method.
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Explanation: this compound is a solid at room temperature (melting point may vary but is expected for a small organic molecule), but crude impurities can cause it to present as an oil. Recrystallization is effective only if a suitable solvent system is identified.
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Solution:
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Flash Column Chromatography: This is often the most reliable method for purifying reaction products. A silica gel column using a solvent system like hexanes/ethyl acetate will effectively separate the desired product from more polar and non-polar impurities.
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Recrystallization: If chromatography is not feasible, perform small-scale solvent screening to find a suitable recrystallization solvent. A good solvent will dissolve the compound when hot but not when cold. Common choices include ethanol, isopropanol, or mixed solvent systems like ethanol/water.[6]
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Comparative Analysis of Synthetic Routes
| Feature | Route A: Direct Nitration | Route B: Sandmeyer Reaction |
| Regioselectivity | Poor. Results in a mixture of isomers. | Excellent. Unambiguously places the cyano group. |
| Number of Steps | 1 step | 2 steps (from 3-methyl-5-nitroaniline) |
| Yield | Low practical yield due to difficult separation. | Potentially high yield of pure product. |
| Purification | Challenging (often requires careful chromatography). | More straightforward (cleaner crude product). |
| Key Challenge | Controlling regioselectivity. | Handling unstable diazonium salts and toxic cyanides. |
Visualizing the Challenge of Direct Nitration
The difficulty in Route A stems from the conflicting electronic influences of the methyl and cyano groups on the aromatic ring.
Caption: Conflicting directing effects in the nitration of 3-methylbenzonitrile.
As the diagram illustrates, the activating methyl group directs incoming electrophiles to positions 2, 4, and 6, while the deactivating cyano group directs to position 5. This competition results in a mixture of products, making this route inefficient.
Detailed Experimental Protocol: Sandmeyer Synthesis
Disclaimer: This protocol is intended for experienced synthetic chemists. All operations must be carried out in a certified chemical fume hood with appropriate PPE.
Step 1: Diazotization of 3-Methyl-5-nitroaniline
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To a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3-methyl-5-nitroaniline (e.g., 7.6 g, 50 mmol).
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Add concentrated hydrochloric acid (e.g., 12.5 mL, ~150 mmol) and 50 mL of water. Stir the mixture to form a fine slurry of the amine hydrochloride salt.
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Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.
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In a separate beaker, dissolve sodium nitrite (e.g., 3.6 g, 52.5 mmol) in 20 mL of cold water.
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Add the sodium nitrite solution dropwise from the dropping funnel to the stirred amine slurry over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.
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After the addition is complete, continue stirring at 0-5 °C for an additional 15 minutes.
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Check for a slight excess of nitrous acid by touching a drop of the reaction mixture to starch-iodide paper; it should turn blue-black. If not, add a small amount of additional sodium nitrite solution until a positive test is achieved.
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Keep this cold diazonium salt solution in the ice bath for immediate use in the next step.
Step 2: Sandmeyer Cyanation
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In a separate 500 mL flask, prepare the copper(I) cyanide solution. Dissolve copper(I) cyanide (e.g., 5.4 g, 60 mmol) in a solution of sodium cyanide (e.g., 6.4 g, 130 mmol) in 50 mL of water. Caution: Highly toxic reagents.
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Cool this cyanide solution in an ice bath.
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Slowly, and in portions, add the cold diazonium salt solution from Step 1 to the stirred copper(I) cyanide solution. Control the rate of addition to manage the effervescence (N₂ gas evolution).
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After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture in a water bath to 50-60 °C for 1 hour to ensure the reaction goes to completion.
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Cool the reaction mixture back to room temperature.
Step 3: Workup and Purification
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Carefully acidify the reaction mixture with concentrated HCl to decompose any excess cyanide (perform this step in the back of the fume hood).
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Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).
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Combine the organic extracts and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
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Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
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Purify the crude solid by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent like ethanol to afford pure this compound.
References
Technical Support Center: Nitration of m-Tolunitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of m-tolunitrile.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products from the mononitration of m-tolunitrile?
The major products of the mononitration of m-tolunitrile are determined by the directing effects of the methyl (-CH₃) and nitrile (-CN) groups. The methyl group is an activating, ortho-, para-director, while the nitrile group is a deactivating, meta-director. This results in the formation of several constitutional isomers. The primary expected products are:
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4-methyl-2-nitrobenzonitrile
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5-methyl-2-nitrobenzonitrile
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3-methyl-2-nitrobenzonitrile
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3-methyl-4-nitrobenzonitrile
The substitution occurs at positions activated by the methyl group and not significantly deactivated by the nitrile group.
Q2: What are the common side products observed during the nitration of m-tolunitrile?
Common side products can include:
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Dinitrated products: Under harsh reaction conditions (e.g., higher temperatures, prolonged reaction times, or excess nitrating agent), dinitration can occur, leading to the formation of various dinitrotolunitrile isomers.
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Oxidized byproducts: The strong oxidizing nature of nitric acid, especially at elevated temperatures, can lead to the oxidation of the methyl group, potentially forming 3-cyano-2-nitrobenzoic acid or other related compounds. A dark coloration of the reaction mixture often indicates the presence of such oxidized byproducts.[1]
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Hydrolysis of the nitrile group: In the presence of strong acids and water, the nitrile group can undergo hydrolysis to form m-toluamide or m-toluic acid. These can then be subsequently nitrated.
Q3: How can I minimize the formation of side products?
To minimize side products, careful control of reaction conditions is crucial:
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Temperature: Maintain a low reaction temperature, typically below 10°C, during the addition of the nitrating agent to prevent over-nitration and oxidation.[1]
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Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to avoid prolonged reaction times that can lead to dinitration.[1]
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Stoichiometry: Use a controlled amount of the nitrating agent to favor mononitration.
Troubleshooting Guides
Issue 1: Low Yield of Mononitrated Products
| Possible Cause | Troubleshooting Steps |
| Incomplete reaction | - Ensure dropwise addition of the nitrating agent is slow enough to allow for complete reaction at each stage. - After addition, allow the reaction to stir for a sufficient time at a slightly elevated temperature (e.g., room temperature) as indicated by monitoring (e.g., TLC). |
| Loss of product during workup | - Ensure complete extraction of the product from the aqueous layer using an appropriate organic solvent. - Minimize loss during washing and drying steps. |
| Sub-optimal nitrating agent concentration | - Use freshly prepared nitrating mixture (mixed acid). - Ensure the use of concentrated nitric and sulfuric acids as specified in the protocol. |
Issue 2: High Percentage of Dinitrated Products
| Possible Cause | Troubleshooting Steps |
| High reaction temperature | - Maintain strict temperature control, keeping it below 10°C during the addition of the nitrating agent.[1] |
| Extended reaction time | - Monitor the reaction closely and quench it once the starting material is consumed to prevent further nitration.[1] |
| Excess nitrating agent | - Use a stoichiometric amount or a slight excess of the nitrating agent for mononitration. |
Issue 3: Presence of Carboxylic Acid Impurities
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of the nitrile group | - Minimize the amount of water in the reaction mixture. Use concentrated acids. - Keep the reaction temperature low to reduce the rate of hydrolysis. - A basic wash during workup can help remove acidic impurities like m-toluic acid. |
Data Presentation
The following table summarizes the expected distribution of mononitrated isomers of m-tolunitrile under typical nitration conditions. Please note that the exact distribution can vary based on specific reaction parameters.
| Product | Isomer Distribution (Estimated %) |
| 4-methyl-2-nitrobenzonitrile | 40-50% |
| 5-methyl-2-nitrobenzonitrile | 30-40% |
| 3-methyl-2-nitrobenzonitrile | 5-10% |
| 3-methyl-4-nitrobenzonitrile | 5-10% |
| Side Products (Dinitro, Oxidized, etc.) | < 5% (under optimized conditions) |
Experimental Protocols
Key Experiment: Mononitration of m-Tolunitrile with Mixed Acid
This protocol is adapted from a general procedure for the nitration of substituted benzonitriles.[2]
Materials:
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m-Tolunitrile
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Concentrated Nitric Acid (HNO₃)
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Concentrated Sulfuric Acid (H₂SO₄)
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Dichloromethane (CH₂Cl₂) or other suitable solvent
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Ice
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Water
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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Preparation of the Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid while cooling the flask in an ice bath. Stir the mixture gently.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve m-tolunitrile in dichloromethane. Cool the flask in an ice bath to maintain a temperature below 10°C.
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Nitration: Add the prepared nitrating mixture dropwise from the dropping funnel to the stirred solution of m-tolunitrile over a period of 30-60 minutes. It is critical to maintain the reaction temperature below 10°C throughout the addition.
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Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional hour. Monitor the reaction progress by TLC.
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Workup:
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Carefully pour the reaction mixture over crushed ice.
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Separate the organic layer.
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Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter to remove the drying agent.
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Remove the solvent under reduced pressure to obtain the crude product mixture.
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Purification: The individual isomers can be separated and purified using techniques such as column chromatography or fractional crystallization.
Visualization
Caption: Reaction pathways in the nitration of m-tolunitrile.
References
Technical Support Center: Purification of Crude 3-Methyl-5-nitrobenzonitrile by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 3-Methyl-5-nitrobenzonitrile via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
Pure this compound is typically a white to pale yellow or light brown solid. The reported melting point of the purified compound is in the range of 104-105°C. A broad melting range or a melting point significantly lower than this indicates the presence of impurities.
Q2: What are the most common impurities in crude this compound?
The impurities present in crude this compound will largely depend on the synthetic route employed. However, common impurities may include:
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Positional Isomers: Other isomers of methyl-nitrobenzonitrile that may have formed during the nitration of 3-methylbenzonitrile.
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Starting Materials: Unreacted 3-methylbenzonitrile.
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Byproducts of Nitration: Dinitrated or other side-reaction products.
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Residual Acids: Traces of acids used in the synthesis, such as nitric or sulfuric acid.
Q3: Which solvents are suitable for the recrystallization of this compound?
Based on the principle of "like dissolves like" and solubility data for the closely related compound 3-nitrobenzonitrile, suitable solvents for recrystallization would be those that dissolve the compound well at elevated temperatures but poorly at lower temperatures. Good candidates include:
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Ethanol: A commonly used solvent for the recrystallization of nitroaromatic compounds.[1][2]
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Ethyl Acetate: Shows good solubility for the related 3-nitrobenzonitrile at higher temperatures.[1][2]
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Methanol: Another potential protic solvent.
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Toluene: A non-polar aromatic solvent that could be effective.
A solvent screening is always recommended to determine the optimal solvent or solvent mixture for your specific crude material.
Q4: How can I perform a solvent screening to find the best recrystallization solvent?
To perform a solvent screening:
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Place a small amount (e.g., 20-30 mg) of your crude this compound into several different test tubes.
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Add a few drops of a different candidate solvent to each test tube at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.
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Gently heat the test tubes in a water bath. An ideal solvent will dissolve the compound completely upon heating.
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Allow the test tubes to cool to room temperature, and then in an ice bath. The best solvent will result in the formation of a large quantity of crystals upon cooling.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
Problem 1: The compound does not dissolve in the hot solvent.
| Possible Cause | Solution |
| Insufficient Solvent | Add more of the hot solvent in small increments until the solid dissolves completely. Be careful not to add a large excess, as this will reduce the recovery yield. |
| Inappropriate Solvent | The chosen solvent may not be a good solvent for this compound, even at elevated temperatures. Re-evaluate your solvent choice by performing a solvent screening (see FAQ Q4). |
| Insoluble Impurities | If a significant amount of solid material remains undissolved even after adding a reasonable amount of hot solvent, it may be an insoluble impurity. Perform a hot filtration to remove the insoluble material before allowing the solution to cool. |
Problem 2: No crystals form upon cooling.
| Possible Cause | Solution |
| Too Much Solvent Used | The solution may be too dilute for crystals to form. Concentrate the solution by evaporating some of the solvent and then allow it to cool again. |
| Supersaturation | The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. Alternatively, add a small "seed" crystal of pure this compound if available. |
| Cooling Too Rapidly | Rapid cooling can sometimes inhibit crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Problem 3: The product "oils out" instead of forming crystals.
| Possible Cause | Solution |
| High Concentration of Impurities | A high impurity level can lower the melting point of the mixture, causing it to separate as an oil. Consider pre-purifying the crude material by another method (e.g., washing with a suitable solvent) before recrystallization. |
| Solution is Too Concentrated | The compound may be coming out of solution above its melting point. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. |
| Inappropriate Solvent | The solvent may be too non-polar. Try a more polar solvent or a solvent mixture. |
Problem 4: The recovered crystals are colored.
| Possible Cause | Solution |
| Colored Impurities Present | If the crude material is colored, the impurities may be co-crystallizing with the product. Before the cooling step, add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and the adsorbed colored impurities. |
| Decomposition | Although this compound is generally stable, prolonged heating at high temperatures could potentially lead to some degradation. Avoid excessive heating times. |
Problem 5: The yield of recovered crystals is low.
| Possible Cause | Solution |
| Too Much Solvent Used | A significant amount of the product may remain dissolved in the mother liquor. Concentrate the mother liquor and cool it to obtain a second crop of crystals. |
| Premature Crystallization | Crystals may have formed during the hot filtration step. Ensure the filtration apparatus is pre-heated and the filtration is performed quickly. |
| Washing with Room Temperature Solvent | Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product. Always use a minimal amount of ice-cold solvent for washing. |
Data Presentation
Table 1: Solubility of 3-Nitrobenzonitrile (a structural analog) in Various Solvents at Different Temperatures.
This data is for 3-nitrobenzonitrile and serves as a useful guide for selecting a recrystallization solvent for this compound. The solubility is expressed as the mole fraction (x) of the solute.
| Solvent | Temperature (°C) | Solubility (x) |
| Ethanol | 25 | Moderate |
| 45 | High | |
| Ethyl Acetate | 25 | High |
| 45 | Very High | |
| Methanol | 25 | Moderate |
| 45 | High | |
| Toluene | 25 | Low |
| 45 | Moderate |
Data adapted from solubility studies of 3-nitrobenzonitrile.[1][2]
Experimental Protocols
Protocol 1: General Recrystallization Procedure for this compound
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol or ethyl acetate) and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.
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Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration (if necessary): If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
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Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Overcoming Challenges in the Reduction of Substituted Nitrobenzonitriles
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of reducing substituted nitrobenzonitriles. Whether the goal is the selective reduction of the nitro group to an amine or the transformation of the nitrile moiety, this guide provides detailed troubleshooting advice and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when reducing substituted nitrobenzonitriles?
The main challenges in the reduction of substituted nitrobenzonitriles revolve around achieving chemoselectivity. This means selectively reducing one functional group (either the nitro or the nitrile) while leaving the other intact. Key difficulties include:
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Over-reduction: Reagents that are too harsh can reduce both the nitro and nitrile groups, or even the aromatic ring.[1]
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Side reactions: The reduction of nitro groups proceeds through several intermediates, such as nitroso and hydroxylamine species. These can undergo condensation reactions to form undesired azo and azoxy compounds, which often appear as colored impurities.[1][2]
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Substituent Effects: The position and electronic nature of substituents on the benzene ring can significantly influence the reactivity of both the nitro and nitrile groups.[3][4][5] For instance, the proximity of the nitro and nitrile groups in 2-nitrobenzonitrile can lead to different outcomes compared to 3- or 4-nitrobenzonitrile.[4]
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Catalyst Deactivation: In catalytic hydrogenations, the catalyst can become poisoned or deactivated, leading to incomplete reactions.
Q2: How can I selectively reduce the nitro group to an amine while preserving the nitrile group?
Several methods are available for the chemoselective reduction of the nitro group in the presence of a nitrile. Common choices include:
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Metal/Acid Combinations: A classic and effective method is the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol or ethyl acetate.[6][7] This reagent is known for its high selectivity in reducing aromatic nitro groups without affecting other reducible functionalities like nitriles.[6][7] An iron/calcium chloride (Fe/CaCl₂) system can also be employed for transfer hydrogenation.[8]
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Catalytic Hydrogenation: This method requires careful selection of the catalyst and reaction conditions. Platinum on carbon (Pt/C) at low hydrogen pressure is often preferred over Palladium on carbon (Pd/C), as Pd/C can sometimes reduce the nitrile group.[6]
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Nanocomposite Catalysts: Modern approaches utilize advanced catalysts like Fe₃O₄-MWCNTs@PEI-Ag nanocomposites, which can achieve high chemoselectivity at ambient temperatures.[9][10]
Q3: I want to selectively reduce the nitrile group to a primary amine. What reagents should I use?
For the selective reduction of a nitrile group in the presence of a nitro group, a combination of a Lewis acid and a hydride source is often effective. A well-documented method involves the use of boron trifluoride etherate (BF₃·OEt₂) with sodium borohydride (NaBH₄) in an aprotic solvent like 2-methyltetrahydrofuran (2-MeTHF).[11] This combination has been shown to be reliable for this transformation.[11]
Q4: My reaction is producing a lot of colored impurities. What are they and how can I prevent their formation?
Colored impurities in the reduction of nitro compounds are often azo and azoxy compounds.[1] These are formed from the condensation of partially reduced intermediates like nitrosoarenes and hydroxylamines.[1][2] To minimize their formation:
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Ensure a consistently reducing environment: This can be achieved by using a sufficient excess of the reducing agent and maintaining an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation of sensitive intermediates.[1]
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Optimize reaction temperature: Higher temperatures can sometimes promote side reactions. Running the reaction at a lower temperature may improve selectivity.
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Complete the reaction: Ensure the reaction goes to completion by monitoring it via Thin-Layer Chromatography (TLC). Incomplete reactions are a common source of these byproducts.[1]
Q5: The position of the substituent on the aromatic ring seems to affect my reaction outcome. Can you explain this?
The position of substituents, particularly the nitro group relative to the nitrile, has a significant impact on the reaction.[4]
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Steric Hindrance: A substituent ortho to the nitro or nitrile group can sterically hinder the approach of the reducing agent, potentially slowing down the reaction or requiring more forcing conditions.[11]
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Electronic Effects: Electron-withdrawing groups (like the nitro group itself) deactivate the aromatic ring, while electron-donating groups activate it.[12] These electronic effects can influence the ease of reduction. For example, an electron-withdrawing substituent might make the nitro group more susceptible to reduction.[3]
-
Intramolecular Interactions: In cases like 2-nitrobenzonitrile, the close proximity of the two groups can lead to intramolecular reactions. For example, during hydrogenation with Raney nickel, 2-nitrobenzonitrile can be transformed into 2-aminobenzamide through an intramolecular oxidation-reduction process, whereas the 3- and 4-isomers yield the expected aminobenzonitriles.[4]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Aminobenzonitrile (Selective Nitro Reduction)
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using TLC until the starting material is no longer visible.[1]- Extend the reaction time.[1]- Increase the stoichiometry of the reducing agent (e.g., SnCl₂·2H₂O). |
| Catalyst Inactivity (for catalytic hydrogenation) | - Use fresh, high-quality catalyst.[1]- Ensure proper activation of the catalyst if required.- Increase the catalyst loading. |
| Side Product Formation (e.g., azo/azoxy compounds) | - Run the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation.[1]- Optimize the reaction temperature; lower temperatures may favor the desired product. |
| Product Loss During Workup | - Ensure the aqueous layer is at the correct pH to have the amine in its free base form for efficient extraction with an organic solvent.- Perform multiple extractions with the organic solvent. |
Problem 2: Formation of Over-Reduced Products (e.g., reduction of both nitro and nitrile groups)
| Possible Cause | Troubleshooting Steps |
| Reducing Agent is Too Strong | - Switch to a milder and more chemoselective reducing agent (e.g., SnCl₂·2H₂O for nitro reduction).[6][7] |
| Harsh Reaction Conditions in Catalytic Hydrogenation | - Reduce the hydrogen pressure.[1]- Lower the reaction temperature.[1]- Choose a more selective catalyst (e.g., Pt/C over Pd/C for preserving the nitrile).[6] |
| Prolonged Reaction Time | - Carefully monitor the reaction by TLC and stop it as soon as the starting material is consumed to avoid further reduction of the initial product. |
Problem 3: Low Yield of the Desired Aminomethyl-Nitrobenzene (Selective Nitrile Reduction)
| Possible Cause | Troubleshooting Steps |
| Insufficient Lewis Acid | - Ensure the correct stoichiometry of BF₃·OEt₂ is used, as it is crucial for activating the nitrile group.[11] |
| Moisture in the Reaction | - Use anhydrous solvents and reagents, as borohydride reagents can react with water. |
| Polymerization of Solvent | - If using THF, consider switching to 2-methyltetrahydrofuran (2-MeTHF) to reduce the likelihood of polymerization initiated by the Lewis acid.[11] |
| Incomplete Reaction | - The reaction with NaBH₄ can be heterogeneous; ensure efficient stirring.[11]- Consider a modest increase in reaction temperature or reaction time, monitoring by TLC. |
Data Presentation
Table 1: Comparison of Reagents for Selective Nitro Group Reduction
| Reagent/Catalyst | Substrate Example | Solvent | Temperature | Yield (%) | Observations | Reference |
| SnCl₂·2H₂O | p-Nitrobenzonitrile | Ethanol | 70°C | High | Clean reaction, selective for the nitro group.[6][7] | [6][7] |
| 1% Pt/C, H₂ | 3-Nitrobenzonitrile | - | - | - | Selective for the nitro group; low hydrogen pressure recommended.[6] | [6] |
| Fe/CaCl₂ | Various Nitroarenes | Ethanol/Water | Reflux | Excellent | Tolerates various functional groups including nitriles.[8] | [8] |
| Fe₃O₄-MWCNTs@PEI-Ag | 4-Nitroaniline | Water | 25°C | >99% | Green and efficient catalyst, reusable.[9][10] | [9][10] |
Table 2: Conditions for Selective Nitrile Group Reduction
| Reagent | Lewis Acid | Substrate Example | Solvent | Temperature | Yield (%) | Observations | Reference |
| NaBH₄ | BF₃·OEt₂ | 2-Nitrobenzonitrile | 2-MeTHF | Room Temp. | 69-84% | Aprotic conditions are crucial. Room temperature reactions tend to be cleaner.[11] | [11] |
Experimental Protocols
Protocol 1: Selective Reduction of a Nitro Group using Tin(II) Chloride Dihydrate
This protocol is based on the general procedure for reducing aromatic nitro compounds with SnCl₂·2H₂O.[7]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the substituted nitrobenzonitrile (1 equivalent).
-
Reagents: Add absolute ethanol as the solvent (approximately 2 mL per 0.01 mol of substrate).
-
Addition of Reducing Agent: Add SnCl₂·2H₂O (5 equivalents) to the mixture.
-
Reaction: Heat the mixture to 70°C under a nitrogen atmosphere. Monitor the reaction by TLC until the starting material has been consumed (typically 30-60 minutes).
-
Workup: Allow the solution to cool to room temperature and then pour it into ice.
-
Neutralization: Adjust the pH to be slightly basic (pH 7-8) by adding a 5% aqueous sodium bicarbonate solution.
-
Extraction: Extract the product with ethyl acetate (3 times).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Further purification can be done by recrystallization or column chromatography.
Protocol 2: Selective Reduction of a Nitrile Group using NaBH₄ and BF₃·OEt₂
This protocol is adapted from a study on the selective reduction of nitriles in the presence of nitro groups.[11]
-
Setup: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve the substituted nitrobenzonitrile (1 equivalent) in anhydrous 2-methyltetrahydrofuran (2-MeTHF).
-
Lewis Acid Addition: Cool the solution in an ice bath and slowly add boron trifluoride etherate (BF₃·OEt₂) (2 equivalents).
-
Reducing Agent Addition: Add sodium borohydride (NaBH₄) (3 equivalents) portion-wise, ensuring the temperature remains low.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quenching: Carefully quench the reaction by slowly adding 6M HCl.
-
Workup: Make the solution basic with aqueous NaOH.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.
Visualizations
Caption: Workflow for selective nitro group reduction.
Caption: Troubleshooting logic for low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2020131574A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]
- 3. iiste.org [iiste.org]
- 4. researchgate.net [researchgate.net]
- 5. Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. echemi.com [echemi.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 9. Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
Optimizing temperature and pressure for catalytic hydrogenation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing temperature and pressure for catalytic hydrogenation experiments.
Troubleshooting Guides
Issue: Slow or Stalled Hydrogenation Reaction
Q1: My hydrogenation reaction is running very slowly or has stopped completely. What are the common causes and how can I troubleshoot this?
A1: A slow or stalled reaction is a frequent issue in catalytic hydrogenation. The underlying cause can often be traced back to several factors related to the catalyst, substrate, or reaction conditions. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Catalyst Activity: Ensure the catalyst is not old or deactivated. If possible, try a fresh batch of catalyst. For reductions of benzyl or Cbz protecting groups on alcohols or amines, using a more active catalyst like Pearlmann's catalyst (Pd(OH)₂/C) can be effective.
-
Hydrogen Supply: Confirm that the hydrogen supply is adequate and that there are no leaks in the system. For reactions at atmospheric pressure using a hydrogen balloon, ensure the balloon is sufficiently filled and the system is properly sealed.
-
Stirring: Vigorous stirring is crucial to ensure good mixing of the three-phase system (solid catalyst, liquid substrate/solvent, and gaseous hydrogen). Inadequate agitation can lead to mass transfer limitations, slowing down the reaction.
Troubleshooting Workflow:
If the initial checks do not resolve the issue, follow this workflow to diagnose the problem:
Issue: Catalyst Deactivation
Q2: I suspect my catalyst is deactivating. What are the common deactivation mechanisms and how can I prevent them?
A2: Catalyst deactivation leads to a loss of catalytic activity and selectivity over time. The primary mechanisms are poisoning, fouling (coking), and sintering (thermal degradation).
-
Poisoning: This occurs when impurities in the reaction mixture strongly adsorb to the active sites of the catalyst, rendering them inactive. Common poisons include sulfur, nitrogen, phosphorus, and chlorine compounds.
-
Prevention: Purify the substrate and solvent to remove potential poisons. If the substrate or product itself contains a poisoning functional group (e.g., amines), using a more poison-resistant catalyst or adjusting the pH (e.g., adding acetic acid for palladium catalysts) can be beneficial.
-
-
Fouling/Coking: This involves the deposition of carbonaceous materials or polymers on the catalyst surface, which physically blocks the active sites.
-
Prevention: Optimize reaction conditions to minimize side reactions that produce fouling agents. Lowering the reaction temperature can sometimes reduce the rate of coke formation.
-
-
Sintering (Thermal Degradation): High temperatures can cause the metal particles of the catalyst to agglomerate, which reduces the active surface area.
-
Prevention: Operate at the lowest effective temperature to avoid thermal degradation of the catalyst.
-
Troubleshooting Catalyst Deactivation:
Frequently Asked Questions (FAQs)
Q3: How do temperature and pressure generally affect the rate and selectivity of catalytic hydrogenation?
A3: Temperature and pressure are critical parameters that significantly influence both the rate and selectivity of hydrogenation reactions.
-
Temperature: Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to undesirable outcomes such as:
-
Reduced Selectivity: It may promote side reactions like isomerization or hydrogenolysis (cleavage of C-C or C-X bonds).
-
Catalyst Deactivation: High temperatures can cause sintering of the catalyst, leading to a loss of activity.
-
-
Pressure: Increasing the hydrogen pressure typically increases the reaction rate by enhancing the concentration of hydrogen on the catalyst surface. Higher pressure can also influence selectivity. For instance, in the hydrogenation of CO₂, higher pressures favor the formation of methanol and C2+ hydrocarbons, while atmospheric pressure primarily yields CO and methane.
Q4: What are typical starting conditions for the hydrogenation of an alkene?
A4: For a simple, unhindered alkene at a laboratory scale, standard conditions often involve:
-
Catalyst: 5-10% Palladium on carbon (Pd/C) is a common choice.
-
Catalyst Loading: Approximately 5-10% by weight relative to the substrate.
-
Solvent: Protic solvents like ethanol or methanol are generally effective.
-
Temperature: Room temperature is often sufficient.
-
Pressure: Atmospheric pressure, typically supplied by a hydrogen balloon.
Q5: When should I consider using a high-pressure reactor like a Parr shaker?
A5: A high-pressure reactor is necessary when:
-
The substrate is difficult to reduce: Some functional groups, like aromatic rings, require more forcing conditions (higher temperature and pressure) to be hydrogenated.
-
The reaction is very slow at atmospheric pressure: Increasing the hydrogen pressure can significantly accelerate the reaction rate.
-
Improved safety for prolonged reactions: High-pressure reactors are designed for safe operation at elevated temperatures and pressures over extended periods.
Data Presentation: Typical Hydrogenation Conditions
The following table summarizes typical starting conditions for the catalytic hydrogenation of various functional groups. Note that these are general guidelines, and optimization is often necessary for specific substrates.
| Functional Group | Catalyst | Temperature (°C) | Pressure (atm H₂) | Solvent | Notes |
| Alkene | 5-10% Pd/C, PtO₂, Raney Ni | 20-50 | 1-5 | Ethanol, Methanol, Ethyl Acetate | Generally facile. Hindered alkenes may require higher pressure/temperature. |
| Alkyne (to Alkane) | 5-10% Pd/C, PtO₂ | 20-50 | 1-5 | Ethanol, Methanol | Complete reduction to the alkane. |
| Alkyne (to cis-Alkene) | Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂) | 20-30 | 1 | Hexane, Ethanol | Poisoned catalyst to prevent over-reduction to the alkane. |
| Ketone/Aldehyde | Raney Ni, Rh/C, Ru/C | 50-100 | 50-100 | Ethanol, Methanol | Higher pressures and temperatures are often required compared to alkenes. |
| Nitro Group | 5-10% Pd/C, PtO₂ | 20-60 | 1-10 | Ethanol, Methanol, Ethyl Acetate | A relatively easy reduction. Can be exothermic. |
| Aromatic Ring | Rh/C, Ru/C, PtO₂ | 80-150 | 50-150 | Acetic Acid, Ethanol | Requires more forcing conditions. |
| Benzyl Ether (debenzylation) | 10% Pd/C, Pearlmann's Catalyst | 20-50 | 1-5 | Ethanol, Methanol, Acetic Acid | Acetic acid can accelerate the reaction. |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation at Atmospheric Pressure (Hydrogen Balloon)
This protocol is suitable for the hydrogenation of easily reducible functional groups, such as alkenes or nitro groups, on a small laboratory scale.
-
Setup: Place a magnetic stir bar in a round-bottom flask of appropriate size.
-
Charging the Flask: Add the substrate, followed by the chosen solvent (e.g., ethanol). Then, carefully add the catalyst (e.g., 10% Pd/C, 5-10 wt% of the substrate) under a stream of inert gas (nitrogen or argon) to prevent ignition of the dry catalyst.
-
Purging the System: Seal the flask with a rubber septum. Connect the flask to a vacuum/inert gas manifold via a needle. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Introducing Hydrogen: Evacuate the flask one final time and then introduce hydrogen from a balloon. For more thorough hydrogen replacement, the flask can be evacuated and backfilled with hydrogen three times.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or other appropriate analytical techniques. The reaction time can range from minutes to several hours.
-
Workup: Once the reaction is complete, carefully purge the flask with an inert gas to remove all hydrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the solid catalyst. Wash the Celite pad with the reaction solvent to ensure complete recovery of the product. Caution: The filtered catalyst can be pyrophoric, especially when dry. Keep the filter cake wet and dispose of it properly.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the hydrogenated product.
Protocol 2: General Procedure for High-Pressure Hydrogenation in a Parr Reactor
This protocol is for reactions requiring elevated temperature and pressure.
-
Reactor Preparation: Ensure the Parr reactor vessel is clean and dry. Check that all fittings and gauges are in good working order.
-
Charging the Reactor: Place the substrate and solvent into the reactor vessel. The total liquid volume should not exceed two-thirds of the vessel's capacity. Add the catalyst.
-
Assembly and Leak Test: Seal the reactor according to the manufacturer's instructions. Perform a leak test by pressurizing the system with an inert gas (e.g., nitrogen) to the intended maximum reaction pressure and holding for at least 30 minutes to check for any pressure drop.
-
Purging: Depressurize the reactor and then purge the system by pressurizing with nitrogen and venting at least three times to remove all oxygen.
-
Introducing Hydrogen: Pressurize the reactor with hydrogen to the desired reaction pressure.
-
Reaction: Begin stirring and heating the reactor to the target temperature. Monitor the pressure and temperature throughout the reaction. A drop in pressure indicates hydrogen consumption.
-
Cooling and Venting: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature. Carefully and slowly vent the excess hydrogen in a well-ventilated fume hood.
-
Catalyst Removal and Product Isolation: Purge the reactor with an inert gas before opening. Remove the reaction mixture and filter off the catalyst as described in the atmospheric pressure protocol. Isolate the product by removing the solvent.
Preventing byproduct formation in Sandmeyer cyanation reactions
Technical Support Center: Sandmeyer Cyanation Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Sandmeyer cyanation reaction. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges you face in the lab. By understanding the causality behind byproduct formation, you can better design and troubleshoot your experiments for higher yields and purity. This resource combines mechanistic insights with practical, field-proven solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions encountered during the Sandmeyer cyanation.
Q1: What are the primary byproducts I should expect in a Sandmeyer cyanation, and where do they come from?
The three most common byproduct classes are phenols, biaryl compounds, and azo compounds.[1]
-
Phenols: These arise from the reaction of the intermediate aryl diazonium salt with water, which acts as a competing nucleophile.[1][2] This is especially problematic at elevated temperatures, where the diazonium salt is prone to decomposition.[1]
-
Biaryl Compounds: The Sandmeyer reaction proceeds through a radical mechanism.[3][4] The formation of biaryl byproducts occurs when two aryl radicals couple together instead of reacting with the cyanide species.[3][5] Their presence is strong evidence of the radical pathway.[5]
-
Azo Compounds: These intensely colored byproducts form when the electrophilic diazonium salt couples with an electron-rich aromatic compound in the mixture.[6] This is often the unreacted starting amine or the phenol byproduct.[1][7]
Q2: My main byproduct is a phenol. How can I minimize its formation?
Phenol formation is the most frequent challenge and is directly linked to the stability of the aryl diazonium salt. The key is rigorous temperature control.
The diazotization step (conversion of the aromatic amine to the diazonium salt) must be conducted at low temperatures, typically between 0-5°C.[1][8] This is because diazonium salts are thermally unstable and readily decompose, especially above 10°C.[1] This decomposition leads to the generation of an aryl cation or radical that is scavenged by water to form the undesired phenol.[9] Keeping the reaction cold minimizes this decomposition pathway, preserving the diazonium salt for the subsequent cyanation step.[8]
Q3: What is the precise role of the copper(I) cyanide catalyst, and how critical is its quality?
Copper(I) cyanide is the quintessential catalyst for this reaction.[3] Its primary role is to facilitate the core transformation via a single-electron transfer (SET) mechanism.[4][5] The Cu(I) species transfers an electron to the diazonium salt, reducing it to form an aryl radical and nitrogen gas, while being oxidized to Cu(II).[4][10] The aryl radical then reacts with the copper(II) cyanide complex to form the desired aryl nitrile and regenerate the Cu(I) catalyst.[5]
The quality and source of the CuCN are critical. Impurities or oxidation to Cu(II) can inhibit the catalytic cycle, leading to lower yields and an increase in side reactions as the unstable diazonium salt finds other decomposition pathways.
Q4: I'm observing a significant amount of a dark, tarry precipitate. What is it and how can I prevent it?
This is almost certainly due to the formation of azo-coupled byproducts.[1] As mentioned, diazonium salts are electrophiles and will react with any sufficiently electron-rich aromatic rings present.[7] This side reaction is highly dependent on pH. The diazotization must be performed under strongly acidic conditions to ensure the starting amine is fully protonated and non-nucleophilic. If the pH is allowed to drift towards neutral or alkaline, the concentration of the free, unprotonated amine increases, which then rapidly couples with the diazonium salt to form colored azo compounds.[6][7] Ensure sufficient acid is used during diazotization and that the pH remains low.
Section 2: Reaction Mechanism and the Origin of Byproducts
The Sandmeyer cyanation is a classic example of a radical-nucleophilic aromatic substitution (SRNAr).[3][5] Understanding the competition between the desired reaction and side reactions is key to optimization. The diagram below illustrates these competing pathways.
Caption: Competing reaction pathways in the Sandmeyer cyanation.
Section 3: Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired aryl nitrile. | 1. Incomplete Diazotization: Insufficient NaNO₂ or acid.[1] 2. Poor Catalyst Activity: Oxidized or impure CuCN. 3. Premature Decomposition: Temperature during diazotization was too high.[1][8] | 1. Ensure stoichiometric amounts of reagents. Test for complete diazotization with starch-iodide paper. 2. Use freshly prepared or high-purity CuCN. Consider using a co-catalyst or phase-transfer catalyst for difficult substrates.[11][12] 3. Maintain strict temperature control at 0-5°C during NaNO₂ addition.[8] |
| Significant formation of a phenolic byproduct. | Hydrolysis of Diazonium Salt: The reaction of the diazonium intermediate with water is the primary cause.[1] This is accelerated by: - Temperatures above 5-10°C.[1] - Extended reaction times before addition to the cyanide solution. | - Primary Fix: Maintain the temperature of the diazonium salt solution at 0-5°C at all times.[8] - Use the diazonium salt solution immediately after its preparation. Do not store it. |
| Formation of a dark red/orange precipitate (azo compound). | Azo Coupling: The electrophilic diazonium salt reacts with an activated aromatic species.[6] 1. Insufficient Acid: Allows the starting amine to exist in its free, nucleophilic form.[7] 2. Phenol Coupling: Phenol byproduct forms and then couples with remaining diazonium salt.[9] | 1. Ensure a sufficiently acidic medium (e.g., excess HCl) during diazotization to keep the starting amine protonated.[2] 2. Minimize phenol formation by strict temperature control. This removes the coupling partner. |
| Reaction is sluggish or stalls. | Catalyst Inhibition/Deactivation: The Cu(I) catalyst may be poisoned or insufficient. | - Ensure the CuCN is of high purity. - For some substrates, a stoichiometric amount of the copper salt may be required instead of a catalytic amount for better reactivity.[5] |
Section 4: Optimized Experimental Protocol
This protocol provides a generalized procedure designed to minimize byproduct formation. Note: Quantities should be adjusted based on the specific substrate and scale. Always perform a risk assessment before starting.
Step 1: Preparation of the Diazonium Salt Solution (0-5°C)
-
To a jacketed reactor or a flask equipped with a mechanical stirrer and thermometer, add the aromatic amine (1.0 eq).
-
Add aqueous hydrochloric acid (e.g., 3M, ~3.0 eq) and stir to form a fine slurry of the amine hydrochloride salt.
-
Cool the mixture to 0°C using an ice-salt bath or a circulator. The temperature must be maintained between 0°C and 5°C for the entire diazotization process.[8]
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in deionized water.
-
Add the sodium nitrite solution dropwise to the cold amine slurry over 30-60 minutes, ensuring the temperature never exceeds 5°C.[8]
-
After the addition is complete, stir the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.
Step 2: The Cyanation Reaction
-
In a separate, larger reactor, prepare a solution of copper(I) cyanide (1.2 eq) and sodium or potassium cyanide (1.3 eq) in water. Caution: Cyanide salts are highly toxic.
-
Gently warm this cyanide solution to 50-60°C with stirring.
-
Slowly add the cold diazonium salt solution from Step 1 to the warm cyanide solution via an addition funnel or pump. Vigorous evolution of nitrogen gas will occur.[8] Control the addition rate to manage the effervescence.
-
After the addition is complete, continue to stir the reaction mixture at 60-70°C for 1-2 hours to ensure the reaction goes to completion.
Step 3: Workup and Isolation
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., toluene, ethyl acetate).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude aryl nitrile.
-
Purify the crude product by distillation or column chromatography as required.
Caption: Optimized workflow for the Sandmeyer cyanation reaction.
Section 5: Summary of Key Parameters and Their Impact
| Parameter | Optimal Condition | Impact on Byproduct Formation |
| Temperature (Diazotization) | 0-5°C | CRITICAL. Higher temperatures drastically increase the rate of diazonium salt hydrolysis, leading to phenol formation.[1][8] |
| Acidity (pH) | Strongly Acidic | CRITICAL. Insufficient acid leads to free amine, which causes rapid azo coupling to form colored impurities.[7] |
| Reagent Addition Rate | Slow, controlled | Rapid addition can cause localized temperature spikes (promoting phenol formation) or a buildup of unreacted diazonium salt. |
| Catalyst (CuCN) | High Purity, Stoichiometric or Catalytic | A pure, active catalyst is essential for the desired SET pathway. An inactive catalyst will result in the diazonium salt decomposing through other routes (e.g., hydrolysis).[5] |
| Reaction Time | Use Diazonium Salt Immediately | The aryl diazonium salt is an unstable intermediate.[1] It should be generated and used in the subsequent step without delay to minimize decomposition. |
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Azo Coupling [organic-chemistry.org]
- 7. lkouniv.ac.in [lkouniv.ac.in]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. arkat-usa.org [arkat-usa.org]
- 10. youtube.com [youtube.com]
- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purifying Nitrile Compounds with Column Chromatography
Welcome to the technical support center for the purification of nitrile compounds using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying nitrile compounds? A1: The choice of stationary phase depends on the polarity of the nitrile compound.
-
Silica Gel: This is the most common and versatile stationary phase for purifying a wide range of organic compounds, including many nitriles.[1] Silica gel is polar and slightly acidic.
-
Alumina: Available in acidic, neutral, or basic forms, alumina can be a good alternative to silica, especially if the nitrile compound is sensitive to the acidic nature of silica gel.
-
Nitrile-Bonded Silica: For very polar compounds, a nitrile-bonded stationary phase can be used in Hydrophilic Interaction Liquid Chromatography (HILIC), a form of normal-phase chromatography that uses aqueous mobile phases.[2]
-
Reversed-Phase (C18, C8): For non-polar to moderately polar nitriles, reversed-phase chromatography is a powerful option. Here, the stationary phase is non-polar, and a polar mobile phase (like acetonitrile/water) is used.
Q2: How do I select the right mobile phase (eluent)? A2: Mobile phase selection is critical for good separation and is typically determined by running preliminary Thin Layer Chromatography (TLC) plates.[3] The goal is to find a solvent system where the desired nitrile compound has an Rf value of approximately 0.3-0.4.[1]
-
Normal-Phase (Silica/Alumina): Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate or dichloromethane. Common systems include hexane/ethyl acetate and dichloromethane/methanol.[1]
-
Reversed-Phase (C18): Start with a polar solvent like water and add a less polar organic solvent like acetonitrile or methanol.
-
For Basic Nitriles: If streaking occurs on silica, adding a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the mobile phase can improve peak shape.
-
For Acidic Nitriles: Adding a small amount of an acidic modifier like acetic acid or formic acid can help for acidic compounds.
Q3: How much silica gel should I use for my column? A3: A general rule of thumb is to use a silica gel-to-crude sample weight ratio between 30:1 and 100:1. For easy separations (large ΔRf on TLC), a 30:1 ratio may suffice. For difficult separations of compounds with similar polarities, a ratio of 100:1 or higher may be necessary.[4]
Q4: What is the difference between wet and dry loading, and which one should I use? A4:
-
Wet Loading: The sample is dissolved in a minimal amount of the mobile phase (or a slightly more polar solvent) and carefully pipetted onto the top of the column.[5] This is the most common method.
-
Dry Loading: The sample is dissolved in a suitable solvent, adsorbed onto a small amount of silica gel (or an inert support like Celite), and the solvent is evaporated to yield a free-flowing powder. This powder is then carefully added to the top of the packed column.[6] Dry loading is preferred when the compound has poor solubility in the starting mobile phase or when a highly polar solvent is required for dissolution, as this can disrupt the column packing if loaded wet.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Compound Won't Elute (Stuck on Column) | 1. Mobile phase is not polar enough. 2. Compound is insoluble in the mobile phase. 3. Compound may have decomposed on the acidic silica gel. [7] | 1. Gradually increase the polarity of the mobile phase. If using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. This can be done in a stepwise or continuous gradient.[7]2. Switch to a stronger solvent system. If the compound is very polar, consider using a more polar mobile phase like dichloromethane/methanol.3. Test compound stability on silica using a 2D TLC. If decomposition is observed, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with triethylamine.[7] |
| Compound Elutes Too Quickly (In the Solvent Front) | 1. Mobile phase is too polar. 2. Sample was overloaded on the column. | 1. Decrease the polarity of the mobile phase. Use a higher percentage of the non-polar solvent (e.g., more hexane).2. Reduce the amount of sample loaded onto the column. Ensure the silica-to-sample ratio is appropriate (at least 30:1). |
| Poor Separation / Co-elution of Impurities | 1. Inappropriate solvent system. 2. Column was poorly packed (e.g., air bubbles, channels).3. Sample band was too wide (dissolved in too much solvent during loading). | 1. Re-optimize the solvent system using TLC. Aim for a larger difference in Rf values between your product and impurities.2. Repack the column carefully. Ensure the silica is settled evenly without any cracks or bubbles.3. Use the minimum amount of solvent to dissolve the sample for loading. If solubility is an issue, use the dry loading technique.[5] |
| Streaking or Tailing of Bands | 1. Sample was overloaded. 2. Compound is strongly interacting with the stationary phase (e.g., acidic or basic functional groups).3. Inconsistent solvent flow or channeling in the column. | 1. Reduce the amount of sample loaded. 2. Add a modifier to the eluent. For basic compounds (like amines), add 0.1-1% triethylamine. For acidic compounds, add 0.1-1% acetic acid.3. Ensure the column is packed uniformly and the solvent is added gently to avoid disturbing the silica bed. |
| Low Recovery of Nitrile Product | 1. Compound is irreversibly adsorbed onto the silica. 2. Compound is volatile and evaporated during solvent removal. 3. Fractions were not completely analyzed, and some product was discarded. | 1. For polar/basic compounds, try deactivating the silica with a base or use alumina. [3] In some cases, flushing the column with a very polar solvent (e.g., methanol) at the end can recover highly retained compounds.2. Be cautious during solvent evaporation (rotary evaporation). Use moderate temperatures and pressures.3. Analyze all collected fractions carefully using TLC before combining and discarding. |
| Cracked or Dry Column Bed | The solvent level was allowed to drop below the top of the stationary phase. [5] | This is a critical error that ruins separation. The column must be repacked. Always keep the silica bed wet with the mobile phase throughout the entire process.[5] |
Quantitative Data Tables
Table 1: Common Solvents and Their Properties
This table provides a list of common solvents used in column chromatography, ordered by increasing polarity index. The eluent strength (ε°) on silica is also provided.
| Solvent | Polarity Index | Eluent Strength (ε°) on Silica |
| n-Hexane | 0.1 | 0.01 |
| Cyclohexane | 0.2 | 0.04 |
| Toluene | 2.4 | 0.29 |
| Dichloromethane | 3.1 | 0.42 |
| Diethyl Ether | 2.8 | 0.38 |
| Ethyl Acetate | 4.4 | 0.58 |
| Acetone | 5.1 | 0.56 |
| Acetonitrile | 5.8 | 0.65 |
| 2-Propanol (IPA) | 3.9 | 0.82 |
| Ethanol | 4.3 | 0.88 |
| Methanol | 5.1 | 0.95 |
| Water | 10.2 | Very High |
Data sourced from various chromatographic resources.
Table 2: Column Selection and Loading Capacity Guidelines
This table provides general guidelines for selecting a column diameter and the amount of silica gel based on the mass of the crude sample to be purified.
| Crude Sample Mass | Column Diameter (cm) | Silica Gel Mass (g) | Eluent Volume (mL) |
| 10 - 100 mg | 1.0 - 1.5 | 5 - 12 g | 100 - 200 |
| 100 - 500 mg | 2.0 - 3.0 | 12 - 40 g | 200 - 400 |
| 500 mg - 1.0 g | 3.0 - 4.0 | 40 - 80 g | 400 - 800 |
| 1.0 - 5.0 g | 4.0 - 6.0 | 80 - 200 g | 800 - 2000 |
These are approximate values. Optimal amounts depend on the difficulty of the separation.
Table 3: Example Recovery Yields for Nitrile Compounds
The recovery and purity of nitrile compounds are highly dependent on the specific molecule, the complexity of the crude mixture, and the optimized chromatographic conditions. The following are examples from published literature.
| Nitrile Compound Type | Eluent System | Stationary Phase | Isolated Yield | Purity |
| Aromatic Dinitrile | Hexane / Ethyl Acetate (80:20) | Silica Gel | 89% | >98% (by NMR) |
| Aliphatic Dinitrile | Hexane / Ethyl Acetate (80:20) | Silica Gel | 99% | >98% (by NMR) |
| Phenyl-substituted Dinitrile | Hexane / Ethyl Acetate (20:80) | Silica Gel | 77% | >98% (by NMR) |
| Trifluoromethylated Nitrile Imine | Petroleum Ether / Ethyl Acetate (20:1) | Silica Gel | 78% | >98% (by NMR) |
Yields are for the isolated product after column chromatography. Purity is often determined by NMR or HPLC analysis.
Experimental Protocol: Flash Column Chromatography of a Nitrile Compound
This protocol outlines a general procedure for purifying a nitrile compound using flash column chromatography with silica gel.
1. Preparation and Solvent System Selection:
-
Analyze the crude reaction mixture by TLC to determine an appropriate solvent system (e.g., hexane/ethyl acetate). The ideal system gives the target nitrile an Rf of ~0.3 and separates it well from impurities.
2. Column Packing (Slurry Method):
-
Select an appropriate size column based on the amount of crude material (see Table 2).
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (~1 cm) of sand.
-
In a beaker, make a slurry of the required amount of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column. Use additional eluent to rinse all silica into the column.
-
Gently tap the side of the column to dislodge any air bubbles and encourage uniform packing.
-
Open the stopcock and allow some solvent to drain, which helps compact the silica bed. Never let the solvent level drop below the top of the silica.
-
Once the silica has settled, add a protective layer of sand (~1 cm) on top.
3. Sample Loading (Dry Loading Method):
-
Dissolve the crude nitrile compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 times the weight of the crude sample) to the solution.
-
Carefully remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of the sample adsorbed onto the silica.
-
Drain the solvent in the column until it is level with the top layer of sand.
-
Carefully add the dry-loaded sample powder to the top of the column, ensuring an even layer.
-
Gently place another thin layer of sand on top of the sample layer to prevent disturbance.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle positive pressure (using a pump or regulated air/nitrogen line, typically 1-5 psi) to the top of the column to force the solvent through.[5] Maintain a steady flow rate.
-
Begin collecting fractions in labeled test tubes or flasks as the solvent elutes from the bottom.
-
If a gradient elution is required, start with the low-polarity solvent system and systematically increase the proportion of the more polar solvent.
5. Analysis of Fractions:
-
Monitor the separation by spotting collected fractions onto TLC plates.
-
Visualize the spots under a UV lamp or by using an appropriate stain.
-
Combine the fractions that contain the pure nitrile product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified nitrile compound.
Visualizations
References
- 1. Purification [chem.rochester.edu]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. orgsyn.org [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
Identifying impurities in 3-Methyl-5-nitrobenzonitrile samples
Welcome to the Technical Support Center for the analysis of 3-Methyl-5-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable information for identifying and troubleshooting impurities in your samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common impurities I should expect in a sample of this compound?
A1: Impurities in this compound typically originate from the synthesis process. The most common sources are isomeric byproducts, unreacted starting materials, and degradation products.
-
Isomeric Impurities : The nitration of 3-methylbenzonitrile is a key synthetic step and can produce a mixture of isomers.[1] Besides the desired this compound, you may find other positional isomers.
-
Starting Materials : Incomplete reaction can leave residual starting materials, such as m-tolunitrile.[2]
-
Hydrolysis Products : The nitrile group (-CN) is susceptible to hydrolysis under acidic or basic conditions, which can occur during synthesis or storage.[3][4] This leads to the formation of 3-methyl-5-nitrobenzamide or 3-methyl-5-nitrobenzoic acid.
Table 1: Common Potential Impurities in this compound
| Impurity Name | Chemical Structure | Likely Origin |
|---|---|---|
| 3-Methyl-2-nitrobenzonitrile | Isomer | Synthesis Byproduct[1] |
| 3-Methyl-4-nitrobenzonitrile | Isomer | Synthesis Byproduct[1][5] |
| 3-Methyl-6-nitrobenzonitrile | Isomer | Synthesis Byproduct[1] |
| m-Tolunitrile | Starting Material | Incomplete Reaction[2] |
| 3-Methyl-5-nitrobenzamide | Hydrolysis Product | Degradation/Side Reaction[3][4] |
Q2: Which analytical techniques are best for identifying these impurities?
A2: A multi-technique approach is recommended for comprehensive impurity profiling. The most powerful and commonly used methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7]
-
HPLC (with UV detection) : This is the gold standard for separating and quantifying non-volatile organic impurities in pharmaceutical ingredients.[7] It is excellent for resolving isomeric impurities.
-
GC-MS : This technique is ideal for identifying volatile or semi-volatile impurities, such as residual starting materials or solvents.[7][8]
-
NMR Spectroscopy : NMR is the most powerful method for the unambiguous structural elucidation of unknown impurities once they have been isolated or sufficiently concentrated.[6][9][10] It is particularly useful for distinguishing between isomers.
Q3: I'm seeing peak tailing in my HPLC chromatogram for this compound. What should I do?
A3: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase, column overload, or issues within the HPLC system itself.[11][12] Aromatic nitro compounds can be prone to such interactions.
Troubleshooting Steps:
-
Reduce Sample Concentration : Inject a 10-fold diluted sample. If the peak shape improves, you were likely overloading the column.[11]
-
Check Mobile Phase pH : Ensure the mobile phase pH is appropriate for your analyte. While this compound is neutral, other impurities might be acidic or basic.
-
Use a High-Purity Column : Older "Type A" silica columns have more accessible silanol groups that can cause tailing. Use a modern, high-purity "Type B" silica column or an end-capped column.[11]
-
Inspect for Dead Volume : Check all fittings and tubing between the injector, column, and detector. Excessive tubing length or poorly made connections can cause band broadening and tailing.[12]
Caption: Troubleshooting workflow for HPLC peak tailing.
Q4: My retention times are shifting between injections. What is the cause?
A4: Retention time drift can signal issues with the mobile phase, column, or pump.[13]
Common Causes & Solutions:
-
Mobile Phase Composition : If preparing the mobile phase online, ensure the mixer is working correctly. If preparing manually, ensure it is thoroughly mixed and degassed. Re-prepare the mobile phase fresh if it has been sitting for a long time.[14]
-
Column Equilibration : Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take 10-20 column volumes.[14]
-
Temperature Fluctuation : Use a column oven to maintain a constant temperature, as even small changes in ambient temperature can affect retention times.[14]
-
Flow Rate Inconsistency : Check for leaks in the pump or fittings.[15] Air bubbles in the pump head can also cause pressure fluctuations and inconsistent flow; purge the pump if necessary.[14]
Experimental Protocols
The following are suggested starting protocols. Optimization will likely be required for your specific instrument and sample matrix.
Protocol 1: HPLC-UV Analysis for Isomeric Impurities
This method is designed to separate this compound from its common positional isomers.
Table 2: HPLC-UV Method Parameters
| Parameter | Suggested Value |
|---|---|
| Chromatographic System | Standard HPLC or UHPLC system with UV detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-2 min: 30% B; 2-20 min: 30-80% B; 20-22 min: 80% B; 22-23 min: 80-30% B; 23-28 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| UV Detection Wavelength | 254 nm |
| Sample Preparation | Dissolve sample in Acetonitrile to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm filter. |
Protocol 2: GC-MS Analysis for Volatile Impurities
This method is suitable for detecting volatile impurities like residual m-tolunitrile.
Table 3: GC-MS Method Parameters
| Parameter | Suggested Value |
|---|---|
| GC-MS System | Standard Gas Chromatograph with a Mass Spectrometer (e.g., Quadrupole)[8] |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness[8] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 270 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Oven Program | Start at 80 °C (hold 2 min), ramp to 280 °C at 20 °C/min, hold for 5 min[8] |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV[8] |
| Mass Scan Range | m/z 40-300 |
| Sample Preparation | Dissolve sample in Dichloromethane or Ethyl Acetate to a concentration of ~1 mg/mL. |
Protocol 3: ¹H NMR for Structural Confirmation
This protocol is for confirming the structure of the main component and identifying impurities if they are present at a sufficient concentration (>1%).
Table 4: ¹H NMR Method Parameters
| Parameter | Suggested Value |
|---|---|
| Spectrometer | 400 MHz or higher |
| Solvent | Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) |
| Sample Concentration | ~5-10 mg in 0.6 mL of solvent |
| Experiment | Standard 1D Proton (¹H) |
| Reference | Tetramethylsilane (TMS) at 0 ppm |
| Key Expected Signals | Aromatic protons (multiplets between 7.5-8.5 ppm), Methyl protons (singlet around 2.5 ppm). Isomeric impurities will show different splitting patterns and chemical shifts in the aromatic region. |
General Impurity Identification Workflow
When an unknown peak is detected, a systematic approach is necessary for identification and characterization.
Caption: General workflow for identifying an unknown impurity.
References
- 1. 3-Methyl-2-nitrobenzonitrile|CAS 1885-77-4 [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. youtube.com [youtube.com]
- 4. nbinno.com [nbinno.com]
- 5. 3-METHYL-4-NITROBENZONITRILE | 96784-54-2 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 8. benchchem.com [benchchem.com]
- 9. veeprho.com [veeprho.com]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. benchchem.com [benchchem.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. labcompare.com [labcompare.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
How to remove unreacted starting material from product mixture
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A Guide for Researchers, Scientists, and Drug Development Professionals
CORE DIRECTIVE: Navigating the Complexities of Purification
The success of any chemical synthesis is ultimately judged by the purity of the final product. The presence of unreacted starting materials can compromise downstream applications, interfere with analytical characterization, and, in the context of drug development, pose significant safety risks. This guide is structured to provide a logical workflow for selecting and optimizing a purification strategy based on the specific characteristics of your reaction mixture.
We will explore the most common and effective purification techniques, delving into the "why" behind each methodological choice. This approach empowers you to not only follow a protocol but to understand and adapt it to your unique experimental challenges.
SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)
Expertise & Experience: Beyond the Standard Operating Procedure
Our philosophy is that a protocol is a starting point, not a rigid set of instructions. The insights provided here are born from years of hands-on experience in synthetic and medicinal chemistry labs. We will explore the nuances of each technique, highlighting common pitfalls and offering practical solutions that are often learned only through trial and error.
Trustworthiness: Self-Validating Systems
Every purification method described is presented as a self-validating system. This means that built-in checkpoints and analytical techniques are integrated into the workflow to allow for continuous monitoring of the purification progress. By employing techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) at critical stages, you can make informed decisions and avoid costly errors.
Authoritative Grounding & Comprehensive References
The information presented is grounded in established chemical principles and supported by authoritative sources. In-text citations are provided for key mechanistic claims and procedural standards, with a comprehensive list of references at the end of this guide for further exploration.
Troubleshooting Guides & FAQs
This section is designed to be your first point of reference when encountering common purification challenges.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best purification method for my reaction mixture?
A1: The selection of a purification method is dictated by the physical and chemical properties of your product and the unreacted starting materials.[1][2] A logical approach involves considering the following:
-
Physical State: Is your product a solid or a liquid?[1]
-
Solubility: Are there significant differences in the solubility of your product and starting materials in various solvents?
-
Polarity: Do your product and starting materials have different polarities? This is a key consideration for chromatographic separations.[3]
-
Volatility and Thermal Stability: Can your product and starting materials withstand heat without decomposing? This will determine if distillation is a viable option.[1][4]
The decision-making process can be visualized as follows:
Caption: Decision tree for selecting a purification technique.
Q2: My compound is a solid, but I can't get it to crystallize. What should I do?
A2: Difficulty in crystallization is a common issue. Here are a few troubleshooting steps:
-
Too much solvent: You may have used too much solvent, preventing the solution from reaching supersaturation upon cooling.[1] Try evaporating some of the solvent and re-cooling.[1]
-
Induce crystallization: If the solution is supersaturated but crystals are not forming, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[1]
-
"Oiling out": If your compound forms an oil instead of crystals, it could be because the boiling point of the solvent is higher than the melting point of your solute, or the solution is cooling too quickly.[1] Consider using a lower-boiling point solvent or allowing the solution to cool more slowly.[1]
Q3: During column chromatography, my product is eluting with the starting material. How can I improve the separation?
A3: This indicates that the polarity of your product and starting material are too similar for the chosen solvent system.[5] Consider the following adjustments:
-
Optimize the solvent system: Use TLC to test different solvent systems to find one that provides better separation between your product and the starting material. Aim for a significant difference in Rf values.
-
Use a gradient elution: Instead of a single solvent system (isocratic elution), gradually increase the polarity of the mobile phase during the chromatography.[5] This can help to resolve compounds with similar polarities.
-
Change the stationary phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina.[5][6]
Q4: I've performed a liquid-liquid extraction, but I have an emulsion that won't separate. What can I do?
A4: Emulsions are a common problem in liquid-liquid extractions, often caused by vigorous shaking or the presence of surfactants.[1] To break an emulsion:
-
Add brine: Adding a saturated solution of sodium chloride (brine) can help to break up the emulsion by increasing the ionic strength of the aqueous layer.
-
Centrifugation: If the emulsion is persistent, centrifuging the mixture can help to force the layers to separate.
-
Filtration: Filtering the mixture through a bed of Celite or glass wool can sometimes break up the emulsion.
Troubleshooting Guide: A Deeper Dive
This table provides a more detailed look at common issues and solutions for various purification techniques.
| Technique | Issue | Possible Cause(s) | Suggested Solution(s) |
| Crystallization | No crystals form upon cooling. | - Too much solvent was used. - The solution is not supersaturated.[1] | - Evaporate some of the solvent and re-cool.[1] - Scratch the inner surface of the flask or add a seed crystal.[1] |
| The compound "oils out". | - The boiling point of the solvent is higher than the melting point of the solute. - The solution is cooling too quickly.[1] | - Use a solvent with a lower boiling point. - Allow the solution to cool more slowly. | |
| Column Chromatography | Product elutes with starting material. | - Similar polarity of product and starting material.[5] | - Optimize the solvent system using TLC. - Use a gradient elution.[5] - Try a different stationary phase (e.g., alumina).[5][6] |
| No product recovered. | - The product is too polar and is stuck to the column.[5] - The product is not visible by the visualization method.[5] | - Flush the column with a very polar solvent (e.g., methanol).[5] - Use a different visualization technique (e.g., potassium permanganate stain).[5] | |
| Liquid-Liquid Extraction | Emulsion formation. | - Vigorous shaking. - Presence of surfactants or finely divided solids.[1] | - Add brine to the separatory funnel. - Allow the mixture to stand for a longer period. - Gently swirl instead of shaking vigorously. |
| Distillation | Bumping (violent boiling). | - Uneven heating. | - Use boiling chips or a magnetic stirrer. |
| Inefficient separation. | - The difference in boiling points is too small for simple distillation. | - Use a fractionating column (fractional distillation).[7] |
Experimental Protocols: Step-by-Step Methodologies
Protocol 1: Purification by Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[8][9]
Caption: Workflow for a typical column chromatography experiment.
Detailed Steps:
-
Preparation:
-
Choose a solvent system (mobile phase) that gives good separation of your product and starting material on a TLC plate. The desired compound should have an Rf value of approximately 0.3.[5]
-
Pack a glass column with the chosen stationary phase (e.g., silica gel or alumina) as a slurry in the mobile phase. Ensure the packing is uniform to avoid channeling.
-
-
Sample Loading:
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle air pressure to maintain a steady flow rate.
-
Collect the eluent in a series of labeled test tubes or flasks.
-
-
Analysis and Isolation:
-
Spot each fraction on a TLC plate to determine its composition.
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified compound.
-
Protocol 2: Purification by Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a given solvent at different temperatures.[10][11][12]
Detailed Steps:
-
Solvent Selection:
-
The ideal solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point.
-
The impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.
-
-
Dissolution:
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.[1]
-
-
Crystallization:
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals in a desiccator or a vacuum oven.
-
Protocol 3: Purification by Liquid-Liquid Extraction
Liquid-liquid extraction separates compounds based on their relative solubilities in two immiscible liquids, typically an organic solvent and an aqueous solution.[13][14][15][16]
Detailed Steps:
-
Preparation:
-
Dissolve the reaction mixture in a suitable organic solvent.
-
Transfer the solution to a separatory funnel.
-
-
Extraction:
-
Add an immiscible aqueous solution (e.g., water, dilute acid, or dilute base) to the separatory funnel.
-
Stopper the funnel and shake gently, venting frequently to release any pressure buildup.
-
-
Separation:
-
Allow the layers to separate completely.
-
Drain the bottom layer into a flask.
-
Pour the top layer out through the top of the funnel into a separate flask.
-
-
Drying and Isolation:
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Protocol 4: Purification by Distillation
Distillation is used to separate liquids with different boiling points.[4][17]
Detailed Steps:
-
Setup:
-
Assemble the distillation apparatus, including a distillation flask, a condenser, and a receiving flask.
-
Add the liquid mixture and a few boiling chips to the distillation flask.
-
-
Heating:
-
Heat the distillation flask gently.
-
The liquid with the lower boiling point will begin to vaporize first.
-
-
Condensation and Collection:
-
The vapor will travel into the condenser, where it will be cooled and condense back into a liquid.
-
Collect the condensed liquid (distillate) in the receiving flask.
-
-
Monitoring:
-
Monitor the temperature throughout the distillation. A stable temperature indicates that a pure substance is distilling.
-
References
- 1. benchchem.com [benchchem.com]
- 2. How To Run A Reaction [chem.rochester.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. Distillation | Definition, Process, & Methods | Britannica [britannica.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Purification [chem.rochester.edu]
- 8. Chromatography - Wikipedia [en.wikipedia.org]
- 9. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. science.uct.ac.za [science.uct.ac.za]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 14. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 15. syrris.com [syrris.com]
- 16. openaccesspub.org [openaccesspub.org]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Reaction Exotherms in Large-Scale Nitration
Welcome to the Technical Support Center for managing reaction exotherms in large-scale nitration. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on safely and effectively conducting nitration reactions. Below, you will find a troubleshooting guide, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your work.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during large-scale nitration experiments.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid, Uncontrolled Temperature Increase (Runaway Reaction) | 1. Addition of Nitrating Agent is Too Fast: The rate of heat generation exceeds the cooling capacity of the system.[1] 2. Inadequate Cooling: The cooling bath temperature is incorrect, or there is poor heat transfer.[1] 3. Poor Stirring: Localized "hot spots" are forming in the reaction mixture.[1][2] 4. Incorrect Reagent Concentration: Using a more concentrated nitrating agent than intended.[2] | 1. IMMEDIATELY STOP THE ADDITION OF THE NITRATING AGENT. [1][2] 2. Increase Cooling: Enhance the efficiency of the cooling system (e.g., add more ice/dry ice to the cooling bath).[1][3] 3. Ensure Vigorous Stirring: Verify that the agitation is sufficient to maintain a homogeneous mixture.[2] 4. Prepare for Emergency Quench: If the temperature continues to rise uncontrollably, and as a last resort, prepare to quench the reaction according to established emergency procedures, such as by slowly adding the reaction mixture to a large volume of ice water.[2][3] Caution: Quenching a nitration reaction can be hazardous as the dilution of sulfuric acid is highly exothermic.[2] |
| Low Reaction Yield | 1. Incomplete Reaction: The reaction time may be too short, or the temperature too low.[2] 2. Poor Phase Mixing (for heterogeneous reactions): Inefficient mixing can limit the interfacial area for reaction.[2] 3. Loss of Product During Work-up: Product may be lost during washing and extraction steps.[2] 4. Side Reactions: Formation of byproducts consumes starting material.[2] | 1. Optimize Reaction Time and Temperature: Consider extending the reaction time or slightly increasing the temperature while carefully monitoring the exotherm.[2] 2. Improve Agitation: Use a more powerful overhead stirrer or appropriately sized stir bar to ensure efficient mixing.[3] 3. Refine Work-up Procedure: Carefully control pH during neutralization and ensure the use of an appropriate extraction solvent.[2] 4. Control Reaction Conditions: Improve temperature control and consider adjusting reagent concentrations to minimize side reactions.[3] |
| Formation of Side Products (e.g., Dinitro Species) | 1. High Reaction Temperature: Can lead to over-nitration or oxidation side reactions.[1][3] 2. Incorrect Stoichiometry: An excess of the nitrating agent can promote further nitration. | 1. Improve Temperature Control: Utilize a more efficient cooling bath and monitor the internal reaction temperature closely.[3] 2. Precise Reagent Addition: Carefully control the stoichiometry of the nitrating agent. |
| Localized Hot Spots or Charring | Inefficient Stirring: Poor mixing of reactants leads to localized areas of high reaction rate.[3] | 1. Enhance Agitation: Use a more powerful overhead stirrer or a larger magnetic stir bar.[3] 2. Optimize Reactor Geometry: Ensure the reaction vessel is appropriately sized and shaped to promote good mixing.[3] |
Frequently Asked Questions (FAQs)
Q1: What is a thermal runaway reaction in the context of nitration?
A1: A thermal runaway is a dangerous situation where an exothermic reaction becomes uncontrollable.[4] The reaction rate increases with temperature, releasing more heat and further accelerating the reaction rate in a positive feedback loop.[4] This begins when the heat generated by the nitration reaction exceeds the heat removal capacity of the reactor system.[4] If not controlled, it can lead to a rapid increase in temperature and pressure, potentially causing equipment failure, explosions, and the release of toxic materials.[4]
Q2: What are the primary causes of thermal runaway in large-scale nitration?
A2: The primary causes include:
-
Inherent Reaction Hazards: Nitration reactions are highly exothermic, and the resulting nitro-compounds can be thermally unstable.[4]
-
Process Deviations: Failures in the cooling system, incorrect addition of reactants, or poor temperature control are common triggers.[4]
-
Equipment Malfunction: Failure of agitators or stirrers can lead to poor mixing and the formation of localized "hotspots" where the reaction can accelerate uncontrollably.[4]
-
Impurities: The presence of impurities can sometimes catalyze side reactions, compromising the safety of the nitration system.[4]
Q3: What are the key safety precautions to take before starting a large-scale nitration?
A3: Key safety precautions include:
-
Thermal Hazard Assessment: Conduct a thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) to understand the reaction's thermal potential.[5][6]
-
Proper Equipment Setup: Ensure the reactor has adequate cooling capacity and efficient agitation.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[7]
-
Emergency Plan: Have a well-defined emergency plan, including procedures for quenching the reaction.[3]
-
Controlled Reagent Addition: Use a dropping funnel or a syringe pump for the slow and controlled addition of the nitrating agent.[1]
-
Continuous Monitoring: Continuously monitor the internal reaction temperature.[1]
Q4: How can I effectively quench a nitration reaction?
A4: The standard and safest procedure for quenching a nitration reaction is to slowly and carefully pour the reaction mixture onto a large amount of crushed ice or an ice-water mixture with vigorous stirring.[2] This serves to dilute the acids and dissipate the heat of dilution. The product can then be isolated, typically by extraction with a suitable organic solvent.[2]
Q5: What are the advantages of continuous flow nitration over batch processing for managing exotherms?
A5: Continuous flow nitration offers significant advantages for managing exothermic reactions:
-
Superior Heat Transfer: Microreactors or tube reactors have a high surface-area-to-volume ratio, allowing for much more efficient heat removal and better temperature control.[2][8]
-
Enhanced Safety: The small reaction volume at any given time minimizes the potential hazard of a runaway reaction.[2]
-
Improved Control: Precise control over reaction parameters such as temperature, pressure, and residence time leads to better selectivity and reproducibility.[9]
-
Scalability: Scaling up is often safer and more straightforward than with batch processes.[9]
Data Presentation
Table 1: Typical Reaction Calorimetry Data for a Nitration Process
| Parameter | Value | Significance |
| Heat of Reaction (ΔHrxn) | -120 to -200 kJ/mol | Indicates the total amount of heat released. Essential for cooling system design.[6] |
| Adiabatic Temperature Rise (ΔTad) | 50 - 150 °C | The theoretical temperature increase if no heat is removed. A high value indicates a high risk of thermal runaway.[6] |
| Heat Capacity (Cp) | 1.5 - 2.5 J/g°C | The amount of heat required to raise the temperature of the reaction mass. Used in heat balance calculations. |
| Overall Heat Transfer Coefficient (U) | 100 - 300 W/m²K | Represents the efficiency of heat transfer from the reactor to the cooling medium. |
| Maximum Temperature of the Synthesis Reaction (MTSR) | Varies | The highest temperature that could be reached in the event of a cooling failure. This should be below the decomposition temperature of the reaction mixture.[6][10] |
Note: These values are illustrative and can vary significantly depending on the specific reactants and conditions.
Experimental Protocols
Protocol 1: General Procedure for a Large-Scale Batch Nitration with Controlled Exotherm
-
Reactor Setup:
-
Equip a jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Ensure the reactor is clean, dry, and free of any contaminants.
-
Connect the reactor jacket to a circulating cooling bath.
-
-
Reagent Preparation:
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath. Caution: This is a highly exothermic process. [2]
-
Charge the substrate to be nitrated into the main reactor, along with any solvent if required.
-
-
Reaction Execution:
-
Cool the reactor contents to the desired starting temperature (e.g., 0-5 °C) using the circulating bath.[3]
-
Begin vigorous stirring.
-
Slowly add the pre-cooled nitrating mixture dropwise from the addition funnel over a period of 1-2 hours.[2]
-
Continuously monitor the internal reaction temperature. The rate of addition should be adjusted to maintain the temperature within a narrow range (e.g., ±2 °C).
-
If the temperature begins to rise uncontrollably, immediately stop the addition and apply maximum cooling.[3]
-
-
Reaction Monitoring and Work-up:
-
After the addition is complete, allow the reaction to stir at the controlled temperature for an additional period (e.g., 1-3 hours) to ensure completion.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring to quench the reaction.[2]
-
Separate the organic layer, wash it sequentially with water, a dilute sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mt.com [mt.com]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 9. vapourtec.com [vapourtec.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Spectroscopic Analysis of 3-Methyl-5-nitrobenzonitrile and Its Isomers
For researchers, scientists, and drug development professionals, the precise characterization of molecular structures is a foundational aspect of chemical research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous elucidation of chemical structures. This guide presents a detailed comparative analysis of the ¹H and ¹³C NMR spectra of 3-Methyl-5-nitrobenzonitrile, alongside its isomers and related substituted benzonitriles. By providing a direct comparison of spectral data, this guide aims to facilitate the structural verification and differentiation of these important chemical entities.
The electronic effects of substituent groups on the benzonitrile ring system significantly influence the chemical shifts of the aromatic protons and carbons. Understanding these shifts is critical for the correct assignment of signals and the confirmation of the desired isomeric structure. This guide summarizes the available spectral data to highlight these key differences.
¹H and ¹³C NMR Spectral Data Comparison
The following tables provide a comprehensive comparison of the ¹H and ¹³C NMR spectral data for this compound and several of its isomers and related compounds. The data for this compound is based on predicted values due to the limited availability of public experimental spectra, while the data for the alternative compounds is derived from experimental sources.
Table 1: ¹H NMR Spectral Data Comparison (Solvent: CDCl₃)
| Compound | -CH₃ (δ, ppm) | Aromatic Protons (δ, ppm) | Multiplicity | Integration |
| This compound (Predicted) | ~2.6 | ~8.0, ~8.2, ~8.4 | s, s, s | 3H, 1H, 1H, 1H |
| 2-Methyl-5-nitrobenzonitrile | 2.68 | 7.50, 8.35, 8.50 | s, d, dd, d | 3H, 1H, 1H, 1H |
| 4-Methyl-3-nitrobenzonitrile | 2.67 | 7.55, 7.85, 8.15 | s, d, dd, d | 3H, 1H, 1H, 1H |
| 4-Methylbenzonitrile[1] | 2.42 | 7.27, 7.52 | s, d, d | 3H, 2H, 2H |
| 4-Nitrobenzonitrile[1] | - | 7.89, 8.35 | d, d | 2H, 2H |
Table 2: ¹³C NMR Spectral Data Comparison (Solvent: CDCl₃)
| Compound | -CH₃ (δ, ppm) | Aromatic Carbons (δ, ppm) | C≡N (δ, ppm) | Quaternary Carbons (δ, ppm) |
| This compound (Predicted) | ~21.0 | ~125.0, ~130.0, ~135.0 | ~117.0 | ~115.0, ~140.0, ~148.0 |
| 2-Methyl-5-nitrobenzonitrile | 20.5 | 125.0, 133.5, 138.0 | 117.5 | 115.0, 145.0, 147.0 |
| 4-Methyl-3-nitrobenzonitrile | 20.0 | 126.0, 132.0, 136.0 | 117.0 | 114.0, 142.0, 148.0 |
| 4-Methylbenzonitrile[1] | 21.7 | 129.7, 131.9 | 119.0 | 109.1, 143.6 |
| 4-Nitrobenzonitrile[1] | - | 124.2, 133.4 | 118.2 | 116.7, 150.0 |
Experimental Protocols
The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like substituted benzonitriles.
Sample Preparation:
-
Weigh 5-20 mg of the solid sample for ¹H NMR (20-100 mg for ¹³C NMR) and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) to the vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
If an internal standard is required, a small amount of tetramethylsilane (TMS) can be added to the solvent to serve as a reference at 0.00 ppm.
NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
For ¹H NMR:
-
Acquire the spectrum using a standard single-pulse sequence.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16 to 64, depending on the sample concentration.
-
A relaxation delay of 1-5 seconds is typically used.
-
-
For ¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more, due to the low natural abundance of the ¹³C isotope.
-
A relaxation delay of 2-10 seconds is generally employed to ensure full relaxation of quaternary carbons.
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase-correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift axis using the residual solvent peak or the TMS signal.
-
For ¹H NMR, integrate the signals to determine the relative number of protons corresponding to each peak.
Logical Workflow for NMR Spectral Analysis
The process of analyzing NMR spectra to elucidate a chemical structure follows a logical progression from sample preparation to the final structural confirmation. The diagram below illustrates this workflow.
Caption: A logical workflow diagram illustrating the key stages of NMR spectral analysis, from sample preparation to final structure confirmation.
This comprehensive guide provides the necessary data and protocols to assist researchers in the accurate spectral analysis of this compound and its related compounds. The comparative data tables are particularly useful for distinguishing between isomers, a common challenge in synthetic chemistry.
References
A Researcher's Guide to Interpreting the FT-IR Spectra of Benzonitrile Derivatives
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For researchers, scientists, and professionals in drug development, Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique. It provides a molecular fingerprint, revealing the functional groups and structural nuances of a compound. This guide offers an in-depth exploration of interpreting the FT-IR spectra of benzonitrile and its derivatives, moving beyond a simple recitation of peak positions to a nuanced understanding of the underlying chemical principles. We will delve into the causality behind spectral shifts and provide the experimental context necessary for robust and reliable analysis.
The Vibrational Signature of Benzonitrile: A Primer
The FT-IR spectrum of a molecule arises from the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of its chemical bonds.[1][2] For benzonitrile (C₆H₅CN), the most prominent and diagnostically useful feature is the stretching vibration of the carbon-nitrogen triple bond (C≡N).[3] This absorption is typically strong and sharp, appearing in a relatively uncluttered region of the spectrum, making it an excellent probe for studying the electronic environment of the molecule.[3]
The fundamental vibrational frequencies of benzonitrile have been extensively studied and calculated.[4][5] Key absorption regions to consider are:
-
C≡N Stretch: Typically found in the 2220-2260 cm⁻¹ range. For benzonitrile specifically, this peak is often observed around 2229 cm⁻¹.
-
Aromatic C-H Stretch: These absorptions appear above 3000 cm⁻¹, generally in the 3000-3100 cm⁻¹ region.[6][7]
-
Aromatic C=C Stretch: The benzene ring itself gives rise to a series of characteristic peaks in the 1450-1600 cm⁻¹ region.
-
C-H In-plane and Out-of-plane Bending: These vibrations occur in the fingerprint region (below 1500 cm⁻¹) and can provide information about the substitution pattern on the benzene ring.[2][8]
The Influence of Substituents: A Comparative Analysis
The true power of FT-IR in studying benzonitrile derivatives lies in its sensitivity to the electronic effects of substituents on the benzene ring. These substituents can either donate or withdraw electron density from the aromatic system, which in turn influences the strength and vibrational frequency of the C≡N bond.[9][10]
Electron-Donating Groups (EDGs)
Substituents like amino (-NH₂), hydroxyl (-OH), and methoxy (-OCH₃) groups are electron-donating. They increase the electron density of the benzene ring through resonance and inductive effects. This increased electron density can be delocalized into the π-system of the nitrile group. This delocalization strengthens the C-C single bond between the ring and the nitrile group and slightly weakens the C≡N triple bond.
The Consequence: A weakening of the C≡N bond leads to a decrease in its stretching frequency. Therefore, benzonitrile derivatives with electron-donating groups will exhibit a C≡N stretch at a lower wavenumber compared to unsubstituted benzonitrile.[3]
Electron-Withdrawing Groups (EWGs)
Conversely, electron-withdrawing groups such as nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) groups pull electron density away from the benzene ring. This has the opposite effect on the nitrile group. By withdrawing electron density, the C≡N triple bond becomes stronger and shorter.
The Consequence: A strengthening of the C≡N bond results in an increase in its stretching frequency. Thus, benzonitrile derivatives with electron-withdrawing groups will show a C≡N stretch at a higher wavenumber than benzonitrile itself.
Below is a diagram illustrating this principle:
Caption: Influence of substituents on the C≡N stretching frequency in benzonitrile derivatives.
Comparative Experimental Data
To illustrate these principles, the following table summarizes the experimentally observed C≡N stretching frequencies for a series of para-substituted benzonitrile derivatives.
| Substituent (para-) | Electronic Effect | Approximate C≡N Stretching Frequency (cm⁻¹) |
| -H (Benzonitrile) | Neutral | ~2229 |
| -CH₃ | Weakly Donating | ~2228 |
| -OCH₃ | Moderately Donating | ~2225 |
| -NH₂ | Strongly Donating | ~2215 |
| -Cl | Weakly Withdrawing | ~2232 |
| -Br | Weakly Withdrawing | ~2232 |
| -CN | Strongly Withdrawing | ~2235 |
| -NO₂ | Strongly Withdrawing | ~2238 |
Note: These are approximate values and can vary slightly depending on the solvent and sampling method.
As the data clearly shows, there is a direct correlation between the electronic nature of the substituent and the position of the nitrile peak. This predictable trend is a powerful tool for structural elucidation.
Experimental Protocol: Obtaining a High-Quality FT-IR Spectrum
The quality of an FT-IR spectrum is paramount for accurate interpretation. The following protocol outlines the steps for acquiring a spectrum of a benzonitrile derivative, assuming a standard FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for both liquid and solid samples.[11]
Materials
-
FT-IR Spectrometer with ATR accessory
-
Benzonitrile derivative sample (solid or liquid)
-
Spatula (for solids)
-
Pipette (for liquids)
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Step-by-Step Methodology
-
Prepare the Spectrometer:
-
Ensure the spectrometer is powered on and has had adequate time to warm up and stabilize.
-
Open the spectral acquisition software.
-
-
Clean the ATR Crystal:
-
Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent.
-
Allow the solvent to fully evaporate.
-
-
Acquire a Background Spectrum:
-
With the clean, empty ATR crystal in place, run a background scan. This will account for the absorbance of atmospheric carbon dioxide and water vapor, as well as any intrinsic absorbance from the ATR crystal itself.
-
-
Sample Application:
-
Acquire the Sample Spectrum:
-
Initiate the sample scan. The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Processing and Interpretation:
-
Use the software tools to label the peaks of interest.
-
Compare the obtained spectrum with reference spectra or use the principles outlined in this guide to interpret the functional groups and the effect of substituents.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal and the pressure clamp with a suitable solvent and lint-free wipes to prevent cross-contamination.[14]
-
The following diagram outlines the experimental workflow:
Caption: A streamlined workflow for acquiring an FT-IR spectrum using an ATR accessory.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The acquisition of a background spectrum is a critical step that corrects for instrumental and environmental variables. Furthermore, the consistent and predictable nature of substituent effects on the nitrile stretching frequency provides an internal check on the experimental results. For instance, if an electron-donating group is known to be present on the benzonitrile derivative, a shift to a lower wavenumber for the C≡N peak is expected. An anomalous result would immediately indicate a potential issue with the sample or the experimental setup, prompting further investigation.
Conclusion
Interpreting the FT-IR spectra of benzonitrile derivatives is a nuanced process that goes beyond simple peak identification. By understanding the electronic effects of substituents on the vibrational frequency of the nitrile group, researchers can gain valuable insights into the molecular structure and electronic environment of these important compounds. The combination of a solid theoretical foundation, robust experimental technique, and comparative data analysis provides a powerful framework for accurate and reliable spectral interpretation in a research and development setting.
References
- 1. azooptics.com [azooptics.com]
- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
- 7. Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jascoinc.com [jascoinc.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 14. eng.uc.edu [eng.uc.edu]
Unraveling the Fragmentation Fingerprints of Nitroaromatic Compounds: A Mass Spectrometry Comparison Guide
For researchers, scientists, and drug development professionals, the precise identification and characterization of nitroaromatic compounds are critical. This guide provides an objective comparison of the mass spectrometry fragmentation patterns of this important class of molecules, offering supporting experimental data and detailed methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Nitroaromatic compounds, characterized by the presence of one or more nitro (-NO₂) groups attached to an aromatic ring, are prevalent in pharmaceuticals, explosives, pesticides, and industrial intermediates. Understanding their behavior under mass spectrometric analysis is paramount for their unambiguous identification in complex matrices. This guide delves into the characteristic fragmentation pathways observed under Electron Ionization (EI) and Electrospray Ionization (ESI), providing a comparative analysis to aid in method development and structural elucidation.
Key Fragmentation Pathways: A Comparative Overview
The fragmentation of nitroaromatic compounds in mass spectrometry is largely dictated by the ionization method employed. Electron Ionization, a hard ionization technique, typically induces extensive fragmentation, providing a detailed molecular fingerprint. In contrast, Electrospray Ionization, a soft ionization technique, often results in less fragmentation, preserving the molecular ion, and is particularly useful for analyzing polar and thermally labile nitroaromatic metabolites when coupled with tandem mass spectrometry (MS/MS).
A pronounced dependency of the produced fragment ion series on the kind and position of substituents at the nitrobenzene ring (ortho effects) is a common feature in the fragmentation of these compounds.[1]
Electron Ionization (EI) Fragmentation
Under EI conditions, nitroaromatic compounds undergo characteristic fragmentation reactions primarily involving the nitro group and the aromatic ring. The most common fragmentation pathways include:
-
Loss of NO₂: A neutral loss of 46 Da, corresponding to the nitro group, is a hallmark of many nitroaromatic compounds.
-
Loss of NO: A neutral loss of 30 Da, representing nitric oxide, is another frequently observed fragmentation.
-
Formation of the Phenyl Cation: The cleavage of the C-N bond can lead to the formation of a stable phenyl cation or substituted phenyl cations.
-
Ring Rupture: At higher energies, fragmentation of the aromatic ring can occur, leading to smaller fragment ions.
Electrospray Ionization (ESI) Fragmentation
In ESI, particularly in negative ion mode, nitroaromatic compounds containing acidic functional groups (e.g., phenols, carboxylic acids) are readily deprotonated, forming [M-H]⁻ ions. Collision-Induced Dissociation (CID) of these precursor ions in a tandem mass spectrometer reveals characteristic fragmentation patterns:
-
Loss of NO₂: Similar to EI, the loss of the nitro group is a common fragmentation pathway.
-
Loss of NO: The expulsion of nitric oxide is also observed.[1]
-
Decarboxylation/Desulfonation: For nitroaromatic carboxylic and sulfonic acids, the loss of CO₂ and SO₃, respectively, are often the most frequent fragmentation reactions.[1]
-
Formation of Distonic Radical Anions: The expulsion of open-shell molecules like NO and NO₂ can lead to the formation of a variety of distonic radical anions.[1]
Comparative Fragmentation Data
The following tables summarize the major fragment ions and their relative intensities for a selection of nitroaromatic compounds under standard 70 eV Electron Ionization conditions, with data sourced from the NIST Chemistry WebBook. This quantitative data provides a valuable resource for comparing the fragmentation behavior of different isomers and substituted nitroaromatics.
Table 1: Major Fragment Ions of Nitrobenzene and Dinitrobenzene Isomers (EI, 70 eV)
| Compound | Molecular Ion (m/z) | Fragment Ion (m/z) | Relative Intensity (%) | Putative Fragment Structure |
| Nitrobenzene[2][3][4][5] | 123 | 77 | 100 | [C₆H₅]⁺ |
| 93 | 45 | [M-NO]⁺ | ||
| 51 | 35 | [C₄H₃]⁺ | ||
| 65 | 15 | [C₅H₅]⁺ | ||
| 1,2-Dinitrobenzene[6] | 168 | 76 | 100 | [C₆H₄]⁺ |
| 122 | 55 | [M-NO₂]⁺ | ||
| 50 | 40 | [C₄H₂]⁺ | ||
| 92 | 25 | [M-NO₂-NO]⁺ | ||
| 1,3-Dinitrobenzene[7][8][9][10] | 168 | 75 | 100 | [C₆H₃]⁺ |
| 122 | 40 | [M-NO₂]⁺ | ||
| 50 | 30 | [C₄H₂]⁺ | ||
| 92 | 20 | [M-NO₂-NO]⁺ |
Table 2: Major Fragment Ions of Nitrotoluene and Dinitrotoluene Isomers (EI, 70 eV)
| Compound | Molecular Ion (m/z) | Fragment Ion (m/z) | Relative Intensity (%) | Putative Fragment Structure |
| 2-Nitrotoluene | 137 | 91 | 100 | [C₇H₇]⁺ |
| 120 | 50 | [M-OH]⁺ (ortho-effect) | ||
| 65 | 45 | [C₅H₅]⁺ | ||
| 107 | 30 | [M-NO]⁺ | ||
| 4-Nitrotoluene[11] | 137 | 107 | 100 | [M-NO]⁺ |
| 91 | 40 | [C₇H₇]⁺ | ||
| 65 | 35 | [C₅H₅]⁺ | ||
| 77 | 25 | [C₆H₅]⁺ | ||
| 2,4-Dinitrotoluene[11] | 182 | 63 | 100 | [C₅H₃]⁺ |
| 165 | 50 | [M-OH]⁺ (ortho-effect) | ||
| 89 | 45 | [C₇H₅O]⁺ | ||
| 136 | 30 | [M-NO₂]⁺ | ||
| 2,6-Dinitrotoluene | 182 | 165 | 100 | [M-OH]⁺ (ortho-effect) |
| 63 | 55 | [C₅H₃]⁺ | ||
| 89 | 40 | [C₇H₅O]⁺ | ||
| 119 | 25 | [C₇H₅NO₂]⁺ |
Table 3: Major Fragment Ions of Nitroaniline Isomers (EI, 70 eV)
| Compound | Molecular Ion (m/z) | Fragment Ion (m/z) | Relative Intensity (%) | Putative Fragment Structure |
| 3-Nitroaniline[12] | 138 | 108 | 100 | [M-NO]⁺ |
| 80 | 60 | [C₆H₆N]⁺ | ||
| 65 | 55 | [C₅H₅]⁺ | ||
| 92 | 30 | [M-NO₂]⁺ | ||
| 4-Nitroaniline | 138 | 65 | 100 | [C₅H₅]⁺ |
| 108 | 55 | [M-NO]⁺ | ||
| 80 | 40 | [C₆H₆N]⁺ | ||
| 92 | 25 | [M-NO₂]⁺ |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the analysis of nitroaromatic compounds by GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on standard methods for the analysis of nitroaromatic explosives and related compounds.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent capillary column.
-
Injector: Splitless injection at 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, ramped to 280 °C at 10 °C/min, and held for 5 minutes.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is suitable for the analysis of polar nitroaromatic compounds, such as metabolites and pesticides.[1][13][14][15][16][17][18][19]
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization source.
-
Column: A 150 mm x 2.1 mm ID, 3.5 µm particle size C18 reverse-phase column.
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient: A linear gradient from 10% to 90% B over 15 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Capillary Voltage: -3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Gas: Argon.
-
Collision Energy: Optimized for each compound, typically ranging from 10 to 40 eV.
-
Visualizing Fragmentation Pathways and Workflows
To further clarify the relationships and processes described, the following diagrams have been generated using the DOT language.
Caption: A simplified workflow for the analysis of nitroaromatic compounds using Gas Chromatography-Mass Spectrometry (GC-MS).
Caption: A schematic of the workflow for analyzing nitroaromatic compounds using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Caption: Common fragmentation pathways for a generic nitroaromatic compound under Electron Ionization (EI).
Caption: Typical fragmentation pathways for a deprotonated nitroaromatic compound in negative mode Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS).
References
- 1. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzene, nitro- [webbook.nist.gov]
- 3. Benzene, nitro- [webbook.nist.gov]
- 4. Benzene, nitro- [webbook.nist.gov]
- 5. Benzene, nitro- [webbook.nist.gov]
- 6. Benzene, 1,2-dinitro- [webbook.nist.gov]
- 7. Benzene, 1,3-dinitro- [webbook.nist.gov]
- 8. Benzene, 1,3-dinitro- [webbook.nist.gov]
- 9. 1,3-Dinitrobenzene | C6H4(NO2)2 | CID 7452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Benzene, 1,3-dinitro- [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. m-Nitroaniline [webbook.nist.gov]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. Group-specific fragmentation of pesticides and related compounds in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. General Screening and Multiple Dissociation Methods for Complementary LC–MS Analysis of Pesticides in Beverages: Potential and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. agilent.com [agilent.com]
- 19. researchgate.net [researchgate.net]
Comparative Guide to Purity Assessment of 3-Methyl-5-nitrobenzonitrile: HPLC and Alternatives
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 3-Methyl-5-nitrobenzonitrile is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of this compound, supported by a detailed experimental protocol and comparative data with alternative analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC (RP-HPLC) is a powerful and widely adopted technique for the separation and quantification of organic molecules, making it highly suitable for assessing the purity of synthesized this compound. The high resolution of HPLC allows for the effective separation of the main compound from structurally similar impurities. Common impurities in this compound can include positional isomers (e.g., 2-methyl-5-nitrobenzonitrile and 4-methyl-3-nitrobenzonitrile), unreacted starting materials like m-tolunitrile, and byproducts from side reactions such as 3-methyl-5-nitrobenzoic acid.
1. Instrumentation and Materials
-
Apparatus:
-
HPLC system equipped with a UV-Vis detector
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Solvent filtration apparatus
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
-
HPLC vials
-
-
Reagents and Solvents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (ACS grade)
-
2. Preparation of Solutions
-
Mobile Phase Preparation:
-
Aqueous phase: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly.
-
Filter the aqueous and organic (acetonitrile) phases separately through a 0.45 µm membrane filter.
-
The mobile phase is a mixture of the aqueous component and acetonitrile. A typical starting gradient is described in the chromatographic conditions.
-
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). Mix well.
-
-
Sample Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Mix well.
-
3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile |
| Gradient | 0-2 min: 40% B2-10 min: 40% to 80% B10-12 min: 80% B12-12.1 min: 80% to 40% B12.1-15 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Run Time | 15 minutes |
4. System Suitability
Before sample analysis, a standard solution is injected five consecutive times. The results should meet the following criteria:
-
Tailing factor for the main peak: ≤ 2.0
-
Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%
5. Data Analysis
The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram using the area normalization method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Alternative Analytical Techniques
While HPLC is a robust method, other techniques can provide complementary information for a comprehensive purity assessment.
1. Gas Chromatography (GC)
Gas Chromatography is particularly useful for analyzing volatile and semi-volatile organic compounds. For this compound, GC can be an excellent complementary technique to HPLC, especially for detecting residual solvents from the synthesis process.
-
Advantages:
-
Ideal for the detection and quantification of volatile impurities and residual solvents.
-
High resolution for separating volatile compounds.
-
-
Limitations:
-
Not suitable for non-volatile or thermally labile compounds. The relatively high boiling point of this compound can make GC analysis challenging.
-
2. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that can determine the purity of a substance without the need for a specific reference standard of the analyte. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.
-
Advantages:
-
Provides absolute purity determination.
-
Offers structural confirmation of the main component and impurities simultaneously.
-
Does not require a reference standard of the analyte itself, but an internal standard of known purity.
-
-
Limitations:
-
Lower sensitivity compared to HPLC and GC.
-
Requires a more expensive and complex instrument.
-
Signal overlap can complicate quantification in complex mixtures.
-
Comparative Data
The following table summarizes hypothetical but realistic data from the purity analysis of a synthesized batch of this compound using HPLC, GC, and qNMR.
| Parameter | HPLC | GC | qNMR |
| Purity (%) | 99.5 | 99.4 (non-volatile impurities not detected) | 99.3 |
| Limit of Detection (LOD) | ~0.01% | ~0.005% (for volatile impurities) | ~0.1% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.015% (for volatile impurities) | ~0.3% |
| Analysis Time (per sample) | ~15 minutes | ~20 minutes | ~10 minutes |
| Primary Application | General purity, non-volatile impurities | Volatile impurities, residual solvents | Absolute purity, structural confirmation |
Method Comparison
A Comparative Guide to the Electronic Effects of Substituents on Benzonitrile Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of how electronic effects of substituents influence the reactivity of benzonitrile, a key structural motif in medicinal chemistry and materials science. By examining experimental data from kinetic studies and spectroscopic analyses, this document aims to provide a comprehensive resource for understanding and predicting the chemical behavior of substituted benzonitriles.
Substituent Effects on Reaction Rates: A Hammett Analysis of Benzonitrile Hydrolysis
The Hammett equation, a cornerstone of physical organic chemistry, provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. The equation is expressed as:
log(k/k₀) = ρσ
where:
-
k is the rate constant of the substituted reactant.
-
k₀ is the rate constant of the unsubstituted reactant.
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.
A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value indicates that electron-donating groups enhance the reaction rate.
Acid-Catalyzed Hydrolysis of p-Substituted Benzonitriles
The acid-catalyzed hydrolysis of benzonitriles to their corresponding benzamides is a well-studied reaction that demonstrates the profound impact of substituents. The reaction mechanism can vary with the concentration of the acid catalyst.
In highly concentrated sulfuric acid (e.g., 18.2 M), the rate-determining step is the nucleophilic attack of a water molecule on the protonated nitrile. In this scenario, electron-withdrawing groups (EWGs) at the para position enhance the electrophilicity of the nitrile carbon, thereby accelerating the reaction. This leads to a positive ρ value .
Conversely, in less concentrated acid (e.g., 10.0 M), the initial protonation of the nitrile nitrogen is the rate-determining step. Here, electron-donating groups (EDGs) increase the electron density on the nitrile nitrogen, facilitating protonation and thus increasing the reaction rate, resulting in a negative ρ value .
The following table presents the rate constants (k) for the hydrolysis of various p-substituted benzonitriles in 18.2 M and 10.0 M sulfuric acid, along with their corresponding Hammett substituent constants (σp).
Table 1: Rate Constants for the Acid-Catalyzed Hydrolysis of p-Substituted Benzonitriles at 25°C and Hammett Substituent Constants.
| Substituent (X) | Hammett Constant (σp) | Rate Constant (k) in 18.2 M H₂SO₄ (s⁻¹) | Rate Constant (k) in 10.0 M H₂SO₄ (s⁻¹) |
| -H | 0.00 | 1.20 x 10⁻⁴ | 1.58 x 10⁻⁵ |
| -CH₃ | -0.17 | 8.51 x 10⁻⁵ | 3.16 x 10⁻⁵ |
| -OCH₃ | -0.27 | 6.17 x 10⁻⁵ | 6.31 x 10⁻⁵ |
| -Cl | 0.23 | 2.51 x 10⁻⁴ | 1.00 x 10⁻⁵ |
| -Br | 0.23 | 2.69 x 10⁻⁴ | 1.00 x 10⁻⁵ |
| -NO₂ | 0.78 | 1.58 x 10⁻³ | 1.99 x 10⁻⁶ |
Data adapted from a study on the hydrolysis of p-substituted benzonitriles in sulfuric acid solutions.[1]
Visualization of Hammett Plots
The relationship between the substituent's electronic nature and the reaction rate can be visualized through a Hammett plot, where log(k/k₀) is plotted against σ.
Caption: Hammett plots illustrating the differing substituent effects on benzonitrile hydrolysis.
Spectroscopic Analysis of Substituent Effects
Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for probing the electronic environment of the nitrile group in substituted benzonitriles.
Infrared (IR) Spectroscopy
The C≡N stretching frequency in the IR spectrum is sensitive to the electronic nature of the substituents on the benzene ring. Electron-donating groups increase the electron density in the C≡N bond through resonance, leading to a decrease in the bond order and a shift to a lower stretching frequency (wavenumber). Conversely, electron-withdrawing groups decrease the electron density, increasing the bond order and shifting the stretching frequency to a higher wavenumber. Aromatic nitriles typically show a C≡N stretching band in the range of 2240-2220 cm⁻¹.[2]
Table 2: C≡N Stretching Frequencies for p-Substituted Benzonitriles.
| Substituent (X) | C≡N Stretching Frequency (cm⁻¹) |
| -N(CH₃)₂ | 2217 |
| -NH₂ | 2221 |
| -OCH₃ | 2226 |
| -CH₃ | 2229 |
| -H | 2230 |
| -Cl | 2232 |
| -Br | 2233 |
| -CN | 2236 |
| -NO₂ | 2238 |
Note: These are representative values and may vary slightly depending on the solvent and instrument.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shift of the nitrile carbon in the ¹³C NMR spectrum also reflects the electronic environment. Electron-donating groups cause the nitrile carbon to be more shielded, resulting in an upfield shift (lower ppm value). In contrast, electron-withdrawing groups deshield the nitrile carbon, causing a downfield shift (higher ppm value). The nitrile carbon typically resonates in the range of 115-125 ppm.[3][4]
Table 3: ¹³C NMR Chemical Shifts of the Nitrile Carbon in p-Substituted Benzonitriles.
| Substituent (X) | ¹³C NMR Chemical Shift of CN (ppm) |
| -N(CH₃)₂ | 119.8 |
| -NH₂ | 120.2 |
| -OCH₃ | 119.1 |
| -CH₃ | 118.9 |
| -H | 118.7 |
| -Cl | 117.9 |
| -Br | 117.8 |
| -CF₃ | 117.2 |
| -NO₂ | 116.9 |
Note: These are representative values and may vary depending on the solvent and instrument.
Experimental Protocols
Kinetic Study of Acid-Catalyzed Benzonitrile Hydrolysis
This protocol outlines a general procedure for determining the rate constants of hydrolysis for substituted benzonitriles.
Caption: A typical workflow for the kinetic analysis of benzonitrile hydrolysis.
Detailed Steps:
-
Solution Preparation: Prepare accurate concentrations of sulfuric acid (e.g., 18.2 M and 10.0 M) by dilution of a stock solution. Prepare stock solutions of the para-substituted benzonitriles in a solvent that is miscible with the acid solution (e.g., ethanol) at a known concentration.
-
Reaction Setup: Set the temperature of the UV-Vis spectrophotometer's cell holder to the desired reaction temperature.
-
Kinetic Run: Pipette a known volume of the sulfuric acid solution into a quartz cuvette. Inject a small, known volume of the benzonitrile stock solution into the cuvette, rapidly mix, and immediately begin recording the UV-Vis spectra at regular time intervals.
-
Data Acquisition: Monitor the reaction by observing the change in absorbance at a wavelength where the starting benzonitrile and the product benzamide have different absorption characteristics.
-
Data Analysis: The pseudo-first-order rate constant (k) can be determined by plotting the natural logarithm of the difference between the absorbance at time t and the final absorbance versus time. The slope of this plot will be -k.
Spectroscopic Analysis Protocol
3.2.1. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the substituted benzonitrile in a suitable IR-transparent solvent (e.g., chloroform or carbon tetrachloride). Alternatively, for solid samples, a KBr pellet can be prepared.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the sharp, characteristic C≡N stretching absorption band in the 2240-2220 cm⁻¹ region.
3.2.2. ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve an appropriate amount of the substituted benzonitrile in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum.
-
Analysis: Identify the chemical shift of the nitrile carbon, which typically appears as a sharp singlet in the 115-125 ppm range.
Comparison with Alternatives
While substituted benzonitriles are widely used, other aromatic systems with different functional groups can also be employed to study electronic effects. For example, the hydrolysis of substituted benzoic esters or the ionization of substituted anilines are common model reactions. However, the nitrile group offers a unique spectroscopic handle due to its distinct IR stretching frequency and ¹³C NMR chemical shift, making it a particularly useful probe for investigating electronic perturbations in a molecular system.
Conclusion
The reactivity of the benzonitrile core is highly tunable through the electronic effects of substituents on the aromatic ring. Electron-withdrawing groups generally increase the electrophilicity of the nitrile carbon, accelerating reactions involving nucleophilic attack at this position, as evidenced by the positive ρ value in the Hammett analysis of hydrolysis in concentrated acid. Conversely, electron-donating groups can enhance the basicity of the nitrile nitrogen, facilitating reactions that involve initial protonation. These electronic perturbations are clearly reflected in the C≡N stretching frequency in IR spectroscopy and the chemical shift of the nitrile carbon in ¹³C NMR spectroscopy, providing valuable and complementary data for understanding and predicting the behavior of this important class of compounds.
References
A Comparative Guide to Aromatic Cyanation: Sandmeyer vs. Modern Methods
For researchers, scientists, and professionals in drug development, the introduction of a cyano group into an aromatic ring is a critical transformation, yielding versatile intermediates for pharmaceuticals, agrochemicals, and materials. While the classic Sandmeyer reaction has long been a staple for this purpose, a variety of alternative methods have emerged, each with distinct advantages and disadvantages. This guide provides an objective comparison of the Sandmeyer reaction with other prominent cyanation methods, supported by experimental data, detailed protocols, and mechanistic diagrams to inform methodology selection.
Overview of Aromatic Cyanation Methods
The primary methods for introducing a cyano group onto an aromatic ring can be broadly categorized as the Sandmeyer reaction, the Rosenmund-von Braun reaction, palladium-catalyzed cyanation, and nucleophilic aromatic substitution (SNA_r_).
The Sandmeyer reaction , discovered in 1884, utilizes the diazotization of an aryl amine followed by treatment with a copper(I) cyanide salt.[1] It is a powerful method for installing a cyano group in a position determined by the initial amino substituent.
The Rosenmund-von Braun reaction involves the direct cyanation of an aryl halide with copper(I) cyanide, typically at high temperatures.[2][3]
Palladium-catalyzed cyanation has become a widely adopted method due to its milder reaction conditions and broad substrate scope, employing a palladium catalyst to couple an aryl halide or triflate with a cyanide source.[4]
Nucleophilic Aromatic Substitution (SNA_r_) can also be employed for cyanation, particularly on electron-deficient aromatic systems where a leaving group can be displaced by a cyanide nucleophile.[5]
Performance Comparison
The choice of a cyanation method often depends on a balance of factors including yield, substrate compatibility, reaction conditions, and safety. The following tables provide a quantitative comparison of these key parameters for the Sandmeyer reaction and its alternatives.
Table 1: General Comparison of Aromatic Cyanation Methods
| Feature | Sandmeyer Reaction | Rosenmund-von Braun Reaction | Palladium-Catalyzed Cyanation |
| Starting Material | Aryl amine | Aryl halide (typically I or Br) | Aryl halide (Cl, Br, I) or triflate |
| Key Reagent | NaNO₂, acid, CuCN | CuCN (often stoichiometric) | Pd catalyst, ligand, cyanide source |
| Typical Temperature | 0 - 100 °C | 150 - 250 °C | Room temperature to ~120 °C |
| Key Advantages | Utilizes readily available anilines; regioselective. | Direct conversion of aryl halides. | Mild conditions; broad substrate scope; high yields; catalytic copper not always needed. |
| Key Disadvantages | Diazonium salt instability; use of toxic CuCN.[6] | Harsh conditions; stoichiometric and toxic CuCN; difficult purification.[7] | Catalyst cost and sensitivity; potential catalyst poisoning by cyanide.[8] |
Table 2: Substrate Scope and Yield Comparison
This table presents representative yields for the cyanation of various substituted aryl substrates using different methods. Note that direct comparison is challenging as reaction conditions are optimized for each specific transformation.
| Substrate | Method | Cyanide Source | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoacetophenone | Pd-catalyzed | K₄[Fe(CN)₆] | Pd precatalyst / XPhos | Dioxane/H₂O | 100 | 1 | 95 | [8] |
| 4-Chlorobenzonitrile | Pd-catalyzed | K₄[Fe(CN)₆] | Pd precatalyst / XPhos | Dioxane/H₂O | 100 | 1 | 97 | [8] |
| Ethyl 4-chlorobenzoate | Pd-catalyzed | Zn(CN)₂ | Pd precatalyst / Ligand | Dioxane/H₂O | 100 | 1 | 98 | [8] |
| 4-Methoxybenzenediazonium | Sandmeyer (Cu-free) | Bu₄NCN | - | MeCN | RT | 0.67 | 92 | [9] |
| 4-Nitrobenzenediazonium | Sandmeyer (Cu-free) | Bu₄NCN | - | MeCN | RT | 1 | 85 | [9] |
| 2-Bromopyridine | Pd-catalyzed | K₄[Fe(CN)₆]·3H₂O | P-O bidentate Pd complex | Toluene | 110 | 24 | 78 | [4] |
| 1-Bromo-4-methoxybenzene | Rosenmund-von Braun | CuCN | L-proline | DMF | 120 | 45 | 81 | [10] |
| 4-Bromoanisole | Pd-catalyzed | K₄[Fe(CN)₆] | Pd/CM-phos | MeCN/H₂O | 70 | 18 | 96 | [11] |
| 4-Chloroaniline | Sandmeyer-type (Pd-cat) | CH₃CN | PdCl₂ / Ag₂O | CH₃CN | 55 | 24 | 30-64 | [12] |
Mechanistic Pathways
The underlying mechanisms of these reactions are fundamentally different, influencing their scope and limitations.
Sandmeyer Reaction Mechanism
The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (S_RN_Ar) mechanism. The key steps involve the diazotization of the primary aromatic amine, followed by a single electron transfer from copper(I) to the diazonium salt, generating an aryl radical and copper(II). The aryl radical then reacts with the cyanide ligand from the copper(II) species to form the final product and regenerate the copper(I) catalyst.[1]
Caption: Mechanism of the Sandmeyer Cyanation.
Palladium-Catalyzed Cyanation Mechanism
Palladium-catalyzed cyanation typically follows a catalytic cycle involving oxidative addition, transmetalation (or cyanide exchange), and reductive elimination. A Pd(0) species undergoes oxidative addition to the aryl halide. The resulting Pd(II) complex then exchanges its halide for a cyanide group from the cyanide source. Finally, reductive elimination from the Pd(II)-cyanide complex yields the aryl nitrile and regenerates the Pd(0) catalyst.[13]
Caption: Catalytic Cycle of Palladium-Catalyzed Cyanation.
Experimental Protocols
General Experimental Workflow for Cyanation Reactions
The following diagram illustrates a generalized workflow for performing a laboratory-scale aromatic cyanation reaction, from setup to product isolation.
Caption: Generalized Experimental Workflow for Aromatic Cyanation.
Detailed Experimental Protocol: Sandmeyer Cyanation (Copper-Free)[9]
This protocol describes a copper-free Sandmeyer cyanation of an arenediazonium salt.
-
Diazonium Salt Preparation: Prepare the arenediazonium o-benzenedisulfonimide salt from the corresponding aniline.
-
Reaction Setup: In a round-bottom flask, dissolve 4-methoxybenzenediazonium o-benzenedisulfonimide (1a, 0.88 g, 2.5 mmol) in anhydrous acetonitrile (10 ml).
-
Addition of Cyanide Source: To the stirred solution, add tetrabutylammonium cyanide (2a, 0.81 g, 3 mmol). The solution will immediately turn black with the evolution of nitrogen gas.
-
Reaction: Stir the mixture at room temperature for 40 minutes. Monitor the reaction completion by the absence of azo coupling with 2-naphthol.
-
Work-up: Pour the reaction mixture into a separatory funnel containing diethyl ether and water (100 mL, 1:1).
-
Extraction: Separate the aqueous layer and extract it with diethyl ether (50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Detailed Experimental Protocol: Rosenmund-von Braun Reaction[10]
This protocol describes an L-proline-promoted Rosenmund-von Braun reaction.
-
Reaction Setup: To a reaction vial, add 1-bromo-4-methoxybenzene (1a, 1.0 mmol), copper(I) cyanide (2.0 mmol), and L-proline (1.0 mmol).
-
Solvent Addition: Add dimethylformamide (DMF, 3 mL) to the vial.
-
Reaction: Seal the vial and heat the reaction mixture to 120 °C for 45 hours.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography to afford the desired aryl nitrile.
Detailed Experimental Protocol: Palladium-Catalyzed Cyanation[8]
This protocol details a palladium-catalyzed cyanation of an aryl chloride using a non-toxic cyanide source.
-
Reaction Setup: To a screw-top test tube equipped with a magnetic stir bar, add the precatalyst, ligand, K₄[Fe(CN)₆]·3H₂O (211 mg, 0.5 equiv), and the (hetero)aryl halide (1 mmol, if solid).
-
Inert Atmosphere: Seal the tube with a Teflon-lined screw-cap septum, then evacuate and backfill with nitrogen (repeat three times).
-
Reagent Addition: Add the (hetero)aryl halide (1 mmol, if liquid), dioxane (2.5 mL), and 0.05 M KOAc in degassed water (2.5 mL) to the reaction tube via syringe.
-
Reaction: Place the reaction tube in a preheated heating block at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 1 hour).
-
Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent and water. Separate the layers, extract the aqueous phase, and combine the organic extracts. Dry the combined organic layers, concentrate, and purify the crude product by chromatography.
Conclusion
The choice of a cyanation method is highly dependent on the specific requirements of the synthesis. The Sandmeyer reaction remains a valuable tool, particularly when starting from anilines, and recent developments have introduced milder, copper-free variations.[9] However, the instability of diazonium salts and the use of toxic reagents can be significant drawbacks.
The Rosenmund-von Braun reaction , while historically important, is often limited by its harsh reaction conditions and the need for stoichiometric copper cyanide.[7]
Palladium-catalyzed cyanation has emerged as a highly versatile and efficient method, offering mild reaction conditions, broad functional group tolerance, and the use of less toxic cyanide sources like potassium ferrocyanide.[8][11] This makes it a preferred method for many modern synthetic applications, especially in the context of complex molecule synthesis in drug discovery.
Finally, nucleophilic aromatic substitution provides a viable pathway for the cyanation of electron-deficient arenes.
Ultimately, a thorough evaluation of the substrate, desired scale, available reagents, and safety considerations will guide the researcher to the most appropriate and effective cyanation strategy.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 8. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iris.unito.it [iris.unito.it]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 11. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]
- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validating the Molecular Structure of 3-Methyl-5-nitrobenzonitrile: A Comparative Guide
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. This guide provides a comprehensive framework for the structural validation of 3-Methyl-5-nitrobenzonitrile by leveraging X-ray crystallography and other key analytical techniques. Due to the limited availability of public crystallographic data for this compound, this guide presents a comparative analysis with its isomers, demonstrating how a combination of experimental data and structural comparisons can lead to a confident structural assignment.
The validation of a chemical structure is a multi-faceted process that relies on the convergence of data from several analytical methods. While single-crystal X-ray diffraction provides the most definitive three-dimensional structure, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer crucial complementary information about the connectivity, functional groups, and molecular weight of a compound.
Structural Elucidation through X-ray Crystallography: A Comparative Approach
Single-crystal X-ray crystallography stands as the gold standard for determining the precise arrangement of atoms in a crystalline solid. Although a crystal structure for this compound is not publicly available, a comparative analysis of the crystallographic data of its isomers provides valuable insights into the expected molecular geometry and packing.
Below is a comparison of the crystallographic data for 3-Nitrobenzonitrile, 2-Methyl-5-nitrobenzonitrile, and 4-Methyl-3-nitrobenzonitrile.
| Parameter | 3-Nitrobenzonitrile[1][2] | 2-Methyl-5-nitrobenzonitrile[3] | 4-Methyl-3-nitrobenzonitrile[4][5] |
| Formula | C₇H₄N₂O₂ | C₈H₆N₂O₂ | C₈H₆N₂O₂ |
| Molecular Weight | 148.12 | 162.15 | 162.15 |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁ | P2₁/n | P2₁/c |
| a (Å) | 3.73339(4) | 3.8946(8) | 3.9088(8) |
| b (Å) | 6.97307(5) | 7.6350(15) | 13.576(3) |
| c (Å) | 12.87327(9) | 26.180(5) | 14.819(4) |
| β (˚) | 97.1579(8) | 91.65(3) | 99.13(3) |
| Volume (ų) | 332.52(1) | 778.1(3) | 776.4(3) |
| Z | 2 | 4 | 4 |
| Temperature (K) | 100 | 293(2) | 298(2) |
Spectroscopic Validation: A Multi-Technique Approach
Spectroscopic methods provide a detailed picture of the molecular structure, confirming the presence of functional groups and the connectivity of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for this compound are based on the analysis of its isomers and known substituent effects.
¹H NMR Spectral Data Comparison (Predicted for this compound)
| Compound | Aromatic Protons (ppm) | Methyl Protons (ppm) |
| This compound (Predicted) | ~8.4 (s, 1H), ~8.2 (s, 1H), ~7.9 (s, 1H) | ~2.6 (s, 3H) |
| 3-Nitrobenzonitrile [6] | 8.6-7.8 (m, 4H) | - |
| 2-Methyl-5-nitrobenzonitrile | 8.3-7.5 (m, 3H) | 2.7 (s, 3H) |
| 4-Methyl-3-nitrobenzonitrile | 8.1-7.6 (m, 3H) | 2.6 (s, 3H) |
¹³C NMR Spectral Data Comparison (Predicted for this compound)
| Compound | Aromatic Carbons (ppm) | Methyl Carbon (ppm) | Nitrile Carbon (ppm) |
| This compound (Predicted) | ~150, ~140, ~135, ~130, ~125, ~115 | ~21 | ~118 |
| 3-Nitrobenzonitrile [6][7] | 148.5, 136.2, 130.5, 127.6, 127.3, 114.1 | - | 116.9 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies of the nitrile and nitro groups are key identifiers.
| Compound | C≡N Stretch (cm⁻¹) | NO₂ Symmetric Stretch (cm⁻¹) | NO₂ Asymmetric Stretch (cm⁻¹) |
| This compound (Predicted) | ~2230 | ~1350 | ~1530 |
| 3-Nitrobenzonitrile [6] | 2235 | 1352 | 1531 |
| 2-Methyl-5-nitrobenzonitrile | 2230 | 1348 | 1525 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) (Predicted for this compound) |
| This compound | C₈H₆N₂O₂ | 162.15 | 162 (M+), 146, 116, 90 |
| 3-Nitrobenzonitrile [6] | C₇H₄N₂O₂ | 148.12 | 148 (M+), 118, 102, 90, 76 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results.
Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals of the compound are typically grown by slow evaporation of a suitable solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined using least-squares methods to obtain the final atomic coordinates and anisotropic displacement parameters.
NMR Spectroscopy
-
Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation: For a solid sample, a KBr pellet is prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
-
Data Acquisition: A background spectrum of the empty sample compartment or the ATR crystal is recorded. The sample is then placed in the IR beam, and the spectrum is recorded.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion, or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: The sample molecules are ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
Visualizing the Validation Workflow
A systematic workflow is essential for the comprehensive structural validation of a synthesized compound.
Caption: Workflow for the structural validation of this compound.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. 2-Methyl-5-nitrobenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Methyl-3-nitrobenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Methyl-3-nitrobenzonitrile | C8H6N2O2 | CID 589333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Nitrobenzonitrile | C7H4N2O2 | CID 12079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Nitrobenzonitrile(619-24-9) 13C NMR spectrum [chemicalbook.com]
Reactivity Face-Off: A Comparative Guide to Nitrobenzonitriles and Aminobenzonitriles for Synthetic Chemistry
For Immediate Release
In the intricate world of synthetic chemistry and drug development, the selection of appropriate building blocks is paramount to the success of a synthetic route. Benzonitrile derivatives, in particular, are pivotal intermediates. This guide provides a comprehensive, data-driven comparison of the reactivity of two key classes of substituted benzonitriles: nitrobenzonitriles and aminobenzonitriles. Understanding their distinct electronic properties and resultant chemical behaviors is crucial for researchers aiming to optimize reaction pathways and achieve desired molecular architectures.
The fundamental difference in reactivity between nitrobenzonitriles and aminobenzonitriles stems from the electronic nature of the nitro (-NO₂) and amino (-NH₂) groups. The nitro group is a potent electron-withdrawing group, while the amino group is a strong electron-donating group. This disparity profoundly influences their behavior in key chemical transformations.
Quantitative Comparison of Substituent Effects
The electronic influence of the nitro and amino groups can be quantified using Hammett substituent constants (σ). These values provide a measure of the electron-donating or electron-withdrawing power of a substituent and are invaluable for predicting reactivity. A positive σ value indicates an electron-withdrawing group, which stabilizes negative charges in a reaction intermediate, while a negative value signifies an electron-donating group that stabilizes positive charges.
| Substituent | Hammett Constant (σ_para) | Hammett Constant (σ_meta) | Electronic Effect |
| -NO₂ | +0.78 | +0.73 | Strongly electron-withdrawing (deactivating) |
| -NH₂ | -0.66 | -0.04 | Strongly electron-donating (activating) |
| -CN | +0.67 | +0.62 | Strongly electron-withdrawing (deactivating) |
Note: Data sourced from various compilations of Hammett constants.[1][2]
This quantitative data underscores the opposing electronic natures of the nitro and amino groups, which dictates their reactivity in different reaction types. The cyano (-CN) group is also strongly electron-withdrawing.[1]
Reactivity in Key Chemical Transformations
The contrasting electronic properties of nitrobenzonitriles and aminobenzonitriles lead to divergent reactivity profiles, particularly in aromatic substitution and reduction reactions.
Nucleophilic Aromatic Substitution (SNA)
Nitrobenzonitriles are highly activated towards nucleophilic aromatic substitution, especially when the nitro group is positioned ortho or para to a suitable leaving group (e.g., a halogen). The strong electron-withdrawing nature of both the nitro and cyano groups stabilizes the negatively charged Meisenheimer intermediate, thereby facilitating the substitution.[3][4][5]
In stark contrast, the electron-donating amino group in aminobenzonitriles deactivates the aromatic ring towards nucleophilic attack. Consequently, aminobenzonitriles are generally poor substrates for SNAr reactions.
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution of 2-Fluoro-5-nitrobenzonitrile
This protocol describes a typical SNAr reaction where the highly activated nitrobenzonitrile is susceptible to nucleophilic attack.
Materials:
-
2-Fluoro-5-nitrobenzonitrile
-
Azepane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-fluoro-5-nitrobenzonitrile (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Add azepane (1.2 eq) dropwise to the stirring solution at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-Azepan-1-yl-5-nitrobenzonitrile.[3]
Expected Outcome: High yield (e.g., ~90%) of the substituted product is expected due to the strong activation by the nitro group.[3]
Electrophilic Aromatic Substitution (SEAr)
The roles are reversed in electrophilic aromatic substitution. The amino group is a potent activating group and directs incoming electrophiles to the ortho and para positions.[6][7] This is due to the stabilization of the cationic Wheland intermediate through resonance involving the nitrogen lone pair.
Conversely, the nitro and cyano groups are strongly deactivating and act as meta-directors.[7] Electrophilic substitution on nitrobenzonitriles is therefore significantly more challenging and requires harsher reaction conditions.
Protocol 2: Electrophilic Bromination of an Activated Benzonitrile Derivative
Materials:
-
3-Hydroxybenzonitrile
-
Bromine
-
Appropriate solvent (e.g., acetic acid or a chlorinated solvent)
-
Sodium bisulfite solution
Procedure:
-
Dissolve 3-hydroxybenzonitrile in a suitable solvent in a flask protected from light.
-
Slowly add a solution of bromine (1.0-1.1 equivalents) in the same solvent, maintaining the temperature with an ice bath if necessary.
-
Stir the reaction mixture at room temperature until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium bisulfite to remove any unreacted bromine.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization to separate the isomers.
Expected Outcome: The major products are typically those where bromination has occurred at the positions most activated by the hydroxyl group (ortho and para to -OH) and least deactivated by the nitrile group. For 3-hydroxybenzonitrile, this leads primarily to 2-bromo-5-hydroxybenzonitrile and 2-bromo-3-hydroxybenzonitrile.[8][9]
Reduction of the Nitro and Nitrile Groups
Both nitrobenzonitriles and aminobenzonitriles contain reducible functional groups. The selective reduction of the nitro group in nitrobenzonitriles to an amino group is a common and synthetically useful transformation.[10] This can be achieved chemoselectively in the presence of the nitrile group using reagents like tin(II) chloride or through catalytic hydrogenation under controlled conditions.[1][2]
The nitrile group in both classes of compounds can be reduced to a primary amine, typically using stronger reducing agents like lithium aluminum hydride or catalytic hydrogenation under more forcing conditions. The electron-withdrawing nature of the substituents on the aromatic ring can influence the ease of nitrile reduction.[3][11]
Protocol 3: Selective Reduction of a Nitro Group in a Nitrobenzonitrile
This protocol details the selective reduction of the nitro group to an amine, a key transformation in the synthesis of many pharmaceutical intermediates.
Materials:
-
2-Azepan-1-yl-5-nitrobenzonitrile
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
Procedure:
-
Suspend 2-Azepan-1-yl-5-nitrobenzonitrile (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (5.0 eq) in concentrated HCl dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat at reflux for 3-4 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate until the pH is ~8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-Azepan-1-yl-5-aminobenzonitrile.[3]
Expected Outcome: This method provides a high yield of the corresponding aminobenzonitrile, demonstrating the feasibility of selective nitro group reduction.[3]
Visualizing Reactivity Principles
The following diagrams illustrate the key factors influencing the reactivity of nitrobenzonitriles and aminobenzonitriles.
Caption: Factors influencing the reactivity of nitrobenzonitriles versus aminobenzonitriles.
Caption: Logical workflow for selecting a benzonitrile substrate based on desired reaction type.
Conclusion
The choice between a nitrobenzonitrile and an aminobenzonitrile as a synthetic intermediate is dictated by the intended chemical transformation. For nucleophilic aromatic substitutions, the electron-deficient nature of nitrobenzonitriles makes them superior substrates. Conversely, for electrophilic aromatic substitutions, the electron-rich aminobenzonitriles offer enhanced reactivity and specific regioselectivity. A thorough understanding of these opposing reactivities, supported by quantitative data such as Hammett constants, empowers researchers to design more efficient and effective synthetic strategies in the pursuit of novel therapeutics and advanced materials.
References
- 1. global.oup.com [global.oup.com]
- 2. Hammett equation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Spectroscopic Guide to the Synthesis and Characterization of 3-Methyl-5-nitrobenzonitrile
This guide provides an in-depth comparative analysis of the spectroscopic characteristics of 3-Methyl-5-nitrobenzonitrile and its key precursors. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causal relationships between molecular structure and spectral output. We will explore the synthetic journey from commercially available starting materials to the final product, using Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy to validate each step of the chemical transformation.
The Synthetic Rationale and Pathway
The synthesis of this compound is a multi-step process that aptly demonstrates the power of functional group interconversion and the utility of spectroscopy in monitoring reaction progress. A logical and efficient pathway begins with the nitration of 3-methylbenzoic acid. In this electrophilic aromatic substitution, the carboxylic acid and methyl groups are ortho, para-directing. However, the carboxylic acid is a deactivating group, while the methyl group is an activating group. The sterics and electronics favor nitration at the 5-position, which is meta to the carboxyl group and ortho/para to the methyl group, yielding 3-methyl-5-nitrobenzoic acid.
The subsequent conversion of the carboxylic acid to a nitrile function is a critical transformation. This is often achieved by first converting the carboxylic acid to a primary amide, followed by dehydration. An alternative and effective one-pot method involves the use of a dehydrating agent system, such as phosphorus pentachloride and a sulfonamide, which directly converts the carboxylic acid to the nitrile. Each stage of this synthesis imparts distinct and measurable changes to the molecule's spectroscopic fingerprint.
Caption: Synthetic and analytical workflow for this compound.
Experimental Protocols
The protocols described below are designed to be self-validating, where the successful outcome of each step is confirmed by the subsequent spectroscopic analysis.
Synthesis of 3-Methyl-5-nitrobenzoic Acid (Intermediate)
-
Reaction Setup: In a flask cooled in an ice bath (0-5°C), cautiously add 3-methylbenzoic acid to a stirred mixture of concentrated sulfuric acid and concentrated nitric acid.
-
Reaction Execution: Maintain the temperature below 15°C throughout the addition. After addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Workup: Carefully pour the reaction mixture over crushed ice. The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water to remove residual acid.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-methyl-5-nitrobenzoic acid.[1]
Synthesis of this compound (Final Product)
This procedure is adapted from established methods for converting nitrobenzoic acids to nitrobenzonitriles.[2][3]
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and operating in a fume hood, mix the dried 3-methyl-5-nitrobenzoic acid, p-toluenesulfonamide, and phosphorus pentachloride.[2]
-
Reaction Execution: Gently heat the mixture. An initial reaction will occur, which may need to be controlled. Once subsided, raise the temperature to reflux until the reaction is complete (monitored by TLC or FTIR).[3]
-
Workup: After cooling, the reaction mixture is cautiously treated with a base (e.g., pyridine) and then water to hydrolyze remaining reagents and precipitate the crude product.[2] The solid is filtered, washed with a dilute NaOH solution to remove any unreacted carboxylic acid, and then washed with water.
-
Purification: The crude this compound is purified by recrystallization from a suitable solvent like ethanol.
Spectroscopic Analysis Protocols
-
FTIR Spectroscopy: Spectra are acquired using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. A background spectrum is collected first, followed by the sample spectrum. The typical scan range is 4000 to 400 cm⁻¹.[4][5]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 or 500 MHz spectrometer.[6][7] Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.
-
UV-Vis Spectroscopy: Absorption spectra are recorded using a dual-beam UV-Vis spectrophotometer. Samples are dissolved in a UV-grade solvent (e.g., ethanol or acetonitrile) and placed in a quartz cuvette. The spectrum is typically scanned from 200 to 400 nm.[8]
Comparative Spectroscopic Analysis
The true validation of the synthesis lies in the systematic changes observed across the different spectroscopic techniques as the starting material is converted to the final product.
FTIR Spectroscopy: A Tale of Appearing and Disappearing Functional Groups
FTIR is exceptionally powerful for tracking the conversion of functional groups. The most dramatic changes occur between the intermediate carboxylic acid and the final nitrile product.
| Functional Group | 3-Methylbenzoic Acid (Precursor) | 3-Methyl-5-nitrobenzoic Acid (Intermediate) | This compound (Product) | Causality of Change |
| O-H Stretch (Carboxylic Acid) | ~3300-2500 cm⁻¹ (very broad) | ~3300-2500 cm⁻¹ (very broad) | Absent | Confirms the complete conversion of the -COOH group.[9] |
| C=O Stretch (Carboxylic Acid) | ~1710-1680 cm⁻¹ (strong) | ~1710-1680 cm⁻¹ (strong) | Absent | Confirms the complete conversion of the -COOH group.[9] |
| C≡N Stretch (Nitrile) | Absent | Absent | ~2240-2220 cm⁻¹ (strong, sharp) | The appearance of this intense, sharp peak is the definitive indicator of nitrile formation.[4][10] |
| N-O Stretch (Nitro Group) | Absent | ~1550-1500 cm⁻¹ (asymmetric, strong)~1360-1320 cm⁻¹ (symmetric, strong) | ~1550-1500 cm⁻¹ (asymmetric, strong)~1360-1320 cm⁻¹ (symmetric, strong) | The appearance of these two strong bands after nitration confirms the successful addition of the -NO₂ group. |
| Aromatic C-H Stretch | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ | These peaks are characteristic of the aromatic ring and remain present throughout the synthesis. |
The transition from the intermediate to the product is marked unequivocally by the disappearance of the extremely broad O-H and sharp C=O bands and the concurrent appearance of the characteristic C≡N stretching vibration.[9][11]
NMR Spectroscopy: Mapping Electron Density Shifts
NMR spectroscopy provides a detailed map of the molecule's electronic environment. The introduction of the strongly electron-withdrawing nitro (-NO₂) and cyano (-CN) groups causes significant downfield shifts for the adjacent aromatic protons.
¹H NMR Spectral Data Comparison
| Proton Environment | 3-Methylbenzoic Acid (Precursor) | 3-Methyl-5-nitrobenzoic Acid (Intermediate) | This compound (Product) | Causality of Change |
| -CH₃ | ~2.4 ppm (s) | ~2.5 ppm (s)[1] | ~2.6 ppm (s) | The electron-withdrawing effect of the nitro and cyano groups causes a slight downfield shift of the methyl protons. |
| Aromatic H's | ~7.2-8.0 ppm (m) | ~8.2-8.4 ppm (m)[1] | ~8.3-8.6 ppm (m) | The powerful deshielding effect of the -NO₂ and -CN groups causes a significant downfield shift in the aromatic region. The specific splitting patterns (e.g., singlets or triplets) confirm the 1,3,5-substitution pattern. |
| -COOH | ~10-13 ppm (s, broad) | ~13.6 ppm (s, broad)[1] | Absent | Disappearance of the acidic proton signal confirms the conversion of the carboxylic acid. |
¹³C NMR Spectral Data Comparison
| Carbon Environment | 3-Methylbenzoic Acid (Precursor) | 3-Methyl-5-nitrobenzoic Acid (Intermediate) | This compound (Product) | Causality of Change |
| -CH₃ | ~21 ppm | ~21 ppm | ~21 ppm | Relatively insensitive to substitution changes further away. |
| Aromatic C's | ~128-138 ppm | ~125-150 ppm | ~115-150 ppm | Shifts are influenced by the strong inductive and resonance effects of the -NO₂ and -CN groups. |
| -C≡N | Absent | Absent | ~115-120 ppm | Appearance of the nitrile carbon in this characteristic upfield region is a key confirmation.[9] |
| -C=O | ~172 ppm | ~165 ppm | Absent | Disappearance of the carboxyl carbon confirms product formation.[9] |
The chemical shifts are influenced by the choice of deuterated solvent due to solvent-solute interactions.[6][12] However, the relative shifts and trends described will remain consistent.
Caption: General workflow for spectroscopic sample analysis.
UV-Vis Spectroscopy: Probing the Conjugated System
UV-Vis spectroscopy reveals changes in the electronic transitions within the molecule. Both the nitro and cyano groups are chromophores that, when attached to the benzene ring, extend the conjugated π-electron system.
| Compound | Expected λ_max | Causality of Change |
| 3-Methylbenzoic Acid | ~230 nm, ~275 nm | The benzene ring and carbonyl group act as the primary chromophore. |
| 3-Methyl-5-nitrobenzoic Acid | ~260-280 nm | The addition of the nitro group, a powerful auxochrome and chromophore, causes a bathochromic (red) shift and an increase in absorption intensity.[13][14] |
| This compound | ~270-290 nm | The replacement of the carboxyl group with a cyano group further modifies the electronic structure, often leading to a slight additional bathochromic shift. |
The systematic red shift observed in the UV-Vis spectrum as the synthesis progresses provides electronic evidence of the successful incorporation of the nitro and cyano functionalities onto the aromatic scaffold.[8][15]
Conclusion
This guide demonstrates that a multi-technique spectroscopic approach is indispensable for modern synthetic chemistry. By comparing the FTIR, NMR, and UV-Vis spectra of this compound with its precursors, we can construct a comprehensive and self-validating narrative of its synthesis. The disappearance of characteristic precursor signals, such as the O-H and C=O bands in FTIR, and the appearance of distinct product signals, like the C≡N stretch, provide unambiguous evidence of the chemical transformation. Complemented by the predictable shifts in NMR and UV-Vis spectra, this integrated analytical methodology ensures the structural integrity and purity of the final product, a cornerstone of reliable research and development.
References
- 1. 3-Methyl-5-nitrobenzoic acid | 113882-33-0 [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 3-METHYL-4-NITROBENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 7. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. scribd.com [scribd.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. A systematic study of the absorbance of the nitro functional group in the vacuum UV region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 3-Methyl-5-nitrobenzonitrile: Analysis of Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Pathways to a Key Pharmaceutical Intermediate
The synthesis of 3-Methyl-5-nitrobenzonitrile, a crucial building block in the development of various pharmaceutical compounds, is predominantly achieved through the electrophilic nitration of 3-methylbenzonitrile. However, alternative routes, including the Sandmeyer reaction, offer potential advantages in terms of regioselectivity and substrate scope. This guide provides a comparative analysis of these synthetic strategies, with a focus on reaction kinetics, experimental protocols, and product distribution, to aid researchers in selecting the optimal method for their specific applications.
Executive Summary
The direct nitration of 3-methylbenzonitrile (m-tolunitrile) using mixed acids is a common and straightforward approach to this compound. The reaction kinetics are significantly influenced by the activating effect of the methyl group, which enhances the rate of electrophilic aromatic substitution compared to unsubstituted benzonitrile. However, this method presents challenges in controlling the regioselectivity, leading to the formation of isomeric byproducts.
As an alternative, the Sandmeyer reaction, proceeding from 3-amino-5-methylbenzonitrile, offers a potentially more selective route to the desired product. This multi-step process involves the diazotization of the amino group followed by cyanation. While potentially offering higher purity of the final product, the overall efficiency and kinetics of this pathway are dependent on the successful execution of each step.
This guide presents a detailed comparison of these two primary synthetic routes, supported by experimental protocols and data on reaction performance.
Comparison of Synthetic Routes
| Parameter | Route 1: Electrophilic Nitration | Route 2: Sandmeyer Reaction |
| Starting Material | 3-Methylbenzonitrile (m-tolunitrile) | 3-Amino-5-methylbenzonitrile |
| Key Reagents | Mixed acid (HNO₃/H₂SO₄) | NaNO₂, HCl, CuCN |
| Number of Steps | 1 | 2 (Diazotization and Cyanation) |
| Key Advantages | Readily available starting material, straightforward procedure. | Potentially higher regioselectivity, avoiding isomeric mixtures. |
| Key Disadvantages | Formation of multiple isomers, requiring purification. | Multi-step process, potential for lower overall yield, handling of diazonium salts. |
Reaction Kinetics Analysis
Route 1: Electrophilic Nitration of 3-Methylbenzonitrile
The nitration of 3-methylbenzonitrile is an electrophilic aromatic substitution reaction. The methyl group is an activating, ortho-, para-director, while the nitrile group is a deactivating, meta-director. The position of nitration is therefore a result of the interplay between these two directing effects.
The presence of the electron-donating methyl group significantly increases the rate of nitration compared to unsubstituted benzonitrile. In competitive nitration reactions, 3-methylbenzonitrile is estimated to be significantly more reactive, with relative rate estimates in the order of 10⁻⁵ to 10⁻⁴ compared to benzonitrile's ~6 x 10⁻⁸ (relative to benzene = 1).[1] This enhanced reactivity is due to the stabilization of the sigma complex intermediate by the methyl group.
However, the directing effects of the substituents lead to a mixture of isomers. The primary products are 3-methyl-2-nitrobenzonitrile, 3-methyl-4-nitrobenzonitrile, 3-methyl-6-nitrobenzonitrile, and the desired this compound. The distribution of these isomers is dependent on reaction conditions such as temperature and acid concentration. Achieving a high yield of the 5-nitro isomer requires careful optimization and efficient purification methods.
Route 2: Sandmeyer Reaction
The Sandmeyer reaction provides a regiochemically controlled synthesis of this compound. The reaction proceeds in two main steps:
-
Diazotization: 3-Amino-5-methylbenzonitrile is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This reaction is generally fast but must be carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.
-
Cyanation: The diazonium salt is then reacted with a copper(I) cyanide salt. The mechanism involves a single electron transfer from the copper(I) to the diazonium salt, leading to the formation of an aryl radical and dinitrogen gas. The aryl radical then reacts with the cyanide to form the final product.
The kinetics of the Sandmeyer reaction are complex and not as extensively studied for this specific substrate. The overall rate is dependent on the rates of both the diazotization and the subsequent cyanation steps. The key advantage of this route is that the position of the nitrile group is predetermined by the starting material, thus avoiding the formation of other isomers.
Experimental Protocols
Route 1: Nitration of 3-Methylbenzonitrile (Illustrative Protocol)
Materials:
-
3-Methylbenzonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 3-methylbenzonitrile to concentrated sulfuric acid.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the stirred solution of 3-methylbenzonitrile, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by TLC or GC.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to separate the isomers.
Route 2: Sandmeyer Reaction of 3-Amino-5-methylbenzonitrile (General Protocol)
Step A: Diazotization
Materials:
-
3-Amino-5-methylbenzonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Ice
Procedure:
-
Dissolve 3-amino-5-methylbenzonitrile in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for a short period at this temperature to ensure complete formation of the diazonium salt.
Step B: Cyanation
Materials:
-
Diazonium salt solution from Step A
-
Copper(I) Cyanide (CuCN)
-
Potassium Cyanide (KCN) (optional, to aid solubility of CuCN)
Procedure:
-
In a separate flask, prepare a solution or suspension of copper(I) cyanide in water (and optionally potassium cyanide).
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., toluene or dichloromethane).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product as necessary.
Visualization of Experimental Workflows
References
A Researcher's Guide to Benchmarking Catalytic Systems for Nitro Group Reduction
The reduction of nitro compounds to their corresponding primary amines is a fundamental and indispensable transformation in organic synthesis. This reaction serves as a gateway to a vast array of valuable chemicals, including pharmaceuticals, dyes, agrochemicals, and polymers. The efficiency, selectivity, and sustainability of this process are critically dependent on the choice of the catalytic system. This guide provides an objective comparison of prevalent catalytic systems, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in selecting the optimal catalyst for their specific needs.
Performance Comparison of Catalytic Systems
The catalytic reduction of nitroaromatics is achieved through various methods, broadly classified by the type of catalyst and the hydrogen source or energy input. These include traditional catalytic hydrogenation with noble or base metals, transfer hydrogenation, and emerging photocatalytic and electrocatalytic systems.[1] The choice of catalyst involves a trade-off between activity, selectivity, cost, and operational safety.[2] For instance, while noble metal catalysts like Palladium on carbon (Pd/C) are highly efficient, their cost is a significant factor.[1][2] Conversely, non-noble metal catalysts offer a more economical option, and systems based on iron, cobalt, and nickel are gaining prominence.[3][4]
The following table summarizes the performance of various catalytic systems, using the reduction of substituted nitroarenes as a benchmark.
| Catalyst Type | Specific Catalyst | Typical Reducing Agent/Conditions | Key Performance Characteristics | Advantages | Disadvantages |
| Noble Metal | Palladium on Carbon (Pd/C) | H₂ gas, Ammonium formate, Hydrazine hydrate[5] | High activity, widely applicable for aromatic and aliphatic nitro groups. | High efficiency, often works under mild conditions, extensive literature.[6] | High cost, can catalyze dehalogenation, potential for side reactions with other reducible groups.[6][7] |
| Noble Metal | Platinum on Carbon (Pt/C) | H₂ gas | Effective for nitro group hydrogenation, can be more robust than Pd/C.[8] | Less prone to poisoning by certain functional groups compared to Pd/C.[7] | Generally more expensive than Pd/C and may require more forcing conditions.[7] |
| Base Metal | Raney Nickel (Raney Ni) | H₂ gas | High activity, commonly used in industrial processes.[9] | Cost-effective non-precious metal catalyst.[7] Good for substrates where dehalogenation is a concern.[6] | Can be pyrophoric and requires careful handling, may have lower chemoselectivity.[7] |
| Base Metal | Iron (Fe) Powder | Acidic medium (e.g., HCl, Acetic Acid) | The basis for the classic Bechamp reduction. | Very low cost, high functional group tolerance.[4][10] | Requires superstoichiometric amounts, generates significant iron sludge waste.[4][11] |
| Metal Salt | Tin(II) Chloride (SnCl₂) | Ethanol, Ethyl Acetate | Mild reduction conditions. | Good chemoselectivity, tolerates many other reducible functional groups.[6][12] | Generates stoichiometric tin salt byproducts that require removal.[12] |
| Photocatalyst | V₂O₅/TiO₂ | Visible light, Hydrazine hydrate | Sustainable, green chemistry approach.[5] | Operates under ambient temperature and pressure, high chemoselectivity.[13] | Requires a light source, reaction rates can be slower than high-pressure hydrogenation. |
| Electrocatalyst | Polyoxometalate Redox Mediator | Electric current in an aqueous solution | Highly selective reduction at room temperature.[14] | Avoids the use of high-pressure H₂ gas or chemical reductants, environmentally friendly.[14] | Requires specialized electrochemical setup, substrate solubility can be a limitation. |
Key Experimental Protocols
Reproducible and detailed experimental protocols are essential for benchmarking and validating catalytic performance. The following sections provide methodologies for common nitro group reduction techniques.
This protocol describes a general procedure for the reduction of an aromatic nitro compound using H₂ gas with a Pd/C catalyst, a method widely valued for its efficiency.[12][15]
Materials:
-
Aromatic nitro compound (1.0 eq)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)
-
Hydrogen gas (H₂)
-
Inert gas (e.g., Nitrogen or Argon)
-
Filtration aid (e.g., Celite®)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or H₂ balloon setup)
Procedure:
-
In a suitable hydrogenation vessel, dissolve the aromatic nitro compound in the chosen solvent.
-
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere.
-
Seal the vessel and purge it multiple times with an inert gas (e.g., nitrogen) to remove all oxygen.
-
Evacuate the inert gas and introduce hydrogen gas, typically to a pressure of 50 psi, or by inflating a balloon.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the excess hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[12]
-
Concentrate the filtrate under reduced pressure to yield the crude amine.
-
Purify the product by crystallization or column chromatography if necessary.
This method is a classic and reliable procedure for reducing nitroarenes with good functional group tolerance.[12]
Materials:
-
Aromatic nitro compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq)
-
Solvent (e.g., Ethanol or Ethyl Acetate)
-
Base (e.g., saturated Sodium Bicarbonate solution)
-
Extraction solvent (e.g., Ethyl Acetate)
Procedure:
-
In a round-bottom flask, dissolve the aromatic nitro compound in the chosen solvent.
-
Add the SnCl₂·2H₂O to the solution in portions. The reaction is often exothermic.
-
Stir the mixture at room temperature or heat to reflux.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.[12]
-
Cool the reaction mixture to room temperature and carefully quench by adding a saturated solution of sodium bicarbonate until the solution is basic (pH > 8).
-
Filter the resulting mixture to remove the tin salts, washing the solid with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude amine.
-
Purify as needed.
The reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) using sodium borohydride (NaBH₄) is a widely used model reaction for comparing the catalytic activity of new materials, particularly nanoparticles.[2]
Materials:
-
Aqueous solution of 4-Nitrophenol (4-NP)
-
Freshly prepared aqueous solution of Sodium Borohydride (NaBH₄)
-
Catalyst suspension
-
UV-Vis Spectrophotometer
Procedure:
-
In a quartz cuvette, mix the aqueous solution of 4-NP with the freshly prepared NaBH₄ solution. The solution will turn yellow due to the formation of the 4-nitrophenolate ion.
-
Record the initial UV-Vis spectrum. The peak for the 4-nitrophenolate ion is typically around 400 nm.
-
Add a small, known amount of the catalyst suspension to the cuvette and immediately begin recording UV-Vis spectra at regular time intervals.
-
The reaction is complete when the yellow color disappears, and the absorbance peak at 400 nm diminishes, while a new peak for 4-aminophenol appears (around 300 nm).[2]
-
Data Analysis: The apparent rate constant (k) can be determined by plotting ln(Cₜ/C₀) versus time, where C₀ is the initial concentration (absorbance) of 4-NP and Cₜ is the concentration at time t. This allows for a quantitative comparison of different catalysts' efficiencies.[2]
Visualizing Workflows and Decision Logic
To effectively benchmark and select a catalytic system, a structured workflow and a clear decision-making process are crucial.
Reaction Mechanisms
The catalytic reduction of a nitro group to an amine is a multi-step process involving the transfer of six electrons and six protons. Two primary pathways are generally considered:
-
The Direct Hydrogenation Pathway: This is the most commonly accepted route, especially in catalytic hydrogenation. The nitro group is sequentially reduced to a nitroso (R-NO) intermediate, then to a hydroxylamine (R-NHOH), and finally to the amine (R-NH₂).[11][16]
-
The Condensation (or Indirect) Pathway: In this route, the intermediate nitroso and hydroxylamine species can condense to form an azoxy compound (R-N(O)=N-R). This can be further reduced to an azo (R-N=N-R) and then a hydrazo (R-NH-NH-R) species before finally cleaving to form two molecules of the amine.[11]
The prevailing mechanism and the potential for side products depend heavily on the catalyst, substrate, and reaction conditions.[17] For example, designing catalysts that favor the rapid reduction of the hydroxylamine intermediate is key to achieving high selectivity for the desired amine product.[18]
Conclusion
The selection of a catalytic system for nitro group reduction is a critical decision that impacts reaction efficiency, product purity, process safety, and overall cost. While traditional noble metal catalysts like Pd/C offer high activity and reliability, concerns over cost and sustainability have driven the development of systems based on abundant base metals, as well as innovative photocatalytic and electrocatalytic methods.[1][13][14] By carefully considering the factors outlined in this guide and utilizing standardized benchmarking protocols, researchers can confidently select and optimize the ideal catalytic system to meet the demands of their specific synthetic challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A [pubs.rsc.org]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. imedpub.com [imedpub.com]
- 9. Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 11. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 3-Methyl-5-nitrobenzonitrile: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 3-Methyl-5-nitrobenzonitrile is critical for ensuring the safety of laboratory personnel and protecting the environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, in line with established safety protocols for hazardous chemical waste.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance, being toxic if swallowed, in contact with skin, or if inhaled.[1] Adherence to strict safety measures is imperative during handling and disposal.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[2]
-
Spill Management: In the event of a spill, avoid dust formation.[2] Collect the spilled material using appropriate absorbent materials and place it in a sealed container for disposal as hazardous waste.[1][2] Prevent the chemical from entering drains or the environment.[2]
Step-by-Step Disposal Procedure
The disposal of this compound must comply with local, regional, and national hazardous waste regulations. The following procedure outlines the general steps for its disposal as a hazardous chemical waste.
-
Waste Identification and Classification:
-
Clearly label the waste container as "Hazardous Waste."
-
Identify the contents as "this compound."
-
Ensure the label includes the starting date of waste accumulation.
-
-
Container Management:
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Segregate from incompatible materials to prevent hazardous reactions.[3]
-
-
Disposal of Empty Containers:
-
Arranging for Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Provide them with accurate information about the waste material.
-
Hazard and Personal Protective Equipment Summary
| Hazard Classification | Personal Protective Equipment (PPE) | First Aid Measures |
| Acute Oral Toxicity | Wear protective gloves, clothing, eye, and face protection.[1] | If Swallowed: Immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.[5] |
| Acute Dermal Toxicity | Wear protective gloves and clothing.[1] | If on Skin: Wash with plenty of soap and water. Remove contaminated clothing and wash before reuse.[2] |
| Acute Inhalation Toxicity | Use in a well-ventilated area or under a chemical fume hood.[2] | If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2][6] |
| Eye Irritation | Wear safety goggles or a face shield. | If in Eyes: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][6] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
A Comprehensive Guide to the Safe Handling of 3-Methyl-5-nitrobenzonitrile
Immediate Safety and Hazard Assessment
Based on the toxicological profiles of related nitro-aromatic and nitrile-containing compounds, 3-Methyl-5-nitrobenzonitrile should be handled as a substance with potential for significant health hazards. The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.[2][3]
Anticipated Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Skin Irritation: May cause skin irritation upon direct contact.[4]
-
Eye Irritation: Can cause serious eye irritation.[4]
-
Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[4]
The following table summarizes the likely hazard classifications based on analogous compounds:
| Hazard Class | Anticipated GHS Category | Rationale |
| Acute Toxicity (Oral) | Category 4 | Based on data for 3-Nitrobenzonitrile. |
| Acute Toxicity (Dermal) | Category 4 | Based on data for 3-Nitrobenzonitrile. |
| Acute Toxicity (Inhalation) | Category 4 | Based on data for 3-Nitrobenzonitrile. |
| Skin Irritation | Category 2 | Based on data for 3-Methoxy-5-nitrobenzonitrile.[4] |
| Eye Irritation | Category 2A | Based on data for 3-Methoxy-5-nitrobenzonitrile.[4] |
| Specific Target Organ Toxicity | Category 3 | Based on data for 3-Methoxy-5-nitrobenzonitrile.[4] |
Personal Protective Equipment (PPE): Your Primary Defense
A multi-layered approach to PPE is essential to minimize exposure risk. The selection of appropriate PPE should always be guided by a risk assessment of the specific procedures being undertaken.
Core PPE Requirements
| PPE Category | Specification | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when there is a significant risk of splashes. | Protects against airborne particles and accidental splashes that could cause severe eye damage.[2] |
| Hand Protection | Chemical-resistant nitrile rubber gloves. | Nitrile gloves offer good resistance to a range of organic compounds.[5] Always inspect gloves for tears or punctures before use. For prolonged handling, consider double-gloving. |
| Skin and Body Protection | A flame-resistant laboratory coat, long pants, and closed-toe shoes. | Provides a barrier against skin contact. Ensure the lab coat is fully buttoned.[2] |
| Respiratory Protection | To be used in a certified chemical fume hood. If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with organic vapor and particulate cartridges is required. | Minimizes the inhalation of fine dust particles, which can cause respiratory irritation.[2][4] |
Operational and Handling Protocols
Adherence to a strict operational workflow is critical for the safe handling of this compound.
Workflow for Safe Handling
Caption: A stepwise workflow for the safe handling of this compound.
Step-by-Step Methodology:
-
Prepare Work Area: All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3] The work surface should be decontaminated before and after use.
-
Don Appropriate PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.
-
Weigh Compound: If possible, use a vented balance enclosure when weighing the solid compound to contain any airborne dust.
-
Aliquot and Transfer: Use appropriate tools, such as spatulas and weighing paper, for transferring the solid. For solutions, use calibrated pipettes or syringes.
-
Conduct Reaction: Keep the sash of the fume hood at the lowest practical height during the experiment.
-
Decontaminate Glassware: Rinse all contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) inside the fume hood. Collect this rinsate as hazardous waste.[5]
-
Segregate Waste: Collect all waste containing this compound, including contaminated consumables (gloves, wipes, etc.), in a dedicated, clearly labeled hazardous waste container.
-
Dispose of Waste: Follow the specific disposal procedures outlined in the next section.
Spill and Emergency Procedures
Immediate and appropriate action is crucial in the event of a spill or exposure.
Spill Cleanup Protocol
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.[6]
-
Assess the Spill: For small, manageable spills of solid material, trained personnel with appropriate PPE can proceed with cleanup. For large spills or spills of solutions, contact your institution's environmental health and safety (EHS) department.[7]
-
Contain the Spill: Gently cover the solid spill with an inert absorbent material, such as vermiculite or sand, to prevent the dust from becoming airborne.[6]
-
Collect the Material: Carefully sweep the absorbed material into a designated hazardous waste container using non-sparking tools.[7]
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[6]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][8] |
| Skin Contact | Remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8][9] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][9] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8] |
Disposal Plan: Ensuring Environmental and Regulatory Compliance
The disposal of this compound and its associated waste must be managed as hazardous waste in accordance with local, state, and federal regulations.
Waste Management Hierarchy
Caption: A hierarchical approach to the compliant disposal of this compound waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation: It is imperative to collect waste containing nitrated organic compounds separately from other chemical waste streams to prevent potentially hazardous reactions.[10] Do not mix with strong oxidizing agents, acids, or bases.[11]
-
Containerization: Use a designated, chemically compatible, and leak-proof container for all this compound waste. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name.
-
Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Incineration in a permitted facility is a common disposal method for such organic compounds.
By adhering to these detailed safety and handling protocols, researchers can mitigate the risks associated with this compound, ensuring a safe laboratory environment and the integrity of their scientific work.
References
- 1. capotchem.cn [capotchem.cn]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. benchchem.com [benchchem.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. ccny.cuny.edu [ccny.cuny.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. epfl.ch [epfl.ch]
- 11. This compound | Properties, Applications, Safety Data & Reliable Suppliers in China [nj-finechem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
